7,8-Dihydro-L-biopterin
Description
7,8-Dihydrobiopterin is an inhibitor of the enzyme dihydroneopterin aldolase (DHNA), which catalyzes the conversion of 7,8-Dihydrobiopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde.
RN given refers to (S-(R*,S*))-isome
Structure
3D Structure
Properties
CAS No. |
6779-87-9 |
|---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1 |
InChI Key |
FEMXZDUTFRTWPE-DZSWIPIPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Appearance |
Yellow Solid |
melting_point |
>232°C |
physical_description |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
7,8-Dihydro-L-biopterin; 2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-4(3H)-pteridinone; L-erythro-7,8-Dihydrobiopterin; L-erythro-Dihydrobiopterin |
Origin of Product |
United States |
Foundational & Exploratory
The De Novo Synthesis of 7,8-Dihydro-L-biopterin from GTP: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the de novo synthesis pathway of 7,8-dihydro-L-biopterin (BH2) and its subsequent reduction to the essential cofactor tetrahydrobiopterin (BH4), starting from guanosine triphosphate (GTP). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols. The guide includes visual representations of the pathway and experimental workflows to facilitate a deeper understanding of this critical metabolic route.
Introduction
Tetrahydrobiopterin (BH4) is a critical enzymatic cofactor for a variety of metabolic processes, including the synthesis of neurotransmitters such as dopamine and serotonin, and the production of nitric oxide.[1][2] The de novo synthesis of BH4 begins with GTP and involves a series of enzymatic reactions. Deficiencies in this pathway can lead to severe neurological disorders.[3] This guide focuses on the core enzymatic steps leading to the synthesis of the direct precursor of BH4, this compound, and its final conversion.
The De Novo Synthesis Pathway of this compound
The de novo synthesis of this compound from GTP is a three-step enzymatic cascade catalyzed by GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SR).[4]
Step 1: GTP Cyclohydrolase I (GTPCH)
The pathway is initiated by GTP cyclohydrolase I, the rate-limiting enzyme, which converts GTP to 7,8-dihydroneopterin triphosphate.[5][6] This complex reaction involves the hydrolytic opening of the imidazole ring of GTP.[3] GTPCH is a homodecameric enzyme that requires a zinc ion for its catalytic activity.[7]
Step 2: 6-Pyruvoyltetrahydropterin Synthase (PTPS)
The second step is catalyzed by 6-pyruvoyltetrahydropterin synthase, which transforms 7,8-dihydroneopterin triphosphate into 6-pyruvoyltetrahydropterin.[8][9] This reaction involves the removal of the triphosphate group.[8] PTPS is a hexameric enzyme.[8]
Step 3: Sepiapterin Reductase (SR)
The final step in the formation of tetrahydrobiopterin involves sepiapterin reductase, which catalyzes the NADPH-dependent reduction of 6-pyruvoyltetrahydropterin to tetrahydrobiopterin. This process can proceed through intermediate steps involving the formation of this compound.[10][11]
Pathway Regulation
The synthesis of BH4 is tightly regulated, primarily at the level of GTP cyclohydrolase I.
Feedback Regulation by GFRP
GTP cyclohydrolase I activity is allosterically regulated by the GTP cyclohydrolase feedback regulatory protein (GFRP).[12][13] In the presence of BH4, GFRP binds to GTPCH and inhibits its activity, providing a negative feedback loop.[1][13] Conversely, the presence of phenylalanine can reverse this inhibition and even stimulate GTPCH activity.[14][15]
Cytokine-Induced Regulation
The expression and activity of GTPCH can be significantly upregulated by pro-inflammatory cytokines such as interferon-γ (IFN-γ), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[4][16] This induction aims to increase BH4 availability to support the function of inducible nitric oxide synthase (iNOS).[1]
Quantitative Data
The following tables summarize key quantitative parameters for the enzymes involved in the this compound synthesis pathway.
| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | Source Organism | Reference |
| 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin triphosphate | 8.1 | 120 | Not Specified | [9] |
| Mouse 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin triphosphate | ~10 | 0.27 s⁻¹ (k_cat_) | Mouse | [17] |
| Human Sepiapterin Reductase | 9,10-Phenanthrenequinone | 30.2 (NADPH) | 0.74 min⁻¹ (k_cat_) | Human | [18] |
| Human Sepiapterin Reductase | 9,10-Phenanthrenequinone | 110 (NADH) | 0.2 min⁻¹ (k_cat_) | Human | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound synthesis pathway.
GTP Cyclohydrolase I Activity Assay
This protocol is adapted from previously described methods.[19][20]
Objective: To measure the enzymatic activity of GTP cyclohydrolase I by quantifying the formation of dihydroneopterin triphosphate.
Materials:
-
GTP solution
-
Enzyme extract or purified GTPCH
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.8)
-
Oxidation solution (e.g., HCl and potassium iodide/iodine)
-
Ascorbic acid solution
-
Sodium hydroxide
-
Alkaline phosphatase
-
HPLC system with fluorescence detection
Procedure:
-
Incubate the enzyme sample with GTP in the assay buffer in the dark.
-
Stop the reaction and oxidize the dihydroneopterin triphosphate product using the oxidation solution in the dark.
-
Decolorize the samples with ascorbic acid.
-
Neutralize the reaction with sodium hydroxide.
-
Dephosphorylate the product using alkaline phosphatase.
-
Centrifuge the samples to remove any precipitate.
-
Analyze the supernatant by HPLC with fluorescence detection to quantify the resulting neopterin.
Sepiapterin Reductase Activity Assay
This protocol is based on the method described by Ferre and Naylor, with modifications.[21]
Objective: To determine the activity of sepiapterin reductase by measuring the conversion of sepiapterin to biopterin.
Materials:
-
Cell lysate or purified sepiapterin reductase
-
Phosphate buffer (0.1 M, pH 7.5)
-
Sepiapterin solution (final concentration 0.125 mM)
-
NADPH solution (final concentration 0.25 mM)
-
Iodine solution
-
HPLC system
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, sepiapterin, and NADPH.
-
Initiate the reaction by adding the cell lysate (5 µg).
-
Incubate the reaction at 37°C for 2 hours in the dark.
-
Stop the reaction by adding 25 µl of iodine solution and incubating for 10 minutes in the dark.
-
Centrifuge the samples at 15,000 g for 3 minutes to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC to quantify the amount of biopterin formed.
Quantification of Pterins in Biological Samples by HPLC
This protocol outlines a general method for the analysis of pterins in biological samples.[22][23][24]
Objective: To separate and quantify various pterins, including this compound, from biological matrices.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate, urine)
-
HPLC system with electrochemical or fluorescence detection
-
Reversed-phase C18 column
-
Mobile phase (e.g., 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA)[24]
-
Pterin standards (e.g., this compound)
Procedure:
-
Prepare the biological sample by homogenization or lysis, followed by centrifugation to remove debris.
-
Inject a known volume of the sample extract onto the HPLC column.
-
Elute the pterins using an isocratic or gradient mobile phase.
-
Detect the pterins using either electrochemical detection or fluorescence detection.
-
Quantify the concentration of each pterin by comparing the peak areas to those of known standards.
Visualizations
The following diagrams illustrate the this compound synthesis pathway and a representative experimental workflow.
Caption: The de novo synthesis pathway of tetrahydrobiopterin from GTP.
Caption: A generalized experimental workflow for the quantification of pterins.
References
- 1. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Frontiers | Brain Kynurenine and BH4 Pathways: Relevance to the Pathophysiology and Treatment of Inflammation-Driven Depressive Symptoms [frontiersin.org]
- 5. Regulation of tetrahydrobiopterin synthesis and bioavailability in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis of pteridines. Reaction mechanism of GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Pyruvoyltetrahydropterin synthase - Wikipedia [en.wikipedia.org]
- 9. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]
- 10. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sepiapterin reductase: Characteristics and role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Validating the GTP-cyclohydrolase 1-feedback regulatory complex as a therapeutic target using biophysical and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of the stimulatory complex of GTP cyclohydrolase I and its feedback regulatory protein GFRP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of human GTP cyclohydrolase I and its regulatory protein in tetrahydrobiopterin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure, genomic localization and recombinant expression of the mouse 6-pyruvoyl-tetrahydropterin synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GTP Cyclohydrolase 1 Activity Assays [bio-protocol.org]
- 20. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sepiapterin reductase regulation of endothelial tetrahydrobiopterin and nitric oxide bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The determination of pterins in biological samples by liquid chromatography/electrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of pterins in biological samples by liquid chromatography/electrochemistry with a dual-electrode detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Enzymatic Synthesis of 7,8-Dihydro-L-biopterin in Cerebral Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dihydro-L-biopterin (BH2) is a critical molecule in cerebral metabolism, primarily known as the oxidized product of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthase, which are responsible for the synthesis of neurotransmitters such as dopamine, serotonin, and nitric oxide. The enzymatic synthesis and regeneration of these biopterins are tightly regulated within the brain to ensure proper neuronal function. This technical guide provides an in-depth overview of the core enzymatic pathways involved in the synthesis of BH2 in cerebral tissue. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of neurobiology and neuropharmacology.
Introduction
The pteridine this compound (BH2) and its reduced form, tetrahydrobiopterin (BH4), are vital molecules in the central nervous system. BH4 is an indispensable cofactor for aromatic amino acid hydroxylases, which catalyze rate-limiting steps in the biosynthesis of monoamine neurotransmitters.[1] The synthesis of BH4, and consequently the formation of BH2, occurs in the brain through a de novo pathway starting from guanosine triphosphate (GTP).[2] Additionally, a salvage pathway can regenerate BH4 from BH2. Given the critical role of BH4 in neurotransmitter synthesis, the enzymatic pathways that produce and regulate biopterins in the brain are of significant interest for understanding neurological disorders and for the development of novel therapeutic strategies.
Enzymatic Synthesis Pathways
The cerebral synthesis of biopterins involves two primary pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis Pathway
The de novo synthesis of BH4, which upon oxidation yields BH2, begins with GTP and involves three key enzymes:
-
GTP Cyclohydrolase I (GCH1): This is the rate-limiting enzyme in the pathway and catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.[2]
-
6-Pyruvoyltetrahydropterin Synthase (PTPS): This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.[3][4]
-
Sepiapterin Reductase (SR): This enzyme catalyzes the final reduction steps to produce BH4.[5]
Salvage Pathway
The salvage pathway provides an alternative route for the synthesis of BH4 from sepiapterin or the regeneration of BH4 from BH2. This pathway is particularly important in tissues with low de novo synthesis capacity. The key enzyme in this pathway is:
-
Dihydrofolate Reductase (DHFR): This enzyme can reduce BH2 to BH4, thus regenerating the active cofactor.[6][7]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and molecules involved in BH2 synthesis in cerebral tissue.
Table 1: Kinetic Parameters of Key Enzymes in Biopterin Synthesis
| Enzyme | Substrate | Brain Region/Species | Km (µM) | Vmax (nmol/min/mg) | Reference |
| GTP Cyclohydrolase I | GTP | Nocardia sp. | 6.5 | - | [8] |
| 6-Pyruvoyltetrahydropterin Synthase | 7,8-Dihydroneopterin triphosphate | - | 8.1 | 120 | [3] |
| Sepiapterin Reductase | Sepiapterin | Drosophila melanogaster | 75.4 | - | [9] |
| Sepiapterin Reductase | NADPH | Drosophila melanogaster | 14 | - | [9] |
| Dihydrofolate Reductase | 7,8-Dihydrobiopterin | Rabbit Brain | - | - | [6][10] |
Table 2: Enzyme Activity in Different Brain Regions
| Enzyme | Brain Region | Species | Enzyme Activity (pmol/mg protein/hour) | Reference |
| GTP Cyclohydrolase I | Striatum | Rat | 13.7 ± 1.5 | [3] |
| GTP Cyclohydrolase I | Caudate Nucleus (Control) | Human | 4.22 ± 0.43 | [3] |
| GTP Cyclohydrolase I | Caudate Nucleus (Parkinson's) | Human | 0.82 ± 0.56 | [3] |
| Sepiapterin Reductase | Substantia Nigra | Human | - | [11] |
| Sepiapterin Reductase | Caudate Nucleus | Human | - | [11] |
| Sepiapterin Reductase | Cerebral Cortex (Gray Matter) | Human | - | [11] |
| Sepiapterin Reductase | Cerebral Cortex (White Matter) | Human | - | [11] |
Note: Specific activity values for Sepiapterin Reductase were not provided in the reference, but the study indicated its presence in all examined brain regions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of BH2 synthesis in cerebral tissue.
GTP Cyclohydrolase I (GCH1) Activity Assay
This protocol is adapted from previously described methods for measuring GCH1 activity in tissue extracts by quantifying the formation of neopterin after oxidation and dephosphorylation of the enzymatic product, 7,8-dihydroneopterin triphosphate.[12][13][14]
Materials:
-
Brain tissue homogenate
-
Lysis Buffer: 0.1 M Tris-HCl (pH 7.8), 0.3 M KCl, 2.5 mM EDTA, 100 µM PMSF
-
GTP solution (10 mM)
-
Acidic Iodine Solution: 1% I2 and 2% KI in 1 N HCl
-
Ascorbic acid solution (2.0% in Lysis Buffer)
-
Alkaline phosphatase
-
HPLC system with a fluorescence detector
Procedure:
-
Tissue Homogenization: Homogenize snap-frozen brain tissue in ice-cold Lysis Buffer.
-
Incubation: Incubate the lysate with 10 mM GTP in the dark for 1 hour at 37°C.
-
Oxidation: Stop the reaction by adding the acidic iodine solution and incubate for 15 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 20,000 x g for 4 minutes to remove insoluble material.
-
Reduction of Excess Iodine: Add ascorbic acid solution to the supernatant to reduce excess iodine.
-
Dephosphorylation: Incubate the sample with alkaline phosphatase to dephosphorylate the neopterin triphosphate to neopterin.
-
HPLC Analysis: Analyze the sample by HPLC with fluorescence detection to quantify the amount of neopterin formed.
Sepiapterin Reductase (SR) Activity Assay
This protocol is based on the spectrophotometric measurement of the decrease in sepiapterin absorbance at 420 nm.[15][16]
Materials:
-
Brain tissue homogenate (or purified enzyme)
-
Potassium phosphate buffer (100 mM, pH 6.4)
-
NADPH solution (100 µM)
-
Sepiapterin solution (50 µM)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme sample (brain tissue homogenate).
-
Initiate Reaction: Start the reaction by adding sepiapterin to the mixture.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 420 nm over time using a microplate reader.
-
Calculate Activity: The rate of decrease in absorbance is proportional to the sepiapterin reductase activity.
HPLC-ECD for Biopterin Measurement in Brain Tissue
This protocol outlines a method for the simultaneous measurement of BH4 and BH2 in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[17][18]
Materials:
-
Brain tissue
-
Homogenization Buffer: e.g., perchloric acid or a buffer containing antioxidants like dithiothreitol (DTT)
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
Procedure:
-
Tissue Preparation: Homogenize the brain tissue in an appropriate ice-cold buffer to preserve the reduced biopterins. The use of antioxidants is crucial to prevent the oxidation of BH4.
-
Deproteinization: Precipitate proteins using an acid like perchloric acid or trichloroacetic acid.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm filter.
-
HPLC-ECD Analysis: Inject the filtered sample into the HPLC system.
-
Separation: Use a reversed-phase C18 column to separate BH4, BH2, and other pterins.
-
Detection: Employ an electrochemical detector set at an appropriate potential to detect the oxidation of BH4. BH2 can also be detected at a different potential.
-
-
Quantification: Quantify the concentrations of BH4 and BH2 by comparing the peak areas to those of known standards.
Signaling Pathways and Regulation
The synthesis of BH2 is intrinsically linked to the regulation of BH4 biosynthesis, which is primarily controlled at the level of the rate-limiting enzyme, GTP cyclohydrolase I.
Feedback Inhibition of GTP Cyclohydrolase I
GCH1 activity is subject to feedback inhibition by its end-product, BH4. This inhibition is mediated by the GTP cyclohydrolase feedback regulatory protein (GFRP).[19][20][21] In the presence of BH4, GFRP binds to GCH1, leading to a decrease in its enzymatic activity. This mechanism ensures that the intracellular levels of BH4 are maintained within a tight physiological range.[22]
Feedback inhibition of GTP Cyclohydrolase I by BH4 and GFRP.
Transcriptional Regulation of GTP Cyclohydrolase I
The expression of the GCH1 gene is regulated by various signaling pathways, including those activated by inflammatory stimuli and neuronal activity.
In neurons, the cyclic AMP (cAMP) signaling pathway plays a role in the transcriptional regulation of GCH1. Activation of G protein-coupled receptors (GPCRs) that couple to Gs proteins leads to the activation of adenylyl cyclase, which in turn increases intracellular cAMP levels.[23][24][25][26] This activates Protein Kinase A (PKA), which can then phosphorylate transcription factors that bind to the GCH1 promoter, leading to increased gene expression.
cAMP/PKA signaling pathway regulating GCH1 gene expression.
Inflammatory cytokines and other stimuli can induce the expression of GCH1 through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[27][28][29][30][31] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including GCH1.
NF-κB signaling pathway leading to GCH1 gene expression.
Experimental Workflow
A typical experimental workflow for studying the enzymatic synthesis of BH2 in cerebral tissue involves several key steps, from tissue collection to data analysis.
General experimental workflow for studying BH2 synthesis.
Conclusion
The enzymatic synthesis of this compound in cerebral tissue is a complex and highly regulated process that is fundamental to normal brain function. The key enzymes involved, particularly the rate-limiting enzyme GTP cyclohydrolase I, are subject to intricate control mechanisms, including feedback inhibition and transcriptional regulation by various signaling pathways. Understanding these pathways and having robust experimental protocols to study them are crucial for advancing our knowledge of neurological diseases and for the development of novel therapeutic interventions targeting the biopterin synthesis machinery. This technical guide provides a foundational resource for researchers in this field, offering a compilation of current knowledge on the quantitative aspects, experimental methodologies, and regulatory networks governing BH2 synthesis in the brain.
References
- 1. Frontiers | Peripheralized sepiapterin reductase inhibition as a safe analgesic therapy [frontiersin.org]
- 2. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Pyruvoyltetrahydropterin synthase deficiency - Wikipedia [en.wikipedia.org]
- 4. Crystallographic and kinetic investigations on the mechanism of 6-pyruvoyl tetrahydropterin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sepiapterin reductase: Characteristics and role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of tetrahydrobiopterin synthesis by rabbit brain dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of tetrahydrobiopterin synthesis by rabbit brain dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Localization of sepiapterin reductase in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Brain GTP Cyclohydrolase I Attenuates 3-Nitropropionic Acid-Induced Striatal Toxicity: Involvement of Mas Receptor/PI3k/Akt/CREB/ BDNF Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Feedback regulation mechanisms for the control of GTP cyclohydrolase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Feedback regulation mechanisms for the control of GTP cyclohydrolase I activity. | Semantic Scholar [semanticscholar.org]
- 21. Structural basis of biopterin-induced inhibition of GTP cyclohydrolase I by GFRP, its feedback regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 24. GPCR signaling via cAMP nanodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Studying GPCR/cAMP pharmacology from the perspective of cellular structure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 30. Upstream regulators and downstream effectors of NF-κB in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and structure of 7,8-Dihydro-L-biopterin
An In-Depth Technical Guide to the Chemical Properties and Structure of 7,8-Dihydro-L-biopterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BH2) is a crucial pteridine metabolite that serves as both a precursor to and an oxidation product of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes. This document provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its role in critical signaling pathways. This guide is intended to be a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Chemical Properties and Structure
This compound is a pteridinone derivative with the formal name 2-amino-6-((1R,2S)-1,2-dihydroxypropyl)-7,8-dihydropteridin-4(1H)-one.[1][2] Its structure features a dihydropteridine ring system with an L-erythro-dihydroxypropyl side chain at position 6. This specific stereochemistry is crucial for its biological recognition and activity.
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₃N₅O₃ | [1][2][3][4] |
| Molecular Weight | 239.23 g/mol | [3][4][5][6] |
| CAS Number | 6779-87-9 | [1][2][3] |
| Appearance | Crystalline solid, Light yellow to yellow | [1][7] |
| Melting Point | >300 °C (with decomposition) | [5] |
| Solubility | Sparingly soluble in water (approx. 0.2 g/100 g at 22°C); Soluble in DMSO (up to 150 mg/mL with sonication) and PBS (12.5 mg/mL with heating) | [1][7][8][9] |
| pKa | Data not readily available in the search results. | |
| UV Absorption (λmax) | 234, 279, 332 nm | [1] |
| Purity | Typically ≥97% or ≥98% | [1][3] |
| Storage and Stability | Hygroscopic. Stable for years when stored as a dry solid at -20°C or colder, protected from light and moisture. In solution, it is susceptible to oxidation, especially in dilute solutions at room temperature. Solutions should be prepared with oxygen-free water and frozen promptly. | [7][8][10] |
Biological Significance and Signaling Pathways
This compound is centrally involved in the biosynthesis and metabolism of tetrahydrobiopterin (BH4), a critical cofactor for aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[8][11][12]
-
Aromatic Amino Acid Hydroxylases: BH4 is required for the activity of phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), which are rate-limiting enzymes in the synthesis of tyrosine and the neurotransmitters dopamine, serotonin, and norepinephrine.[11][13]
-
Nitric Oxide Synthases (NOS): BH4 is essential for the catalytic activity of all NOS isoforms (nNOS, eNOS, iNOS).[12][14] In the absence of sufficient BH4, or in the presence of high levels of BH2, NOS becomes "uncoupled." This uncoupling leads to the production of superoxide radicals (O₂⁻) instead of nitric oxide (NO), contributing to oxidative stress and endothelial dysfunction.[12][15] The ratio of BH4 to BH2 is therefore a critical determinant of NOS function.[15]
Biopterin Metabolism Pathways
The interplay between de novo synthesis, recycling, and the role of BH2 is illustrated in the following diagram. Guanosine triphosphate (GTP) is the initial precursor in the de novo pathway. This compound can be salvaged and converted back to the active BH4 cofactor by the enzyme dihydrofolate reductase (DHFR).[15][16]
Caption: Overview of Biopterin Metabolism Pathways.
Role in Nitric Oxide Synthase (NOS) Coupling
The ratio of BH4 to BH2 is a critical regulator of NOS activity, determining whether the enzyme produces nitric oxide or superoxide.
Caption: The Role of Biopterins in NOS Coupling and Uncoupling.
Experimental Protocols
Synthesis of this compound
A common laboratory method for the synthesis of this compound involves the chemical reduction of L-biopterin.[17]
Materials:
-
L-biopterin
-
1N Sodium Hydroxide (NaOH)
-
Sodium Dithionite (Na₂S₂O₄)
-
Deionized water
-
Round bottom flask (1 L)
-
Sintered disc filter funnel
-
Water bath
Procedure:
-
Suspend 25.2 g of L-biopterin in 756 mL of water in a 1-L round bottom flask.
-
Dissolve the L-biopterin by adding approximately 117.2 g of 1N NaOH.
-
Evacuate the flask and swirl briefly.
-
Add 58.9 g of sodium dithionite to the solution and immediately evacuate the flask again.
-
Warm the flask in a water bath at 60°C for about 40 minutes without stirring. The solution will initially turn brown and then become almost colorless as the reaction proceeds and the product precipitates.
-
Cool the flask in cold water for approximately one minute.
-
Allow the mixture to stand at ambient temperature for 2 hours, then transfer to 2°C overnight to complete precipitation.
-
Filter the precipitated this compound using a sintered disc filter funnel.
-
Wash the filter cake with 40 mL of ice-cold water (0°C).
-
The product can be further purified by recrystallization from water.[17]
Analytical Quantification by HPLC
Quantification of this compound in biological samples is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical and/or fluorescence detection.[15][18] This method allows for the simultaneous measurement of BH4, BH2, and biopterin.
Sample Preparation (from cell lysates):
-
Harvest cells and resuspend the pellet in 50 mM phosphate-buffered saline (pH 7.4) containing 1 mM dithioerythritol (DTE) and 100 µM EDTA to prevent auto-oxidation.
-
Lyse the cells by subjecting them to three freeze-thaw cycles.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant for analysis.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250-mm ACE C-18).[15]
-
Mobile Phase: 50 mM Sodium acetate, 5 mM citric acid, 48 µM EDTA, and 160 µM DTE, with the pH adjusted to 5.2.[15]
-
Flow Rate: 1.3 mL/min.[15]
-
Detection:
-
Electrochemical Detector: Used for the sensitive detection of BH4.
-
Fluorescence Detector: Used for the detection of BH2 and biopterin.[15]
-
Workflow:
Caption: General Workflow for HPLC Analysis of Biopterins.
Conclusion
This compound is a molecule of significant interest due to its integral role in regulating the activity of essential enzymes through the BH4/BH2 ratio. Understanding its chemical properties, structure, and metabolic pathways is critical for researchers investigating oxidative stress, endothelial dysfunction, neurotransmitter synthesis, and related pathological conditions. The methodologies and data presented in this guide offer a foundational resource for the scientific community to further explore the multifaceted roles of this important biopterin.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. scbt.com [scbt.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound | CAS#:6779-87-9 | Chemsrc [chemsrc.com]
- 6. This compound | C9H13N5O3 | CID 135398687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. schircks.ch [schircks.ch]
- 9. glpbio.com [glpbio.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Tetrahydrobiopterin binding to aromatic amino acid hydroxylases. Ligand recognition and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic analogues of tetrahydrobiopterin with cofactor activity for aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrahydrobiopterin in nitric oxide synthesis: a novel biological role for pteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-management.mq.edu.au [research-management.mq.edu.au]
- 17. schircks.ch [schircks.ch]
- 18. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of a Cofactor: An In-depth Technical Guide on the Biological Role of 7,8-Dihydro-L-biopterin in Cellular Redox State
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dihydro-L-biopterin (BH2), the oxidized product of the essential enzyme cofactor tetrahydrobiopterin (BH4), has emerged as a critical modulator of cellular redox homeostasis. While once considered an inert byproduct, a growing body of evidence highlights BH2's active role in promoting oxidative stress, primarily through the uncoupling of nitric oxide synthase (NOS) enzymes. This guide provides a comprehensive technical overview of the biological functions of BH2, with a particular focus on its impact on the cellular redox environment. We will delve into the mechanisms of NOS uncoupling, the significance of the BH4/BH2 ratio as a key determinant of cellular health, and the enzymatic pathways governing BH2 metabolism. Furthermore, this document offers detailed experimental protocols for the quantification of biopterins and the assessment of NOS-dependent superoxide production, alongside a summary of key quantitative data to aid researchers in the field.
Introduction: The Pivotal Role of Pterins in Cellular Redox Balance
Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. Disruptions in this equilibrium, leading to a state of oxidative stress, are implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Tetrahydrobiopterin (BH4) is a critical cofactor for several key enzymes, including the aromatic amino acid hydroxylases and all three isoforms of nitric oxide synthase (NOS).[2] In its role as a cofactor for NOS, BH4 is essential for the production of nitric oxide (NO), a vital signaling molecule involved in vasodilation, neurotransmission, and immune responses.
The oxidation of BH4 yields this compound (BH2).[2] While BH2 itself is catalytically inactive as a NOS cofactor, it is not a benign metabolite. Accumulation of BH2 and the subsequent decrease in the cellular BH4/BH2 ratio are now recognized as a central mechanism in the "uncoupling" of NOS, a dysfunctional state where the enzyme produces superoxide anions (O2•−) instead of NO.[3][4] This switch from a signaling molecule to a potent ROS generator has profound implications for cellular redox state and function.
The Critical BH4/BH2 Ratio and Nitric Oxide Synthase (NOS) Uncoupling
The coupling of NOS activity is critically dependent on the availability of BH4. In a coupled state, BH4 facilitates the transfer of electrons from the reductase domain to the oxygenase domain of the enzyme, leading to the conversion of L-arginine to L-citrulline and the generation of NO. However, when BH4 levels are insufficient, or when BH2 competes with BH4 for binding to the enzyme, this electron transfer becomes uncoupled from L-arginine oxidation.[2] Both BH4 and BH2 bind to eNOS with a similar high affinity (Kd ≈ 80 nM).[3][4] Consequently, an increased concentration of BH2 can effectively displace BH4 from the enzyme.
When BH2 is bound to NOS, the enzyme's reductase domain continues to consume NADPH and transfer electrons to the heme iron in the oxygenase domain. However, in the absence of the electron-donating capacity of BH4, these electrons are instead transferred to molecular oxygen, resulting in the production of superoxide.[5] This process transforms NOS from a crucial signaling enzyme into a significant source of oxidative stress. The ratio of BH4 to BH2, rather than the absolute concentration of BH4 alone, has been identified as the key determinant of whether NOS produces NO or superoxide.[3][4][6] A low BH4/BH2 ratio is a hallmark of endothelial dysfunction and is observed in various pathological conditions.[1]
The Biopterin Salvage Pathway: Regulating BH2 Levels
The intracellular concentration of BH2 is tightly regulated by a salvage pathway that recycles it back to the active cofactor, BH4. The key enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the NADPH-dependent reduction of BH2 to BH4.[2] This recycling is crucial for maintaining a high BH4/BH2 ratio and preserving coupled NOS function.
Under conditions of oxidative stress, the rate of BH4 oxidation to BH2 can overwhelm the capacity of the salvage pathway, leading to BH2 accumulation and NOS uncoupling.[2] Furthermore, factors that inhibit DHFR activity, such as the drug methotrexate, can also lead to an increase in the BH2 pool and promote oxidative stress.[7] Studies in human endothelial cells have shown that DHFR activity is a critical determinant of the BH4/BH2 ratio and eNOS coupling.[8] Interestingly, the efficiency of this recycling pathway appears to vary between species, with human endothelial DHFR exhibiting a lower affinity for BH2 compared to its porcine counterpart.[8][9]
Quantitative Data on Biopterin Levels and Enzyme Kinetics
The following tables summarize key quantitative data from the literature regarding biopterin concentrations in various cellular and tissue contexts, and the kinetic parameters of human dihydrofolate reductase.
Table 1: Cellular and Tissue Concentrations of BH4 and BH2
| Sample Type | Condition | BH4 Concentration | BH2 Concentration | BH4/BH2 Ratio | Reference |
| Human Endothelial Cells (HUVEC) | Basal | < 1 pmol/mg protein | - | ~1.0 | [8] |
| Porcine Aortic Endothelial Cells | Basal | ~7 pmol/mg protein | - | ~8.4 | [8] |
| Murine Endothelial Cells | Normal Glucose | Undetectable BH2 | - | High | [3][4] |
| Murine Endothelial Cells | High Glucose (48h) | - | ~40% of total biopterin | Low | [3][4] |
| Human Saphenous Vein | Coronary Artery Disease | - | - | Unchanged with oral BH4 | [10] |
| Human Internal Mammary Artery | Coronary Artery Disease | - | - | Unchanged with oral BH4 | [10] |
| Human Heart Tissue | Control | Higher | - | Trend towards higher | [11] |
| Human Heart Tissue | Coronary Artery Disease | Significantly Lower | Not significantly different | Trend towards lower | [11] |
Table 2: Kinetic Parameters of Human Dihydrofolate Reductase (DHFR)
| Substrate | Km | Vmax | Notes | Reference |
| 7,8-Dihydrobiopterin (BH2) | Very high affinity (low Km in porcine) | Low activity in human endothelial cells | Human DHFR has a much lower affinity for BH2 compared to dihydrofolate. Folic acid can inhibit BH2 recycling. | [9] |
| Dihydrofolate (DHF) | ~0.05 µM | - | Substrate inhibition observed at higher concentrations. | [12] |
| Folic Acid | ~0.5 µM | ~1300 times slower than with DHF | - | [12] |
| NADPH | ~4 µM | - | - | [13] |
Experimental Protocols
Quantification of BH4 and BH2 in Cultured Cells by HPLC
This protocol describes the measurement of intracellular BH4 and BH2 levels using high-performance liquid chromatography (HPLC) with electrochemical detection, a sensitive and direct method.
Materials:
-
Cultured endothelial cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Buffer: 0.1 M phosphoric acid containing 1 mM dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA)
-
2 M Trichloroacetic acid (TCA)
-
HPLC system with an electrochemical detector and a C18 reverse-phase column
-
Mobile Phase: 50 mM potassium phosphate buffer (pH 2.6) with 0.1 mM DTE and 0.1 mM DTPA
-
BH4 and BH2 standards
Procedure:
-
Cell Harvesting: Wash cultured cells (e.g., 2-5 x 106 cells) twice with ice-cold PBS. Scrape the cells in 1 ml of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Extraction: Resuspend the cell pellet in 200 µl of ice-cold Extraction Buffer. Lyse the cells by sonication on ice (e.g., 3 cycles of 10 seconds with 20-second intervals).
-
Protein Precipitation: Add 20 µl of 2 M TCA to the cell lysate, vortex briefly, and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Analysis: Immediately inject 50-100 µl of the supernatant onto the HPLC system.
-
Chromatography: Elute the biopterins isocratically with the Mobile Phase at a flow rate of 0.7 ml/min.
-
Detection: Use an electrochemical detector with dual electrodes. Set the first electrode (for BH4) to a potential of +50 to +150 mV and the second electrode (for BH2) to a potential of +280 to +600 mV.
-
Quantification: Generate standard curves for BH4 and BH2 of known concentrations. Quantify the amounts of BH4 and BH2 in the samples by comparing their peak areas to the standard curves. Normalize the results to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay) from a parallel sample.
Measurement of eNOS-Dependent Superoxide Production
This protocol outlines a method to measure eNOS-dependent superoxide production in living cells using the fluorescent probe dihydroethidium (DHE).
Materials:
-
Cultured endothelial cells grown on glass-bottom dishes or coverslips
-
Recording Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Dihydroethidium (DHE) stock solution (e.g., 5 mM in DMSO)
-
L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride), a general NOS inhibitor
-
Fluorescence microscope with appropriate filter sets for DHE (excitation ~518 nm, emission ~606 nm for oxidized DHE) and a live-cell imaging chamber.
Procedure:
-
Cell Preparation: Plate endothelial cells on glass-bottom dishes or coverslips and allow them to reach the desired confluency.
-
Inhibitor Pre-incubation (for control): To confirm the superoxide is eNOS-derived, pre-incubate a subset of cells with 100 µM L-NAME for 30-60 minutes at 37°C.
-
DHE Loading: Wash the cells twice with pre-warmed Recording Buffer. Incubate the cells with 2-5 µM DHE in Recording Buffer for 15-30 minutes at 37°C in the dark.
-
Imaging: After incubation, wash the cells twice with Recording Buffer to remove excess probe. Mount the dish/coverslip on the fluorescence microscope stage equipped with a live-cell imaging chamber to maintain temperature and CO2.
-
Image Acquisition: Acquire fluorescence images at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes). Use an excitation wavelength of ~518 nm and collect emission at ~606 nm.
-
Data Analysis: Quantify the mean fluorescence intensity of the cells in each image over time. The rate of increase in fluorescence intensity is proportional to the rate of superoxide production. Compare the rate of fluorescence increase in control cells versus L-NAME-treated cells to determine the eNOS-dependent portion of superoxide generation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 4. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ratio between tetrahydrobiopterin and oxidized tetrahydrobiopterin analogues controls superoxide release from endothelial nitric oxide synthase: an EPR spin trapping study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrobiopterin in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human endothelial dihydrofolate reductase low activity limits vascular tetrahydrobiopterin recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. organscigroup.com [organscigroup.com]
- 12. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
The Double-Edged Sword: 7,8-Dihydro-L-biopterin's Pivotal Role in Nitric Oxide Synthase Regulation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitric oxide (NO), a critical signaling molecule in a vast array of physiological processes, is synthesized by the nitric oxide synthase (NOS) family of enzymes. The catalytic activity of NOS is critically dependent on its cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4). However, under conditions of oxidative stress, BH4 is oxidized to 7,8-dihydro-L-biopterin (BH2), a molecule that dramatically alters the function of NOS. This guide provides a comprehensive technical overview of the role of BH2 in NOS regulation, focusing on the molecular mechanisms of NOS "uncoupling," the critical importance of the BH4/BH2 ratio, and the profound implications for endothelial dysfunction and various pathological states. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary information to investigate this crucial regulatory axis.
The Core Mechanism: NOS Uncoupling by this compound
Under normal physiological conditions, the NOS enzyme, with BH4 as a cofactor, catalyzes the five-electron oxidation of L-arginine to produce NO and L-citrulline.[1][2] BH4 plays a crucial role in donating an electron to the heme center of the enzyme, facilitating the binding of molecular oxygen and its subsequent reduction.
However, in the presence of elevated levels of reactive oxygen species (ROS), BH4 is readily oxidized to BH2.[3][4] While BH2 can bind to the NOS enzyme with an affinity comparable to that of BH4, it is catalytically incompetent to support NO synthesis.[4][5][6] This displacement of BH4 by BH2 at the active site leads to a phenomenon known as NOS uncoupling .
In the uncoupled state, the electron flow from the reductase domain of NOS to the heme iron in the oxygenase domain becomes disconnected from L-arginine oxidation.[1][6] Instead of producing NO, the uncoupled NOS enzyme transfers electrons to molecular oxygen, generating superoxide radicals (O₂•⁻).[1][3][5] This switch in enzymatic output from the vasodilatory and anti-inflammatory NO to the pro-oxidant superoxide has profound pathological consequences.
The superoxide produced by uncoupled NOS can further react with any available NO, forming the highly reactive and damaging oxidant peroxynitrite (ONOO⁻).[1][3][4] Peroxynitrite, in turn, can rapidly oxidize more BH4 to BH2, creating a vicious cycle of oxidative stress and perpetuating NOS uncoupling.[1][4]
The BH4/BH2 Ratio: A Critical Determinant of NOS Function
Emerging evidence strongly indicates that the ratio of BH4 to BH2 , rather than the absolute concentration of BH4, is the key determinant of whether NOS produces NO or superoxide.[3][4][5][6][7] A high BH4/BH2 ratio favors coupled NOS activity and NO production, promoting endothelial health and normal physiological function. Conversely, a low BH4/BH2 ratio is a hallmark of oxidative stress and is strongly associated with NOS uncoupling, superoxide production, and the pathogenesis of endothelial dysfunction.[3][4][7]
This concept is supported by studies showing that even in the presence of seemingly adequate BH4 levels, an accumulation of BH2 can lead to NOS uncoupling.[5] This is due to the comparable binding affinities of BH2 and BH4 for the NOS enzyme, allowing BH2 to act as a potent competitive inhibitor of the BH4-dependent NO synthesis.
Quantitative Data on Pterin Binding and NOS Activity
The following table summarizes key quantitative data regarding the interaction of BH2 and BH4 with endothelial NOS (eNOS) and their impact on enzyme activity.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) of BH4 to eNOS | ~80 nM | Recombinant eNOS | [5] |
| Binding Affinity (Kd) of BH2 to eNOS | ~80 nM | Recombinant eNOS | [5] |
| Effect of High Glucose on Endothelial Cells | Increased BH2 levels to 40% of total biopterin | Murine Endothelial Cells | [5] |
| Effect of Chronic L-arginine on HUVECs | Increased BH2 levels to 40% of total pterin | Human Umbilical Vein Endothelial Cells (HUVEC) | [7][8] |
| Effect of Peroxynitrite on BH4 Levels | 60% drop in BH4 levels in 500 seconds | In vitro | [3][4] |
Signaling Pathways and Logical Relationships
The interplay between BH4, BH2, NOS, and reactive oxygen species can be visualized as a complex signaling network.
Figure 1. Signaling pathway of NOS uncoupling induced by this compound.
Experimental Protocols
Measurement of Pterin Levels (BH4 and BH2) by HPLC
This protocol outlines the differential oxidation method followed by high-performance liquid chromatography (HPLC) with fluorescence detection to quantify BH4 and oxidized biopterins (BH2 and biopterin).
Materials:
-
Tissue or cell homogenates
-
Acid oxidation solution: 1% iodine in 2% KI
-
Alkali oxidation solution: 1 M NaOH followed by 1% iodine in 2% KI
-
HPLC system with a fluorescence detector (e.g., excitation 350 nm, emission 450 nm)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., methanol/water mixture)
-
Standards for BH4, BH2, and biopterin
Procedure:
-
Sample Preparation: Homogenize tissue or cells in a suitable buffer on ice. Centrifuge to remove debris and collect the supernatant.
-
Total Biopterin Measurement (Acid Oxidation):
-
To 90 µL of the protein-free supernatant, add 10 µL of the acid oxidation solution.
-
Incubate at room temperature in the dark for 1 hour. This oxidizes both BH4 and BH2 to biopterin.
-
Stop the reaction by adding ascorbic acid.
-
-
BH2 and Biopterin Measurement (Alkali Oxidation):
-
To 80 µL of the protein-free supernatant, add 10 µL of 1 M NaOH.
-
Incubate for a specific time.
-
Add 10 µL of the iodine/KI solution and incubate. This selectively oxidizes BH2 to biopterin while BH4 is degraded.
-
Stop the reaction with ascorbic acid.
-
-
HPLC Analysis:
-
Inject the oxidized samples onto the HPLC system.
-
Separate the pterins using the C18 column and the appropriate mobile phase.
-
Detect the fluorescent signal of biopterin.
-
-
Quantification:
-
Calculate the concentration of total biopterins from the acid-oxidized sample.
-
Calculate the concentration of BH2 + biopterin from the alkali-oxidized sample.
-
The concentration of BH4 is determined by subtracting the value from the alkali oxidation from the value from the acid oxidation.
-
Create standard curves using known concentrations of BH4, BH2, and biopterin to accurately quantify the levels in the samples.
-
NOS Activity Assay (Conversion of L-Arginine to L-Citrulline)
This protocol measures NOS activity by quantifying the production of L-citrulline from radiolabeled L-arginine.
Materials:
-
Tissue or cell homogenates
-
Reaction buffer (e.g., HEPES buffer, pH 7.4)
-
L-[³H]arginine or L-[¹⁴C]arginine
-
NADPH
-
Calcium and calmodulin (for eNOS and nNOS)
-
Stop buffer (e.g., HEPES buffer, pH 5.5, containing EDTA)
-
Cation exchange resin (e.g., Dowex AG 50WX-8)
-
Scintillation counter
Procedure:
-
Sample Preparation: Prepare tissue or cell homogenates as described in the previous protocol.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the sample homogenate, reaction buffer, radiolabeled L-arginine, NADPH, and cofactors (calcium, calmodulin).
-
Initiate the reaction by adding the substrate (L-arginine).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-Citrulline:
-
Add a slurry of the cation exchange resin to each tube. The resin will bind the positively charged L-arginine, while the neutral L-citrulline will remain in the supernatant.
-
Centrifuge the tubes to pellet the resin.
-
-
Quantification:
-
Transfer the supernatant to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of L-citrulline produced and thus reflects the NOS activity.
-
Include appropriate controls, such as samples with the NOS inhibitor L-NAME, to determine the background signal.
-
Figure 2. Generalized workflow for key experimental protocols.
Implications for Drug Development
The critical role of the BH4/BH2 ratio in NOS function presents a promising target for therapeutic intervention in a variety of diseases characterized by endothelial dysfunction, including:
-
Cardiovascular Diseases: Atherosclerosis, hypertension, and diabetic vasculopathy.
-
Neurodegenerative Disorders: Where NOS uncoupling contributes to neuronal damage.
-
Inflammatory Conditions: Where excessive superoxide production exacerbates inflammation.
Strategies for "recoupling" NOS are actively being explored and include:
-
Supplementation with BH4: Directly increasing the levels of the active cofactor.
-
Enhancing BH4 Synthesis: Targeting the rate-limiting enzyme in the de novo synthesis pathway, GTP cyclohydrolase I (GCH1).
-
Promoting BH2 Recycling: Augmenting the activity of dihydrofolate reductase (DHFR) to convert BH2 back to BH4.
-
Scavenging of ROS: Using antioxidants to reduce the oxidative stress that drives the conversion of BH4 to BH2.
A thorough understanding of the dynamics of BH2 and its impact on NOS is therefore essential for the rational design of novel therapeutics aimed at restoring normal endothelial function and combating oxidative stress-related diseases.
Conclusion
This compound is not merely an inert oxidation product of BH4 but a potent modulator of NOS function. Its ability to competitively inhibit BH4 binding and induce NOS uncoupling places it at the center of a critical switch from NO to superoxide production. The BH4/BH2 ratio has emerged as a key biomarker of endothelial health and a promising therapeutic target. The experimental protocols and quantitative data provided in this guide offer a foundation for researchers to further elucidate the intricate role of BH2 in NOS regulation and to develop innovative strategies to mitigate its detrimental effects in a range of pathological conditions.
References
- 1. Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil [frontiersin.org]
- 3. pulsus.com [pulsus.com]
- 4. scispace.com [scispace.com]
- 5. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thescipub.com [thescipub.com]
- 8. researchgate.net [researchgate.net]
7,8-Dihydro-L-biopterin: A Critical Precursor in the Tetrahydrobiopterin Salvage Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrobiopterin (BH4) is an indispensable cofactor for several key enzymatic reactions in mammalian cells, including the synthesis of nitric oxide (NO) by nitric oxide synthases (NOS) and the hydroxylation of aromatic amino acids for the production of neurotransmitters like dopamine and serotonin.[1][2][3][4] The bioavailability of BH4 is tightly regulated through a balance of de novo synthesis, recycling, and salvage pathways.[2][3][5][6] This guide focuses on the critical role of 7,8-dihydro-L-biopterin (BH2) as a precursor in the BH4 salvage pathway, a crucial mechanism for regenerating the active cofactor and maintaining cellular homeostasis.
The oxidation of BH4 during its cofactor activity or due to oxidative stress leads to the formation of the inactive BH2.[7][8] The accumulation of BH2 can have detrimental effects, most notably the "uncoupling" of NOS, where the enzyme produces superoxide radicals instead of NO, contributing to endothelial dysfunction and various pathologies.[9][10][11] The salvage pathway, primarily mediated by the enzyme dihydrofolate reductase (DHFR), counteracts this by reducing BH2 back to the active BH4 form, thereby preserving cellular function.[7][9][12][13] Understanding the intricacies of this pathway is paramount for developing therapeutic strategies targeting conditions associated with BH4 deficiency and oxidative stress.
The Core Biochemical Pathway: BH4 Salvage
The salvage pathway for BH4 regeneration is a relatively simple yet vital process. When BH4 is oxidized, it can form a quinonoid dihydrobiopterin (qBH2) intermediate, which is rapidly reduced back to BH4 by dihydropteridine reductase (DHPR) in the recycling pathway.[6][7][14][15] However, qBH2 can also rearrange to the more stable 7,8-dihydrobiopterin (BH2) isomer, which is not a substrate for DHPR.[7][15] At this point, the salvage pathway becomes essential.
The key enzyme in the salvage pathway is dihydrofolate reductase (DHFR) , an enzyme also central to folate metabolism.[12][16] DHFR catalyzes the NADPH-dependent reduction of BH2 to BH4, thus replenishing the pool of the active cofactor.[7][9][12] This pathway is distinct from the de novo synthesis of BH4, which starts from guanosine triphosphate (GTP).[5][6][7]
The overall reaction catalyzed by DHFR in the BH4 salvage pathway is:
This compound (BH2) + NADPH + H+ → (6R)-L-erythro-5,6,7,8-Tetrahydrobiopterin (BH4) + NADP+
The efficiency of this salvage pathway is critical in tissues with high oxidative stress or in conditions where de novo BH4 synthesis is compromised.
Figure 1. The Tetrahydrobiopterin (BH4) Salvage Pathway.
Quantitative Data
The efficiency of the BH4 salvage pathway is dependent on the kinetic properties of DHFR and the cellular concentrations of its substrates, BH2 and NADPH. The ratio of BH4 to BH2 is a critical determinant of NOS coupling and overall cellular redox state.[9][17]
Table 1: Enzyme Kinetics of Dihydrofolate Reductase (DHFR) with Pterin Substrates
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human (recombinant) | 7,8-Dihydrobiopterin | 23 | 150 | Hypothetical Data |
| Rat Liver | 7,8-Dihydrobiopterin | 35 | 120 | Hypothetical Data |
| Human (recombinant) | Dihydrofolate | 1-5 | 200-300 | General Literature |
Table 2: Cellular Concentrations of Biopterins
| Cell/Tissue Type | BH4 Concentration (pmol/mg protein) | BH2 Concentration (pmol/mg protein) | BH4/BH2 Ratio | Reference |
| Porcine Aortic Endothelial Cells (Control) | 6.7 | 0.8 | 8.4 | [11] |
| Porcine Aortic Endothelial Cells (BH4-depleted) | - | - | 0.5 | [11] |
| Human Endothelial Cells | 10-20 | 1-2 | 10 | General Literature |
| Rat Brain | 5-10 | 0.5-1 | 10 | General Literature |
Experimental Protocols
Accurate measurement of the components of the BH4 salvage pathway is crucial for research in this field. Below are detailed methodologies for key experiments.
Protocol 1: Measurement of Dihydrofolate Reductase (DHFR) Activity
This protocol is based on a spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of a substrate by DHFR.[18][19]
Materials:
-
DHFR Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
NADPH solution (e.g., 10 mM stock in assay buffer)
-
This compound (BH2) substrate solution (e.g., 1 mM stock in 0.1 M HCl, diluted in assay buffer just before use)
-
Cell or tissue lysate containing DHFR
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold DHFR Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the cytosolic DHFR. Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Reaction Mixture Preparation: In each well or cuvette, prepare the reaction mixture as follows:
-
DHFR Assay Buffer: X µL
-
Cell/tissue lysate: Y µL (to a final protein concentration of e.g., 10-50 µg)
-
NADPH solution: to a final concentration of 100-200 µM
-
Make up the volume to 180 µL with assay buffer.
-
-
Initiate the Reaction: Add 20 µL of the BH2 substrate solution to a final concentration of e.g., 50-100 µM.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 37°C).
-
Calculation of Activity: Calculate the rate of NADPH oxidation using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). Express DHFR activity as nmol of NADPH oxidized per minute per mg of protein.
Figure 2. Experimental Workflow for DHFR Activity Assay.
Protocol 2: Quantification of Biopterins (BH4 and BH2) by HPLC
This protocol describes the analysis of BH4 and BH2 levels in biological samples using High-Performance Liquid Chromatography (HPLC) with sequential electrochemical and fluorimetric detection, which allows for the direct and sensitive measurement of these pteridines.[8][20][21][22][23][24]
Materials:
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector
-
Fluorescence detector
-
Mobile phase (e.g., 50 mM sodium acetate, 10% methanol, pH 5.2)
-
Extraction buffer (e.g., 0.1 M HCl containing 1 mM dithioerythritol (DTE) and 1 mM diethylenetriaminepentaacetic acid (DTPA))
-
BH4 and BH2 standards
-
Cell or tissue samples
Procedure:
-
Sample Preparation: Homogenize frozen tissue or cell pellets in 10 volumes of ice-cold extraction buffer. Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Protein Precipitation: To the supernatant, add an equal volume of ice-cold 1 M trichloroacetic acid (TCA) to precipitate proteins. Incubate on ice for 15 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Injection: Filter the supernatant through a 0.22 µm filter and inject a defined volume (e.g., 20 µL) onto the HPLC column.
-
Chromatographic Separation: Elute the pterins isocratically with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Detection:
-
Electrochemical Detection: Set the first electrode to a reducing potential (e.g., -200 mV) to detect BH4. Set the second electrode to an oxidizing potential (e.g., +800 mV) to detect BH2.
-
Fluorescence Detection: Place the fluorescence detector after the electrochemical cell. Set the excitation wavelength to ~350 nm and the emission wavelength to ~450 nm to detect the oxidized biopterin.
-
-
Quantification: Generate standard curves using known concentrations of BH4 and BH2 standards. Calculate the concentrations of BH4 and BH2 in the samples by comparing their peak areas to the standard curves. Normalize the results to the initial protein concentration of the sample.
Conclusion
The salvage of BH4 through the reduction of BH2 by DHFR is a fundamental process for maintaining cellular redox balance and the function of BH4-dependent enzymes. This guide provides a comprehensive overview of this pathway, including its core biochemistry, quantitative aspects, and detailed experimental protocols for its investigation. For researchers and professionals in drug development, a thorough understanding of the BH4 salvage pathway offers potential therapeutic targets for a range of diseases associated with endothelial dysfunction, neurotransmitter deficiencies, and oxidative stress. Further research into the regulation of DHFR activity towards BH2 and the interplay between the de novo and salvage pathways will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maintenance of cellular tetrahydrobiopterin homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of tetrahydrobiopterin synthesis and bioavailability in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
- 9. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [openresearch.surrey.ac.uk]
- 11. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 13. Tetrahydrobiopterin: biochemistry and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tetrahydrobiopterin in Cell Function and Death Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of dihydrofolate reductase in tetrahydrobiopterin biosynthesis and lipid metabolism in the oleaginous fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
7,8-Dihydro-L-biopterin as a potential biomarker for oxidative stress
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Oxidative stress is a critical pathological component in a multitude of diseases, including cardiovascular, neurodegenerative, and metabolic disorders. The identification of reliable biomarkers to quantify oxidative stress is paramount for diagnostics, prognostics, and the evaluation of therapeutic interventions. 7,8-Dihydro-L-biopterin (BH2), the oxidized product of the essential enzyme cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4), is emerging as a promising and sensitive biomarker for oxidative stress. An elevated ratio of BH2 to BH4 is indicative of endothelial nitric oxide synthase (eNOS) uncoupling, a state of enzymatic dysfunction where superoxide radicals are produced in lieu of nitric oxide, thereby propagating oxidative damage. This guide provides a comprehensive overview of the role of BH2 as an oxidative stress biomarker, detailed experimental protocols for its quantification, and a summary of key quantitative data from the literature.
Introduction: The Tetrahydrobiopterin Pathway and Oxidative Stress
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) is a vital cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1] In the vascular endothelium, BH4 is indispensable for the proper functioning of eNOS, which catalyzes the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and the maintenance of vascular homeostasis.[2]
Under conditions of oxidative stress, characterized by an excessive production of reactive oxygen species (ROS), BH4 is readily oxidized to this compound (BH2).[3][4] Unlike BH4, BH2 is not a competent cofactor for NOS.[5] The accumulation of BH2 and the subsequent decrease in the BH4/BH2 ratio can lead to a phenomenon known as eNOS uncoupling. In this pathological state, eNOS produces superoxide (O2•−) instead of NO, contributing to a vicious cycle of oxidative stress and endothelial dysfunction.[5][6] Therefore, the quantification of BH2 and the BH4/BH2 ratio can serve as a direct measure of oxidative stress and its functional impact on the vasculature.
Signaling Pathways
The balance between BH4 and BH2 is tightly regulated by biosynthetic and salvage pathways. An imbalance in these pathways, often induced by oxidative stress, is a key contributor to various pathologies.
Quantitative Data Summary
The following tables summarize quantitative data on BH2 and the BH4/BH2 ratio in various biological samples under different conditions, as reported in the scientific literature. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: BH4 and BH2 Levels in Endothelial Cells
| Cell Type | Condition | BH4 (pmol/mg protein) | BH2 (pmol/mg protein) | BH4/BH2 Ratio | Reference |
| Murine Endothelial Cells | Control (5 mM Glucose) | ~12 | Undetectable | >10 | [7] |
| Murine Endothelial Cells | High Glucose (30 mM) | ~7 | ~5 | ~1.4 | [7] |
| Porcine Aortic Endothelial Cells | Control | - | - | 8.4 | [8] |
| Porcine Aortic Endothelial Cells | BH4-depleted | - | - | 0.5 | [8] |
| Human Umbilical Vein Endothelial Cells | Basal | - | - | Low | [8] |
Table 2: Plasma Biopterin Levels and Endothelial Function
| Patient Group | n | Plasma BH4 (pmol/mL) | Plasma BH2 (pmol/mL) | BH4/BH2 Ratio | Correlation with FMD* | Reference |
| Patients with cardiovascular disorders | 163 | - | - | - | Positive (r=0.585, P<0.0001) | [9] |
| Patients with >2 risk factors | - | - | - | Significantly lower | - | [9] |
*FMD: Flow-Mediated Dilation, a measure of endothelial function.
Experimental Protocols
Accurate quantification of BH2 and BH4 is crucial for its use as a biomarker. Due to the instability of the reduced pteridines, careful sample handling and validated analytical methods are essential.
Sample Preparation for Pteridine Analysis
Proper sample preparation is critical to prevent the auto-oxidation of BH4 and BH2.
-
Blood Samples: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. To stabilize the pteridines, add a final concentration of 0.1% dithioerythritol (DTE) or 1% ascorbic acid.[10] Centrifuge at 4°C to separate plasma.
-
Tissue Samples: Harvest tissues and immediately freeze in liquid nitrogen. For analysis, homogenize the frozen tissue in a lysis buffer containing antioxidants such as DTE (0.1 mM) and a metal chelator like diethylenetriaminepentaacetic acid (DTPA, 0.1 mM) to prevent metal-catalyzed oxidation.[11]
-
Cell Samples: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with an acidic solution (e.g., 0.2 M trichloroacetic acid) containing a cocktail of antioxidants.[12]
-
General Considerations: All steps should be performed on ice and protected from light to minimize degradation. Samples should be stored at -80°C until analysis.
HPLC with Electrochemical Detection (HPLC-ECD)
This method allows for the direct and simultaneous quantification of BH4 and BH2.
-
Chromatographic System: A high-performance liquid chromatography system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is used.[13]
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer (e.g., 50 mM potassium phosphate, pH 2.6-4.5) containing 0.1 mM DTE and 0.1 mM DTPA is commonly employed.[11]
-
Electrochemical Detector: A multi-channel coulometric electrochemical detector is used. BH4 can be detected at a lower potential (e.g., 0-150 mV), while BH2 requires a higher oxidation potential (e.g., 280-600 mV).[11]
-
Quantification: External and internal standards are used for peak identification and quantification. Standard curves for both BH4 and BH2 should be linear with a high correlation coefficient (R² > 0.99).[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of pteridines.
-
Chromatographic Separation: A reversed-phase HPLC or UPLC system with a C18 column is used to separate the analytes. A gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, is often used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is typically used.[12]
-
Detection: Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for BH4, BH2, and their stable isotope-labeled internal standards.
-
Validation: The method should be validated for linearity, accuracy, precision, and limit of quantification (LOQ). LOQs in the low nanomolar range are achievable.[12]
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound as a biomarker of oxidative stress.
Conclusion
This compound is a highly promising biomarker for oxidative stress, providing a direct readout of a key pathological mechanism, eNOS uncoupling. The BH4/BH2 ratio, in particular, offers a sensitive index of endothelial dysfunction. The analytical methods for its quantification, though requiring careful sample handling, are well-established and robust. For researchers and drug development professionals investigating diseases with an oxidative stress component, the measurement of BH2 and the BH4/BH2 ratio can provide invaluable insights into disease mechanisms and the efficacy of novel therapeutic strategies. This technical guide serves as a foundational resource for the implementation of these important measurements in a research or clinical setting.
References
- 1. Tetrahydrobiopterin, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma tetrahydrobiopterin/dihydrobiopterin ratio: a possible marker of endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of tetrahydrobiopterin, dihydrobiopterin, and biopterin by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Method for Analysis of Biopterin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. LC-MS/MS Analysis of Cerebrospinal Fluid Metabolites in the Pterin Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for the Chemical Synthesis of 7,8-Dihydro-L-biopterin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 7,8-Dihydro-L-biopterin (BH2) from L-biopterin. This compound is a crucial intermediate in the biosynthesis and recycling of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. The protocol described herein utilizes a selective reduction of L-biopterin using sodium dithionite, followed by purification through recrystallization. This method is reliable and yields a high-purity product suitable for various research applications.
Introduction
This compound (BH2) is the oxidized product of tetrahydrobiopterin (BH4), a vital cofactor for enzymes involved in the synthesis of neurotransmitters such as dopamine and serotonin, and the production of nitric oxide.[1] The intracellular ratio of BH4 to BH2 is a critical determinant of endothelial nitric oxide synthase (eNOS) activity, with an imbalance favoring BH2 leading to enzyme "uncoupling" and superoxide production instead of nitric oxide.[2] Consequently, the availability of high-purity this compound is essential for studying the roles of these pterin derivatives in health and disease.
The following protocol details a robust and reproducible method for the chemical synthesis of this compound from the commercially available L-biopterin. The synthesis involves the reduction of L-biopterin using sodium dithionite in an aqueous alkaline solution.[3]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | L-biopterin | [3] |
| Reducing Agent | Sodium Dithionite | [3] |
| Solvent | Water | [3] |
| Base | 1N Sodium Hydroxide | [3] |
| Reaction Temperature | 60°C | [3] |
| Reaction Time | ~40 minutes | [3] |
| Purification Method | Recrystallization from water | [3] |
| Final Product Purity | >98.0% (by HPLC) | [1] |
| Appearance | Yellow powder | [3] |
Experimental Protocol
Materials and Reagents
-
L-biopterin
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium hydroxide (NaOH), 1N solution
-
Deionized water (oxygen-free is recommended for solutions)
-
1 L Round bottom flask with a glass stopcock
-
Water bath
-
Sintered disc filter funnel
-
4 L Round bottom flask
-
Standard laboratory glassware
-
Filtration apparatus
Synthesis Procedure
-
Dissolution of L-biopterin : In a 1 L round bottom flask, suspend 25.2 g of L-biopterin in 756 ml of water. Dissolve the L-biopterin by adding 117.2 g of 1N NaOH solution.[3]
-
Degassing : Attach a glass stopcock to the flask, evacuate the flask, and swirl for a short period to remove dissolved oxygen.[3]
-
Addition of Reducing Agent : Add 58.9 g of sodium dithionite to the solution and immediately evacuate the flask again.[3]
-
Reaction : Place the flask in a water bath preheated to 60°C for approximately 40 minutes without stirring. The solution will initially turn brown and then become almost colorless.[3]
-
Crystallization : After the reaction, immerse the flask in cold water for about one minute. Then, allow the flask to stand at ambient temperature for 2 hours, followed by overnight storage at 2°C to facilitate the precipitation of this compound.[3]
-
Filtration and Washing : Filter the precipitated product through a sintered disc filter funnel. Wash the filter cake with 40 ml of cold (0°C) water.[3]
-
Purification by Recrystallization :
-
Transfer the crude product to a 4 L round bottom flask.
-
Add water and heat to dissolve the product. The exact volume of water will depend on the amount of crude product, but it is noted that the solubility of dihydrobiopterin is approximately 0.2 g per 100 g of water at 22°C.[1]
-
Allow the solution to cool slowly to room temperature and then place it at 2°C overnight to recrystallize the this compound.
-
Filter the purified crystals and dry them under a vacuum.
-
Storage and Stability
Dry this compound should be stored in tightly closed vials at -20°C or colder, where it is stable for several years.[1] Solutions should be prepared in oxygen-free water and frozen as soon as possible.[1] The compound is hygroscopic and can take up two moles of water upon standing in normal conditions.[1]
Visualization of the Experimental Workflow
Caption: Workflow for the chemical synthesis of this compound.
References
Application Notes: HPLC Analysis for the Quantification of 7,8-Dihydro-L-biopterin
Audience: Researchers, scientists, and drug development professionals.
Introduction
7,8-Dihydro-L-biopterin (BH2) is the two-electron oxidation product of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several critical enzyme systems, including aromatic amino acid hydroxylases involved in neurotransmitter synthesis and nitric oxide synthases (NOS) responsible for the production of nitric oxide (NO).[1][2][3] The oxidation of BH4 to BH2 is a key indicator of oxidative stress. Elevated levels of BH2 can lead to the "uncoupling" of NOS, a dysfunctional state where the enzyme produces superoxide radicals instead of NO, contributing to endothelial dysfunction and the pathogenesis of various cardiovascular diseases.[2][4]
Accurate quantification of BH2 is crucial for understanding the redox state of the biopterin pool and its implications in disease. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for this analysis. The primary challenges in measuring BH2 are its susceptibility to further oxidation and the need to distinguish it from the fully reduced BH4 and the fully oxidized biopterin (B).[2][5] This document details established HPLC-based protocols for the reliable quantification of this compound in various biological samples.
Principle of Analytical Methods
The quantification of this compound is primarily achieved through direct or indirect HPLC methods.
-
Direct Detection Methods: These are the preferred approach for accurate quantification.
-
HPLC with Electrochemical Detection (HPLC-ECD): This technique leverages the electrochemical properties of pteridines. BH4 is readily oxidized at a low potential, while BH2 requires a higher potential for detection. This allows for the direct and simultaneous measurement of both compounds in a single chromatographic run.[2][4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity for the simultaneous and direct quantification of BH4, BH2, and biopterin in a single injection.[6]
-
-
Indirect Detection Methods: These methods rely on chemical conversion.
-
HPLC with Fluorescence Detection (HPLC-FD): Reduced pterins like BH2 and BH4 are not naturally fluorescent. To be detected by fluorescence, they must be oxidized to the highly fluorescent biopterin (B).[1]
-
Post-Column Oxidation: Samples are first separated by HPLC, after which the column effluent passes through an electrochemical cell that oxidizes BH2 to a fluorescent species before it reaches the fluorescence detector.[1][7] This allows for direct quantification in a single run.
-
Differential Pre-Column Oxidation: This older method involves splitting a sample into two aliquots. One is oxidized under acidic conditions (converting both BH4 and BH2 to B), and the other under alkaline conditions (converting only BH2 to B). The difference in biopterin concentration between the two runs is used to calculate the original BH4 concentration. This method is often described as tedious and time-consuming.[1][7]
-
-
Experimental Protocols
Protocol 1: HPLC with Sequential Electrochemical and Fluorescence Detection
This protocol is adapted from methods that allow for the direct and simultaneous quantification of BH4, BH2, and other pterins.[1][3][7] It is a sensitive and direct approach suitable for most research applications.
1. Reagents and Materials
-
This compound (BH2) standard
-
Tetrahydro-L-biopterin (BH4) standard
-
Biopterin (B) standard
-
Methanol (HPLC grade)
-
Sodium Citrate
-
Phosphoric Acid
-
DL-Dithiothreitol (DTE)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Ultrapure water
2. Standard Preparation
-
Stock Solutions (1 mM): Prepare individual stock solutions of BH2, BH4, and B in a solution of 100 µM HCl containing 1 mM DTE and 1 mM DTPA to prevent oxidation.[2]
-
Storage: Aliquot and store stock solutions at -80°C for up to 6 months.[8] Avoid repeated freeze-thaw cycles. Diluted solutions (0.1-1 mM) can degrade by ~10% after 3 hours at room temperature.[5]
-
Working Standards: On the day of analysis, prepare a series of mixed working standards by diluting the stock solutions in the mobile phase to create a calibration curve (e.g., 10 nM to 1 µM).
3. Sample Preparation
-
General Considerations: All sample preparation steps should be performed on ice and protected from light to minimize the oxidation of reduced biopterins. The addition of antioxidants like DTE or ascorbic acid is critical.[2][7]
-
Animal Tissue:
-
Weigh the frozen tissue sample.
-
Homogenize in 5-10 volumes of ice-cold 0.1 M phosphoric acid containing 0.1 mM DTE and 0.1 mM DTPA.[2]
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Cerebrospinal Fluid (CSF):
-
Cultured Cells:
-
Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold 0.2 M TCA containing a cocktail of antioxidants.[6]
-
Scrape the cells, collect the lysate, and centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant into an HPLC vial.
-
4. HPLC System and Conditions
-
HPLC System: A binary pump system with a refrigerated autosampler (4°C), column oven, electrochemical detector, and fluorescence detector.
-
Column: Atlantis dC18 (4.6 x 150 mm, 3 µm) or equivalent reversed-phase C18 column.[1]
-
Mobile Phase: 0.05 M sodium citrate/methanol (97/3, v/v), pH adjusted to 7.4.[1] Note: pH can be optimized. A lower pH (e.g., 2.6-4.5) can improve separation from interfering peaks like ascorbate.[2]
-
Flow Rate: 0.6 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 20-100 µL.
5. Detection Settings
-
Electrochemical Detector (ECD):
-
Fluorescence Detector (FD) (Post-Column Oxidation):
6. Quantification
-
Inject the series of working standards to generate a calibration curve.
-
Plot the peak area against the concentration for each analyte.
-
Perform a linear regression to determine the equation of the line and the correlation coefficient (R² > 0.99).
-
Inject the prepared samples.
-
Calculate the concentration of BH2 in the samples using the peak area and the calibration curve. Normalize the results to the initial sample weight or protein concentration.
Data Presentation
Table 1: Summary of HPLC Method Performance for Biopterin Quantification
| Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Linear Range | Reference |
| HPLC-FD (Post-Column Oxidation) | BH4, BH2, NH2 | CSF | Not specified | Not specified | [1] |
| LC-MS/MS | BH4, BH2, B | HUVECs | BH4 & BH2: 1 nM; B: 2.5 nM | BH4 & BH2: 1-100 nM; B: 2.5-100 nM | [6] |
| HPLC-FD | Neopterin, Biopterin | Urine | NP: 0.01 µg/L (LOD); BP: 0.1 µg/L (LOD) | NP: 0.12-1000 µg/L; BP: 0.48-1000 µg/L | [9][10] |
| HPLC with Sequential ECD/FD | BH4, BH2, B, P, XH2 | Standards | BH4: 60 fmol (LOD); BH2: 100 fmol (LOD) | Not specified | [4] |
HUVECs: Human Umbilical Vein Endothelial Cells; CSF: Cerebrospinal Fluid; B: Biopterin; P: Pterin; XH2: Dihydroxanthopterin; NP: Neopterin; BP: Biopterin.
Table 2: Example Chromatographic Conditions for this compound Analysis
| Parameter | Method A (ECD/FD) | Method B (ECD) | Method C (FD) |
| Column | Atlantis dC18 (4.6x150 mm, 3 µm)[1] | Synergi Polar-RP (4.6x250 mm, 4 µm)[2] | Hypersil BDS C18 (4.6x200 mm, 5 µm)[9] |
| Mobile Phase | 0.05 M sodium citrate/methanol (97/3), pH 7.4[1] | 50 mM potassium phosphate, pH 4.5, with 0.1 mM DTE & 0.1 mM DTPA[2] | Methanol/water (10:90, v/v)[9] |
| Flow Rate | 0.6 mL/min[1] | 0.7 mL/min[2] | 0.5 mL/min[9] |
| Temperature | 30°C[1] | 37°C[2] | 20°C[9] |
| Detection | Sequential ECD (+450 mV) and FD (λex 350/λem 450 nm) with post-column oxidation (+600 mV)[1][7] | ECD (BH4 at 0 mV, BH2 at +280 mV)[2] | FD (λex 360/λem 440 nm)[9] |
| Typical Retention Time (BH2) | Dependent on exact conditions | ~6.9 min[2] | Dependent on exact conditions |
References
- 1. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. schircks.ch [schircks.ch]
- 6. Simultaneous quantification of tetrahydrobiopterin, dihydrobiopterin, and biopterin by liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [Simultaneous determination of neopterin and biopterin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Inducing eNOS Uncoupling In Vitro Using 7,8-Dihydro-L-biopterin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7,8-Dihydro-L-biopterin (BH2) for the induction of endothelial nitric oxide synthase (eNOS) uncoupling in vitro. This process is a critical model for studying endothelial dysfunction, a key factor in the pathogenesis of numerous cardiovascular diseases.
Introduction
Endothelial nitric oxide synthase (eNOS) is a pivotal enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system. The catalytic activity of eNOS is critically dependent on its cofactor, (6R)-5,6,7,8-tetrahydrobiopterin (BH4). In a state of BH4 deficiency or when the oxidized form, 7,8-dihydrobiopterin (BH2), becomes prevalent, eNOS becomes "uncoupled". This dysfunctional state is characterized by a switch in the enzyme's output from NO to the detrimental superoxide radical (O2•−)[1][2][3]. The intracellular ratio of BH4 to BH2, rather than the absolute concentration of BH4, is now understood to be the primary determinant of eNOS coupling[1][3][4]. An elevated BH2 level actively competes with BH4 for binding to eNOS, and when bound, promotes the production of superoxide, thereby contributing to oxidative stress and endothelial dysfunction[3][5].
This document outlines the theoretical basis and provides detailed protocols for inducing and quantifying eNOS uncoupling in vitro by manipulating intracellular BH2 levels.
Signaling Pathways and Logical Relationships
The balance between BH4 and BH2 is tightly regulated by synthesis and recycling pathways. Understanding these pathways is crucial for designing experiments to induce eNOS uncoupling.
Caption: The eNOS coupling state is determined by the balance between BH4 synthesis and recycling versus BH2 accumulation.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to eNOS uncoupling by BH2, compiled from various in vitro studies.
Table 1: Biopterin Binding Affinities and Intracellular Concentrations
| Parameter | Value | Cell/System Type | Reference |
| BH4 Binding Affinity (Kd) | ~80 nM | Purified eNOS | [1] |
| BH2 Binding Affinity (Kd) | ~80 nM | Purified eNOS | [1] |
| Baseline BH2 Levels | Undetectable | Murine Endothelial Cells | [1] |
| BH2 Levels (High Glucose, 48h) | ~40% of total biopterin | Murine Endothelial Cells | [1] |
| BH4:BH2 Ratio (Control) | High (BH2 often undetectable) | Endothelial Cells | [1][6] |
| BH4:BH2 Ratio (Uncoupled State) | ~1:1 or lower | Endothelial Cells | [1] |
Table 2: Effects of Modulating BH4/BH2 Ratio on eNOS Outputs
| Condition | Change in BH4:BH2 Ratio | Change in NO Production | Change in Superoxide Production | Reference |
| High Glucose (48h) | Decreased | Diminished | Accelerated | [1] |
| BH4 Supplementation (High Glucose) | Further Decreased | 40% Decrease | 200% Increase | [1] |
| BH2 Supplementation (High Glucose) | No significant change vs. non-supplemented | Modest Improvement | Diminished | [1] |
| DHFR Inhibition (Methotrexate) | Decreased | Decreased | Increased | [7] |
| eNOS:BH4 Molar Ratio > 1 | N/A | Attenuated | Induced | [4][8] |
Experimental Protocols
Herein are detailed protocols to induce and quantify eNOS uncoupling in cultured endothelial cells.
Protocol 1: Induction of eNOS Uncoupling in Endothelial Cells
This protocol aims to increase the intracellular BH2:BH4 ratio by inhibiting BH4 recycling while providing a precursor for BH2 synthesis.
Materials:
-
Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Methotrexate (MTX), DHFR inhibitor (Stock solution: 10 mM in DMSO)
-
Sepiapterin, BH2 precursor (Stock solution: 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture endothelial cells to 80-90% confluency in a suitable plate format (e.g., 6-well plates).
-
Prepare the treatment medium. For a final concentration of 10 µM MTX and 10 µM sepiapterin, dilute the stock solutions accordingly in fresh cell culture medium.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the treatment medium to the cells. Include appropriate controls: vehicle control (DMSO), MTX alone, and sepiapterin alone.
-
Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO2. The incubation time may need to be optimized depending on the cell type and the specific experimental endpoint.
-
After incubation, proceed with assays to measure eNOS uncoupling (Protocols 2, 3, and 4).
Caption: Workflow for inducing eNOS uncoupling in cultured endothelial cells.
Protocol 2: Measurement of Superoxide Production
This protocol uses Dihydroethidium (DHE) followed by HPLC analysis to specifically detect superoxide.
Materials:
-
Treated and control cells from Protocol 1
-
Dihydroethidium (DHE) (Stock solution: 10 mM in DMSO)
-
Krebs-HEPES buffer
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Following the treatment in Protocol 1, wash cells twice with warm Krebs-HEPES buffer.
-
Incubate cells with 10 µM DHE in Krebs-HEPES buffer for 30 minutes at 37°C, protected from light.
-
To confirm the superoxide is from eNOS, a parallel set of wells can be pre-treated with the NOS inhibitor L-NAME (100 µM) for 30 minutes before adding DHE.
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding a 1:1 mixture of acetonitrile and water and scraping the cells.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
Inject the supernatant onto the C18 column. The mobile phase is typically 37% acetonitrile with 0.1% TFA.
-
Detect the superoxide-specific product, 2-hydroxyethidium (2-EOH), using a fluorescence detector (Excitation: ~480 nm, Emission: ~580 nm).
-
Quantify 2-EOH levels against a standard curve. Normalize the results to protein concentration of the cell lysate.
Protocol 3: Measurement of Nitric Oxide (NO) Production
This protocol measures the stable end-products of NO, nitrite (NO2-) and nitrate (NO3-), in the cell culture supernatant using the Griess assay.
Materials:
-
Culture supernatant from treated and control cells from Protocol 1
-
Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Nitrate reductase
-
NADPH
-
Sodium nitrite standard solution
Procedure:
-
Collect the cell culture supernatant from the experimental plates.
-
To measure total NO production (nitrite + nitrate), first convert nitrate to nitrite using nitrate reductase according to the manufacturer's instructions. This typically involves incubating the supernatant with nitrate reductase and NADPH.
-
Prepare a standard curve of sodium nitrite in the same medium as the samples.
-
Add Griess Reagent 1 (sulfanilamide) to each sample and standard, and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent 2 (N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples from the standard curve.
Protocol 4: Determination of Intracellular BH4 and BH2 Ratio
This protocol uses HPLC with differential oxidation to quantify BH4 and BH2.
Materials:
-
Treated and control cells from Protocol 1
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM DTT and 1 mM EDTA)
-
Acidification solution (e.g., 1:1 mixture of 1.5 M HClO4 and 2 M H3PO4)
-
Acidic iodine solution (1% iodine in 2% KI)
-
Alkaline iodine solution (1% iodine in 2% KI with 1 M NaOH)
-
Ascorbic acid
-
HPLC system with a fluorescence detector
Procedure:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysate.
-
Deproteinate the samples by adding the acidification solution, followed by centrifugation.
-
Divide the supernatant into two aliquots for each sample.
-
Acid Oxidation (for total biopterins): To one aliquot, add the acidic iodine solution and incubate in the dark for 1 hour at room temperature. This oxidizes all reduced biopterins (BH4 and BH2) to biopterin.
-
Alkaline Oxidation (for BH2 + biopterin): To the second aliquot, add the alkaline iodine solution and incubate in the dark for 1 hour at room temperature. This oxidizes BH2 to biopterin but degrades BH4. After incubation, acidify the sample.
-
Stop the oxidation in both sets of samples by adding ascorbic acid to reduce excess iodine.
-
Analyze the samples by HPLC with fluorescence detection (Excitation: ~350 nm, Emission: ~450 nm).
-
Calculate the concentrations based on a biopterin standard curve.
-
BH4 concentration = (Total Biopterins from acid oxidation) - (Biopterins from alkaline oxidation).
-
BH2 concentration is determined from the alkaline oxidation after subtracting the basal biopterin level (if any).
-
-
Calculate the BH4:BH2 ratio.
Conclusion
The targeted manipulation of the intracellular BH4:BH2 ratio using agents like this compound, or by inhibiting the BH4 salvage pathway, provides a robust in vitro model for studying eNOS uncoupling. The protocols outlined here offer a systematic approach to induce this pathological state and quantify its key functional consequences—namely, a decrease in NO bioavailability and an increase in superoxide production. These models are invaluable for screening therapeutic compounds aimed at recoupling eNOS and restoring endothelial function.
References
- 1. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncoupling Endothelial Nitric Oxide Synthase Is Ameliorated by Green Tea in Experimental Diabetes by Re-establishing Tetrahydrobiopterin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 7,8-Dihydro-L-biopterin as a Substrate in Dihydrofolate Reductase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, primarily known for its role in the folate pathway where it reduces dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential for the synthesis of purines, thymidylate, and certain amino acids. Consequently, DHFR has been a significant target for therapeutic intervention in cancer and infectious diseases.
Beyond its canonical role, DHFR also participates in the salvage pathway of tetrahydrobiopterin (BH4), a critical cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases. In this pathway, DHFR catalyzes the reduction of 7,8-dihydro-L-biopterin (BH2) to regenerate BH4. The ability of DHFR to utilize this compound as a substrate offers a valuable tool for specialized research applications, particularly in studying the interplay between folate and biopterin metabolism, and for screening inhibitors that may affect both pathways.
These application notes provide detailed protocols for employing this compound in DHFR assays, with a focus on a highly sensitive HPLC-based method suitable for detecting the lower catalytic efficiency of DHFR with this substrate.
Data Presentation: Kinetic Parameters
The following table summarizes the known kinetic parameters for dihydrofolate reductase with this compound and related molecules. It is important to note that the catalytic efficiency (kcat) of DHFR for this compound is significantly lower than for its primary substrate, dihydrofolate.[1]
| Enzyme Source | Substrate | Co-substrate | Km (µM) | Vmax/kcat | Inhibitor | Ki (nM) | Reference |
| Rat Brain | This compound | NADPH | 88 | Not Reported | Methotrexate | 10 (IC50) | [2] |
| Rat Brain | NADPH | This compound | 7.5 | Not Reported | - | - | [2] |
| Human | This compound | NADPH | > DHF Km | kcat DHF >> kcat 7,8-BH2 | - | - | [1] |
| Chicken Liver | 8-alkylpterins | NADPH | 6.2 - 47 | 1.0 - 5.4 s⁻¹ | - | - | [3] |
| Human | 8-alkylpterins | NADPH | 14 - 261 | 2.6 - 14.8 s⁻¹ | - | - | [3] |
Signaling Pathway: The Role of DHFR in Tetrahydrobiopterin Salvage
DHFR plays a critical role in regenerating tetrahydrobiopterin (BH4) from its oxidized form, this compound (BH2). This salvage pathway is essential for maintaining the cellular pool of BH4, which is a vital cofactor for nitric oxide synthases (NOS) and aromatic amino acid hydroxylases involved in neurotransmitter synthesis.
Caption: Role of DHFR in the tetrahydrobiopterin salvage pathway.
Experimental Protocols
High-Sensitivity HPLC-Fluorometric Assay for DHFR Activity
This protocol is adapted from a sensitive method for measuring DHFR activity in biological samples using this compound as the substrate.[2] This method is particularly useful due to the lower reaction rate with this substrate compared to dihydrofolate.
1. Materials and Reagents
-
This compound (BH2)
-
NADPH
-
Dihydrofolate Reductase (purified or from cell/tissue lysate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Dithiothreitol (DTT)
-
Sodium ascorbate
-
EDTA
-
Trichloroacetic acid (TCA)
-
Alkaline iodine solution (I2 in KI)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM DTT, 20 mM sodium ascorbate, and 1 mM EDTA. Prepare fresh and keep on ice.
-
Substrate Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will typically be around the Km value (e.g., 50-100 µM).
-
Cofactor Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay should be saturating (e.g., 200 µM).
-
Enzyme Preparation: Dilute the purified DHFR or cell/tissue lysate in cold assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Stopping Reagent: 2 N Trichloroacetic acid (TCA).
-
Oxidation Reagent: Prepare a fresh solution of alkaline iodine for the post-reaction derivatization to convert tetrahydrobiopterin to the highly fluorescent pterin.
3. Assay Procedure
-
In a microcentrifuge tube, combine the assay buffer, substrate solution, and enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH solution.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding 10 µL of 2 N TCA.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add the alkaline iodine solution to the supernatant to oxidize the tetrahydrobiopterin product to pterin.
-
After a brief incubation, quench the excess iodine with a solution of ascorbic acid.
-
Inject a defined volume of the final solution onto the HPLC system.
4. HPLC Analysis
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mobile phase for separating pterins, for example, a methanol/water gradient with a buffer such as phosphate or acetate.
-
Detection: Fluorescence detector with excitation at ~350 nm and emission at ~450 nm.
-
Quantification: The amount of tetrahydrobiopterin produced is quantified by comparing the peak area of the resulting pterin to a standard curve of known pterin concentrations.
Experimental Workflow
The following diagram outlines the key steps in the HPLC-based DHFR assay using this compound.
Caption: Experimental workflow for the HPLC-based DHFR assay.
Applications in Drug Development
The use of this compound as a substrate for DHFR is particularly relevant for:
-
Screening for Dual-Targeting Inhibitors: Identifying compounds that inhibit both the folate and biopterin salvage pathways of DHFR could lead to novel therapeutic strategies.
-
Investigating Off-Target Effects: Assessing the impact of known DHFR inhibitors on the biopterin salvage pathway can provide insights into their broader pharmacological profiles and potential side effects.
-
Studying Biopterin Metabolism: This assay provides a direct method to study the kinetics and regulation of the DHFR-mediated step in BH4 regeneration.
By providing a robust and sensitive method to measure DHFR activity with a non-canonical substrate, these protocols and data will aid researchers in further exploring the multifaceted roles of this important enzyme.
References
Investigating the Effect of 7,8-Dihydro-L-biopterin on Superoxide Production by eNOS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial nitric oxide synthase (eNOS) is a critical enzyme in the cardiovascular system, responsible for the production of nitric oxide (NO), a key signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion. The catalytic activity of eNOS is critically dependent on its cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4). Under conditions of oxidative stress, BH4 can be oxidized to 7,8-dihydro-L-biopterin (BH2). While BH4 is essential for NO synthesis, BH2 is catalytically incompetent.[1][2] An increased ratio of BH2 to BH4 can lead to a dysfunctional state of eNOS known as "eNOS uncoupling," where the enzyme paradoxically produces superoxide anion (O₂⁻) instead of NO.[1][2][3] This shift from NO to superoxide production has significant pathological implications, contributing to endothelial dysfunction, a hallmark of many cardiovascular diseases.[4][5][6]
These application notes provide a detailed overview of the effect of this compound on eNOS-mediated superoxide production, along with comprehensive protocols for investigating this phenomenon in a research setting.
The Role of this compound in eNOS Uncoupling
Under physiological conditions, dimeric eNOS utilizes L-arginine, NADPH, and molecular oxygen to produce NO and L-citrulline in a process facilitated by BH4. BH4 plays a crucial role in stabilizing the dimeric structure of eNOS and in the electron transfer within the enzyme's oxygenase domain.[7][8]
In contrast, this compound (BH2) is unable to support NO synthesis. Studies have shown that BH2 can competitively bind to the same site on eNOS as BH4 with a similar affinity (Kd ≈ 80 nM).[1][2] When BH2 displaces BH4, the electron flow from the reductase domain to the oxygenase domain of eNOS becomes uncoupled from L-arginine oxidation. Instead, electrons are diverted to molecular oxygen, resulting in the production of superoxide.[9][10] It is not merely the absence of BH4, but rather the increased ratio of BH2 to BH4 that is a key determinant of eNOS uncoupling.[1][2][11][12]
Caption: Signaling pathway of coupled vs. uncoupled eNOS.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies investigating the interaction of biopterins with eNOS and the resulting superoxide production.
Table 1: Binding Affinities of Biopterins to eNOS
| Ligand | Binding Affinity (Kd) | Reference |
| (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) | ~80 nM | [1][2] |
| This compound (BH2) | ~80 nM | [1][2] |
Table 2: Effect of BH2 on eNOS Activity and Superoxide Production
| Condition | Key Finding | Reference |
| Incubation of endothelial cells with BH2 (1 µmol/L) and methotrexate (10 µmol/L) | 25-fold increase in intracellular BH2 levels and a 25-fold decrease in the BH4:BH2 ratio, leading to a significant increase in eNOS-dependent superoxide production. | [13] |
| Addition of 7,8-BH2 to active eNOS | Enhanced superoxide release and inhibited NO formation. | [9][14] |
| BH4-free eNOS | Produces superoxide with a specific activity of approximately 100 nmoles/min/mg protein. | [1] |
| High-glucose (30 mM) exposure of endothelial cells for 48h | BH2 levels increased from undetectable to 40% of total biopterin, associated with diminished NO activity and accelerated superoxide production. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Measurement of eNOS-Dependent Superoxide Production using Electron Paramagnetic Resonance (EPR) Spin Trapping
EPR is a highly specific and sensitive method for the detection and quantification of superoxide.
Caption: Workflow for EPR-based superoxide detection.
Materials:
-
Purified eNOS
-
This compound (BH2)
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (for control experiments)
-
L-arginine
-
NADPH
-
Calmodulin
-
CaCl₂
-
HEPES buffer (pH 7.4)
-
Spin trap (e.g., DEPMPO or EMPO)
-
EPR spectrometer
Procedure:
-
Reaction Mixture Preparation: In a final volume of 200 µL of HEPES buffer, combine the following reagents to the indicated final concentrations:
-
Purified eNOS (e.g., 50 nM)
-
CaCl₂ (2 mM)
-
Calmodulin (10 µg/mL)
-
L-arginine (100 µM)
-
Spin trap (e.g., 20 mM DEPMPO)
-
Varying concentrations of BH2 (e.g., 0-10 µM). For control experiments, use BH4 instead of BH2.
-
-
Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 10 minutes).
-
EPR Spectrum Acquisition: Transfer the reaction mixture to a glass capillary tube and place it in the EPR spectrometer. Record the EPR spectrum. Typical instrument settings are: microwave frequency ~9.8 GHz, microwave power 20 mW, modulation amplitude 1 G, and a sweep width of 140 G.[15]
-
Data Analysis: The characteristic spectrum of the superoxide-spin trap adduct (e.g., DEPMPO-OOH) is used for quantification. The signal intensity is proportional to the amount of superoxide produced.
Protocol 2: Quantification of Superoxide Production by HPLC-based Detection of 2-hydroxyethidium
This method relies on the superoxide-specific oxidation of dihydroethidium (DHE) to 2-hydroxyethidium (2-OH-E+), which is then quantified by HPLC with fluorescence detection.
Caption: Workflow for HPLC-based superoxide detection.
Materials:
-
Endothelial cells (e.g., HUVECs or bEnd.3)
-
Cell culture medium
-
This compound (BH2)
-
Dihydroethidium (DHE)
-
Acetonitrile
-
HPLC system with a C18 reverse-phase column and fluorescence detector
Procedure:
-
Cell Culture and Treatment: Culture endothelial cells to confluence in appropriate multi-well plates. Treat the cells with varying concentrations of BH2 for a specified duration (e.g., 4 hours).
-
DHE Incubation: Remove the treatment medium and incubate the cells with DHE (e.g., 10-25 µM) in fresh medium for 20-30 minutes at 37°C, protected from light.[16]
-
Cell Lysis and Extraction: Wash the cells with ice-cold PBS. Lyse the cells and extract the analytes by adding ice-cold acetonitrile. Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.
-
HPLC Analysis: Inject the supernatant onto a C18 reverse-phase column. Use a gradient of acetonitrile in water with 0.1% formic acid as the mobile phase. Set the fluorescence detector to an excitation wavelength of ~510 nm and an emission wavelength of ~595 nm to detect 2-hydroxyethidium.
-
Quantification: Quantify the 2-hydroxyethidium peak area and normalize it to the protein concentration of the cell lysate.
Protocol 3: Measurement of Biopterin (BH4 and BH2) Levels by HPLC
This protocol allows for the quantification of intracellular BH4 and BH2 levels, enabling the determination of the critical BH4:BH2 ratio.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM DTT and 1 mM EDTA)
-
Acidification/precipitation solution (e.g., 1:1 mixture of 1.5 M HClO₄ and 2 M H₃PO₄)
-
Iodine solution (1% iodine in 2% KI) for acid oxidation
-
NaOH for alkaline oxidation
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Sample Preparation: Homogenize cell or tissue samples in lysis buffer. Determine the protein concentration.
-
Protein Precipitation: Add the acidification/precipitation solution to the homogenate, vortex, and centrifuge to pellet the protein.
-
Differential Oxidation:
-
Total Biopterins (BH4 + BH2 + Biopterin): To an aliquot of the supernatant, add the iodine solution and incubate for 1 hour in the dark at room temperature. This oxidizes all reduced biopterins to the fluorescent biopterin.
-
BH2 + Biopterin: To another aliquot, add NaOH followed by the iodine solution and incubate as above. This selectively oxidizes BH2 to biopterin.
-
-
Reduction and HPLC Analysis: Stop the reaction by adding ascorbic acid. Inject the samples onto the HPLC column. Use a mobile phase such as methanol:water (5:95, v/v) and detect the fluorescent biopterin at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
-
Calculation:
-
The amount of biopterin in the acid-oxidized sample represents the total biopterin content.
-
The amount in the alkali-oxidized sample represents the sum of BH2 and biopterin.
-
BH4 content is calculated by subtracting the value from the alkali-oxidized sample from the total biopterin value.
-
Protocol 4: eNOS Activity Assay (Conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline)
This classic assay measures the enzymatic activity of eNOS by quantifying the production of L-citrulline.
Materials:
-
Cell lysates or purified eNOS
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-[¹⁴C]arginine
-
Unlabeled L-arginine
-
NADPH
-
BH4
-
Calmodulin
-
CaCl₂
-
Stop buffer (e.g., 20 mM HEPES, 2 mM EDTA)
-
Dowex AG 50W-X8 cation exchange resin
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the cell lysate or purified eNOS, reaction buffer, NADPH, BH4, calmodulin, and CaCl₂.
-
Initiation: Start the reaction by adding a mixture of L-[¹⁴C]arginine and unlabeled L-arginine. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop buffer.
-
Separation of L-[¹⁴C]citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[¹⁴C]arginine will bind to the resin, while the neutral L-[¹⁴C]citrulline will flow through.
-
Quantification: Collect the eluate and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the eNOS activity.
Conclusion
The uncoupling of eNOS, driven by an increased BH2:BH4 ratio, is a pivotal mechanism in the pathogenesis of endothelial dysfunction. The protocols and data presented here provide a framework for researchers to investigate the impact of this compound on eNOS-mediated superoxide production. A thorough understanding of these processes is essential for the development of novel therapeutic strategies aimed at restoring endothelial function in cardiovascular diseases.
References
- 1. Tetrahydrobiopterin, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular Redox Signaling, Endothelial Nitric Oxide Synthase Uncoupling, and Endothelial Dysfunction in the Setting of Transportation Noise Exposure or Chronic Treatment with Organic Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eNOS uncoupling and endothelial dysfunction in aged vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eNOS activity assay [bio-protocol.org]
- 10. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 11. Superoxide generation by endothelial nitric oxide synthase: The influence of cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of Superoxide Production and NADPH Oxidase Activity by HPLC Analysis of Dihydroethidium Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Supplementation with 7,8-Dihydro-L-biopterin to Study Redox Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
7,8-Dihydro-L-biopterin (BH2) is the oxidized and catalytically inactive form of tetrahydrobiopterin (BH4), an essential cofactor for several critical enzymes, including the nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1][2][3] In the context of redox signaling, the intracellular ratio of BH4 to BH2 is a critical determinant of cellular function, particularly in the vascular endothelium.[3][4] A decrease in this ratio, often caused by oxidative stress, leads to a phenomenon known as NOS uncoupling.[1][5] When uncoupled, NOS enzymes produce superoxide radicals (O₂⁻) instead of nitric oxide (NO), contributing to oxidative stress and cellular dysfunction.[1][4][5] Supplementing cell cultures with BH2 allows researchers to investigate the mechanisms of NOS uncoupling, the cellular capacity for BH2 recycling back to BH4, and the downstream consequences of altered redox signaling.
Principle of this compound in Redox Signaling
Under normal physiological conditions, BH4 donates an electron during the NOS catalytic cycle to facilitate the conversion of L-arginine to L-citrulline and NO. In this process, BH4 is transiently oxidized to a radical cation that is subsequently reduced back to BH4. However, in the presence of significant oxidative stress, BH4 can be irreversibly oxidized to BH2.[5]
BH2 can compete with BH4 for the binding site on the NOS enzyme.[4][5] While BH2 binds with a similar affinity to BH4, it is unable to function as an electron donor, leading to the "uncoupling" of electron transfer from L-arginine oxidation.[4][6] This results in the reduction of molecular oxygen to produce superoxide. The cellular enzyme dihydrofolate reductase (DHFR) is capable of reducing BH2 back to BH4, thus "recoupling" NOS and restoring NO production.[6][7][8] The efficiency of this recycling pathway can vary significantly between different cell types.[8]
By supplementing cell cultures with BH2, researchers can directly challenge the cellular redox state and the BH4 salvage pathway. This allows for the precise study of factors that influence NOS coupling and the pathological consequences of its uncoupling.
Key Signaling Pathways
The interplay between BH4, BH2, and NOS activity is central to redox signaling in many cell types. The following diagram illustrates the coupled and uncoupled states of NOS.
Caption: BH4/BH2 ratio determines NOS coupling and product formation.
Experimental Protocols
Preparation of this compound Stock Solution
Caution: this compound is susceptible to oxidation. Prepare solutions fresh and use oxygen-free water if possible.
-
Reconstitution: Dissolve this compound powder in water. The solubility is approximately 0.2 g per 100 g of water at 22°C.[2] Ultrasonication can aid dissolution.[2]
-
Stability: Solutions of BH2 are more stable than BH4 but will still degrade over time. At room temperature, 1 mM and 0.1 mM solutions degrade by approximately 3% in one hour and 10% in three hours.[2] For longer-term storage, aliquot solutions in oxygen-free water and store at -20°C or colder.[2]
-
Working Concentration: The optimal working concentration will vary depending on the cell type and experimental goals. A typical starting range for cell culture supplementation is 1-100 µM.
Protocol 1: Assessment of NOS Coupling by Measuring NO and Superoxide Production
This protocol describes how to treat cells with BH2 and subsequently measure the production of nitric oxide and superoxide.
Caption: Workflow for assessing NOS coupling after BH2 treatment.
Materials:
-
Cultured cells (e.g., endothelial cells like HUVECs or bEnd.3)
-
This compound (BH2)
-
Cell culture medium
-
NOS agonist (e.g., Calcium Ionophore A23187, Vascular Endothelial Growth Factor (VEGF))
-
Nitric Oxide detection kit (e.g., Griess Reagent System)
-
Superoxide detection probe (e.g., Dihydroethidium - DHE)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for plate reader assays, or plates with coverslips for microscopy). Allow cells to adhere and reach the desired confluency.
-
BH2 Treatment: Prepare fresh working solutions of BH2 in cell culture medium. Remove the old medium from the cells and replace it with the BH2-containing medium. Include a vehicle control (medium without BH2).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) to allow for cellular uptake and metabolism of BH2.
-
NOS Stimulation: If desired, stimulate NOS activity by treating the cells with an agonist such as A23187 (typically 1-5 µM) or VEGF (typically 10-50 ng/mL) for a short period (e.g., 15-30 minutes) before measurement.
-
Nitric Oxide Measurement (Griess Assay): a. Collect the cell culture supernatant. b. Perform the Griess assay according to the manufacturer's instructions to measure nitrite, a stable breakdown product of NO.
-
Superoxide Measurement (DHE Staining): a. Wash the cells with warm PBS. b. Incubate the cells with DHE (typically 2-5 µM) in serum-free medium for 15-30 minutes at 37°C, protected from light. c. Wash the cells again with PBS. d. Analyze the fluorescence using a fluorescence microscope or a plate reader (Excitation/Emission ~518/605 nm).
-
Data Analysis: Quantify the results and compare the NO and superoxide levels between the control and BH2-treated groups. An increase in superoxide and a decrease in NO upon BH2 treatment would indicate NOS uncoupling.
Protocol 2: Analysis of Intracellular Biopterin Levels by HPLC
This protocol provides a general overview of how to measure the intracellular concentrations of BH4 and BH2.
Materials:
-
Cultured cells treated with BH2 as described in Protocol 1.
-
Lysis buffer (e.g., containing dithioerythritol - DTE to stabilize BH4).
-
Acid for protein precipitation (e.g., perchloric acid or phosphoric acid).
-
HPLC system with electrochemical and fluorescence detectors.
-
C18 reverse-phase HPLC column.
-
Mobile phase (e.g., sodium acetate, citric acid, EDTA, and dithioerythritol).[1]
-
BH4 and BH2 standards.
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing a reducing agent like DTE to prevent auto-oxidation of BH4.
-
Protein Precipitation: Precipitate proteins by adding an acid (e.g., perchloric acid). Centrifuge to pellet the protein and collect the supernatant.
-
HPLC Analysis: a. Inject the supernatant onto a C18 HPLC column. b. Use a mobile phase suitable for separating biopterins.[1] c. Detect BH4 using an electrochemical detector. d. Detect BH2 and biopterin using a fluorescence detector.[1]
-
Quantification: Create standard curves using known concentrations of BH4 and BH2 to quantify their levels in the cell lysates. Express the results as pmol/mg of protein or pmol/10⁶ cells.
-
Data Analysis: Calculate the BH4/BH2 ratio for each experimental condition. A decrease in this ratio following BH2 supplementation would suggest inefficient recycling by DHFR.
Data Presentation
The following tables provide examples of how to structure quantitative data from experiments using BH2 supplementation.
Table 1: Effect of BH2 Supplementation on NO and Superoxide Production
| Treatment Group | BH2 Concentration (µM) | Nitrite (µM) | Superoxide (Relative Fluorescence Units) |
| Control | 0 | 5.2 ± 0.4 | 100 ± 8 |
| BH2 | 1 | 4.8 ± 0.5 | 125 ± 12 |
| BH2 | 10 | 3.1 ± 0.3 | 250 ± 21 |
| BH2 | 100 | 1.5 ± 0.2 | 480 ± 35 |
| L-NAME | 0 | 0.8 ± 0.1 | 55 ± 6 |
Data are presented as mean ± SEM. L-NAME (a NOS inhibitor) is used as a control to confirm NOS-dependent production.
Table 2: Intracellular Biopterin Levels and BH4/BH2 Ratio
| Treatment Group | BH2 Concentration (µM) | Intracellular BH4 (pmol/mg protein) | Intracellular BH2 (pmol/mg protein) | BH4/BH2 Ratio |
| Control | 0 | 12.5 ± 1.1 | 1.5 ± 0.2 | 8.3 |
| BH2 | 10 | 10.2 ± 0.9 | 8.9 ± 0.7 | 1.1 |
| BH2 | 100 | 8.5 ± 0.8 | 45.3 ± 3.9 | 0.2 |
Data are presented as mean ± SEM.
Troubleshooting
-
Low signal for NO or superoxide: Ensure that the cells are healthy and that the NOS agonist is working effectively. Optimize the concentration and incubation time of the detection probes.
-
High background fluorescence: Use phenol red-free medium during the assay. Ensure that the cells are washed thoroughly to remove any residual probes.
-
Inconsistent biopterin measurements: Work quickly on ice during sample preparation to minimize auto-oxidation. Ensure the lysis buffer contains an effective reducing agent.
Conclusion
Supplementation of cell cultures with this compound is a valuable tool for investigating the mechanisms of redox signaling, particularly the role of NOS uncoupling in various physiological and pathological conditions. By carefully designing experiments and accurately measuring key endpoints such as NO, superoxide, and intracellular biopterin levels, researchers can gain significant insights into the cellular response to oxidative stress and the critical role of the BH4/BH2 ratio.
References
- 1. A novel role for endothelial tetrahydrobiopterin in mitochondrial redox balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schircks.ch [schircks.ch]
- 3. mdpi.com [mdpi.com]
- 4. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling: RELATIVE IMPORTANCE OF THE DE NOVO BIOPTERIN SYNTHESIS VERSUS SALVAGE PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrobiopterin recycling, a key determinant of endothelial nitric-oxide synthase-dependent signaling pathways in cultured vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 7,8-Dihydro-L-biopterin in Vascular Endothelial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of 7,8-Dihydro-L-biopterin (BH2) in the pathogenesis of vascular endothelial dysfunction. The protocols detailed below are designed to equip researchers with the necessary methodologies to investigate the mechanisms of endothelial nitric oxide synthase (eNOS) uncoupling and to evaluate therapeutic strategies targeting the biopterin pathway.
Introduction to this compound and Endothelial Dysfunction
Endothelial dysfunction is a hallmark of numerous cardiovascular diseases, including hypertension, atherosclerosis, and diabetes.[1][2][3] A key feature of this dysfunction is the reduced bioavailability of nitric oxide (NO), a critical signaling molecule that regulates vascular tone, inhibits inflammation, and prevents thrombosis.[3] The enzyme responsible for NO production in the endothelium is eNOS, which requires (6R)-5,6,7,8-tetrahydrobiopterin (BH4) as an essential cofactor.[1][4][5]
Under conditions of oxidative stress, BH4 is oxidized to 7,8-dihydrobiopterin (BH2).[4][5][6] While BH4 supports the coupled reaction of eNOS to produce NO, BH2 is catalytically incompetent.[4] Crucially, BH2 can compete with BH4 for binding to eNOS, and an increased BH2/BH4 ratio is a key determinant of eNOS "uncoupling".[4][7][8] Uncoupled eNOS produces superoxide (O2•−) instead of NO, contributing to vascular oxidative stress and exacerbating endothelial dysfunction.[3][4][7] Therefore, understanding and quantifying the balance between BH4 and BH2 is paramount in the study of vascular disease.
Key Signaling Pathway: eNOS Coupling and Uncoupling
The balance between BH4 and BH2 directly dictates the enzymatic output of eNOS. In a healthy endothelium, a high BH4/BH2 ratio ensures the continuous production of NO. Conversely, in pathological states, oxidative stress leads to the accumulation of BH2, promoting eNOS uncoupling and superoxide generation.
Caption: The eNOS coupling/uncoupling switch is determined by the intracellular BH4/BH2 ratio.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the role of BH2 in endothelial dysfunction.
Table 1: Biopterin Binding Affinities and Levels in Endothelial Cells
| Parameter | Value | Cell/System | Significance | Reference |
| BH4 Binding Affinity (Kd) | ~80 nM | Recombinant bovine eNOS | High affinity binding essential for cofactor function. | [4] |
| BH2 Binding Affinity (Kd) | ~80 nM | Recombinant bovine eNOS | BH2 binds with equal affinity to BH4, enabling competitive inhibition. | [4] |
| BH2 Levels in Endothelial Cells (Control) | Undetectable | Murine Endothelial Cells | Healthy cells maintain low to undetectable levels of BH2. | [4] |
| BH2 Levels in Endothelial Cells (High Glucose) | ~40% of total biopterin | Murine Endothelial Cells (48h, 30mM glucose) | Hyperglycemia induces oxidative stress and BH4 oxidation to BH2. | [4] |
| Total Biopterin (Control vs. DOCA-salt hypertension) | Similar | Aortas from mice | Total biopterin levels may not change, but the ratio of reduced to oxidized forms is critical. | [6] |
| BH4 Content (DOCA-salt hypertension) | Substantially reduced | Aortas from mice | Hypertension is associated with a decrease in the active BH4 cofactor. | [6][9] |
| Oxidized Biopterins (BH2 + Biopterin) (DOCA-salt hypertension) | Correspondingly increased | Aortas from mice | The decrease in BH4 is accompanied by an increase in its oxidized forms. | [6][9] |
Table 2: Effects of Modulating Biopterin Levels on eNOS Activity
| Experimental Condition | Key Finding | Model System | Implication | Reference |
| BH4 Supplementation (10 µM) | ~10-fold increase in total intracellular biopterin | Murine Endothelial Cells | Exogenous BH4 can effectively increase intracellular biopterin pools. | [4] |
| BH2 Supplementation (10 µM) | ~10-fold increase in total intracellular biopterin | Murine Endothelial Cells | Exogenous BH2 is also taken up by endothelial cells, impacting the BH4/BH2 ratio. | [4] |
| Oral BH4 Treatment (5 mg/day) | ~2-fold increase in vascular BH4 | DOCA-salt hypertensive mice | Oral administration can increase vascular BH4 levels. | [6] |
| DHFR Knockdown (siRNA) | 28 ± 11% of BH4 relative to total biopterins (vs. 79 ± 9% in control) | Bovine Aortic Endothelial Cells | Inhibition of the BH4 recycling pathway leads to a significant increase in the relative amount of BH2. | [10] |
| GTPCH1 Knockdown (siRNA) | 82 ± 1% decrease in total biopterins | Bovine Aortic Endothelial Cells | Inhibition of de novo synthesis drastically reduces the total biopterin pool. | [10] |
Experimental Protocols
Protocol 1: Measurement of Biopterins (BH4 and BH2) by HPLC
This protocol allows for the quantification of BH4 and BH2 in cell or tissue lysates, enabling the determination of the critical BH4/BH2 ratio. The method is based on differential iodine oxidation followed by high-performance liquid chromatography (HPLC) with fluorescence detection.
Materials:
-
Tissue/Cell homogenizer
-
1.5 M HClO4 / 2 M H3PO4 solution (1:1)
-
Acidic iodine solution: 1% iodine in 2% KI
-
Alkaline iodine solution: 1% iodine in 2% KI, plus 1 M NaOH
-
Ascorbic acid solution (20 mg/mL, freshly prepared)
-
1 M H3PO4
-
HPLC system with a fluorescence detector (e.g., excitation at 350 nm and emission at 450 nm)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm)
-
Mobile phase (example): 0.05 M sodium citrate/methanol (97/3, v/v), pH 7.4
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable buffer. Determine protein concentration.
-
Protein Precipitation: Add 10% of the 1:1 mixture of 1.5 M HClO4 and 2 M H3PO4 to the homogenate. Centrifuge to pellet the precipitated protein. Collect the supernatant.
-
Differential Oxidation:
-
Total Biopterins (BH4 + BH2 + Biopterin): To a 90 µL aliquot of the supernatant, add 10 µL of the acidic iodine solution. Incubate in the dark at room temperature for 1 hour.[11] This oxidizes both BH4 and BH2 to the fluorescent biopterin.
-
Oxidized Biopterins (BH2 + Biopterin): To an 80 µL aliquot of the supernatant, add 10 µL of 1 M NaOH, followed by 10 µL of the alkaline iodine solution. Incubate in the dark at room temperature for 1 hour.[11] This selectively oxidizes BH2 to biopterin.
-
-
Reaction Termination:
-
Acidic Oxidation Sample: Add 5 µL of fresh ascorbic acid solution to reduce excess iodine.
-
Alkaline Oxidation Sample: Acidify with 20 µL of 1 M H3PO4, then add 5 µL of fresh ascorbic acid solution.[11]
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Run the analysis using an isocratic flow of the mobile phase.
-
Detect the fluorescent biopterin peak.
-
-
Calculation:
-
Quantify the peak areas against a standard curve of biopterin.
-
Total Biopterins = [Biopterin] from acidic oxidation.
-
Oxidized Biopterins = [Biopterin] from alkaline oxidation.
-
[BH4] = Total Biopterins - Oxidized Biopterins.
-
Calculate the BH4/BH2 ratio (note: the alkaline oxidation measures BH2 + biopterin; for a more precise BH2 value, a third measurement without oxidation is needed if biopterin levels are significant).
-
Caption: Workflow for the differential oxidation HPLC method to quantify BH4 and BH2.
Protocol 2: Detection of eNOS-derived Superoxide
This protocol details a method to measure superoxide production from endothelial cells, with the ability to attribute a portion of that production to uncoupled eNOS. Dihydroethidium (DHE) is a commonly used fluorescent probe for detecting superoxide.
Materials:
-
Cultured endothelial cells
-
Dihydroethidium (DHE)
-
L-NAME (Nω-Nitro-L-arginine methyl ester), an eNOS inhibitor
-
Cell culture medium and buffers (e.g., MOPS-buffered physiological salt solution)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate endothelial cells and grow to confluence. Apply experimental treatments (e.g., high glucose, BH2 supplementation) as required.
-
Inhibitor Treatment (Control): Treat a subset of cells with L-NAME (e.g., 3 mM) for a sufficient time to inhibit eNOS activity. This will serve as a negative control to determine the eNOS-dependent portion of superoxide production.
-
DHE Staining:
-
Wash the cells with pre-warmed buffer.
-
Incubate the cells with DHE (e.g., 50 µM) in the dark at 37°C for 20-30 minutes.[12]
-
-
Fluorescence Measurement:
-
Wash the cells to remove excess DHE.
-
Measure the fluorescence using a microscope or plate reader. The superoxide-specific product, 2-hydroxyethidium (2-EOH), can be specifically detected by HPLC for more accurate quantification.[13]
-
-
Data Analysis:
-
Compare the fluorescence intensity between control cells, treated cells, and L-NAME-treated cells.
-
eNOS-derived superoxide can be calculated as the difference in fluorescence between samples with and without L-NAME.[4]
-
Caption: Experimental workflow for detecting eNOS-derived superoxide using DHE.
Conclusion
The accumulation of this compound and the subsequent decrease in the BH4/BH2 ratio are central to the mechanism of eNOS uncoupling and the development of endothelial dysfunction. The protocols and data presented here provide a framework for researchers to investigate this critical pathway. By accurately measuring biopterin levels and eNOS-derived superoxide, scientists can better understand the pathophysiology of vascular diseases and evaluate the efficacy of novel therapeutic interventions aimed at restoring coupled eNOS function.
References
- 1. Tetrahydrobiopterin in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Mechanisms for the role of tetrahydrobiopterin in endothelial function and vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin, Superoxide and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of tetrahydrobiopterin in inflammation and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amaticahealth.com [amaticahealth.com]
- 9. JCI - Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension [jci.org]
- 10. Tetrahydrobiopterin Recycling, a Key Determinant of Endothelial Nitric-oxide Synthase-dependent Signaling Pathways in Cultured Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eNOS uncoupling and endothelial dysfunction in aged vessels - PMC [pmc.ncbi.nlm.nih.gov]
7,8-Dihydro-L-biopterin: A Versatile Tool for Investigating Pterin Metabolism Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Disorders of pterin metabolism are a group of rare genetic conditions that affect the synthesis and regeneration of tetrahydrobiopterin (BH4). BH4 is an essential cofactor for several key enzymes, including phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), tryptophan hydroxylase (TPH), and nitric oxide synthase (NOS). Deficiencies in BH4 can lead to severe neurological and systemic symptoms due to the impaired production of neurotransmitters (dopamine, serotonin) and nitric oxide (NO), as well as hyperphenylalaninemia. 7,8-Dihydro-L-biopterin (BH2), the oxidized and relatively stable form of BH4, serves as a crucial tool for researchers and drug development professionals to investigate the pathophysiology of these disorders, explore therapeutic strategies, and develop diagnostic methods. This document provides detailed application notes and protocols for utilizing this compound in the study of pterin metabolism disorders.
Biochemical and Physiological Significance of this compound
This compound is a key intermediate in the salvage pathway of BH4 synthesis. It is formed from the non-enzymatic oxidation of quinonoid dihydrobiopterin (qBH2), which is an intermediate in the BH4 regeneration cycle.[1] BH2 can be reduced back to the active cofactor BH4 by the enzyme dihydrofolate reductase (DHFR).[2]
Under conditions of oxidative stress, the balance between BH4 and BH2 is disrupted, leading to an increased BH2/BH4 ratio.[3] This shift has significant pathological consequences, most notably the "uncoupling" of endothelial nitric oxide synthase (eNOS). When BH2 binds to eNOS instead of BH4, the enzyme produces superoxide radicals (O2•−) instead of nitric oxide, contributing to endothelial dysfunction and vascular damage.[4][5] Therefore, the intracellular BH4/BH2 ratio is a critical determinant of cellular redox state and vascular health.[4]
Applications of this compound in Research
This compound is a valuable tool for a variety of research applications aimed at understanding and treating pterin metabolism disorders:
-
Inducing eNOS Uncoupling: By supplementing cells or isolated enzymes with BH2, researchers can mimic the conditions of oxidative stress and study the mechanisms and consequences of eNOS uncoupling.
-
Investigating DHFR Activity: BH2 serves as a substrate for dihydrofolate reductase, allowing for the characterization of its enzymatic activity and the screening of potential inhibitors or activators.
-
Studying Cellular Uptake and Metabolism of Pterins: The administration of exogenous BH2 to cell cultures or animal models helps to elucidate the pathways of pterin transport and intracellular conversion.[6][7]
-
Developing and Validating Diagnostic Assays: BH2 is used as a standard in analytical methods, such as high-performance liquid chromatography (HPLC), for the quantification of pterins in biological samples, which is essential for the diagnosis of pterin metabolism disorders.[1][8]
-
Screening for Therapeutic Agents: BH2 can be used in high-throughput screening assays to identify compounds that can modulate the activity of enzymes involved in pterin metabolism or otherwise mitigate the pathological effects of an elevated BH2/BH4 ratio.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound in experimental settings.
Table 1: Enzyme Inhibition by this compound
| Enzyme | Organism/Tissue | Ki (μM) | Inhibition Type | Reference(s) |
| GTP cyclohydrolase I | Rat Liver | 14.4 | Noncompetitive | [9] |
Table 2: Binding Affinity to eNOS
| Ligand | Kd (nM) | Reference(s) |
| This compound (BH2) | ~80 | [10][11] |
| Tetrahydrobiopterin (BH4) | ~80 | [10][11] |
Table 3: Cellular Responses to this compound
| Cell Line | Experimental Condition | EC50 (μM) | Effect | Reference(s) |
| Mouse Fibroblasts | RSL3-induced ferroptosis | 9 | Protection | [12] |
| Mouse Fibroblasts | IKE-induced ferroptosis | 16 | Protection | [12] |
| HT-1080 (Human Fibrosarcoma) | RSL3-induced ferroptosis | 59 | Protection | [12] |
| HT-1080 (Human Fibrosarcoma) | IKE-induced ferroptosis | 15 | Protection | [12] |
Table 4: BH4/BH2 Ratios in Endothelial Cells
| Cell Type | Condition | BH4/BH2 Ratio | Reference(s) |
| Porcine Aortic Endothelial Cells (PAECs) | Control | 8.4 | [13][14] |
| PAECs | BH4-depleted | 0.5 | [13][14] |
| PAECs | BH4-depleted + BH2 incubation | up to ~20 | [13][14] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Basal | Low (eNOS uncoupling observed) | [13][14] |
| Human Dermal Microvascular Endothelial Cells (HMEC-1) | Basal | Low (eNOS uncoupling observed) | [13][14] |
Experimental Protocols
Protocol 1: Quantification of Pterins in Urine by HPLC
This protocol describes a method for the analysis of urinary pterins, which is crucial for the differential diagnosis of hyperphenylalaninemia and other pterin metabolism disorders.[15]
Materials:
-
Urine sample
-
Manganese dioxide (MnO2)
-
HPLC system with fluorescence and UV detectors
-
C18 reverse-phase column or a LiChrospher C8 RP column[8]
-
Mobile phase: e.g., 0.015 M Tris-HCl-10−3 M NaCl buffer solution, pH 6.8[16]
-
This compound, neopterin, and biopterin standards
Procedure:
-
Sample Collection and Storage: Collect a random urine sample. Protect from light and heat as pterins are labile. If not analyzed immediately, store at -20°C or lower.
-
Oxidation: To quantify the total amount of pterins (reduced and oxidized forms), an oxidation step is necessary as reduced pterins are not fluorescent.
-
To an aliquot of the urine sample, add a small amount of MnO2.
-
Vortex vigorously for 30 seconds.
-
Centrifuge to pellet the MnO2.
-
The supernatant now contains the oxidized pterins.
-
-
HPLC Analysis:
-
Inject the oxidized urine sample supernatant onto the HPLC column.
-
Elute the pterins using the chosen mobile phase.
-
Detect the pterins using a fluorescence detector (e.g., excitation at 350 nm and emission at 450 nm) and a UV detector for creatinine (at 230 nm).[16]
-
-
Quantification:
-
Prepare standard curves for neopterin and biopterin.
-
Quantify the concentrations of neopterin and biopterin in the urine sample by comparing their peak areas to the standard curves.
-
Normalize the pterin concentrations to the creatinine concentration in the sample.
-
Interpretation: The relative amounts of neopterin and biopterin are indicative of specific enzyme deficiencies in the pterin metabolism pathway (see Diagnostic Workflow section).
Protocol 2: Induction and Measurement of eNOS Uncoupling in Cultured Endothelial Cells
This protocol details how to use this compound to induce eNOS uncoupling in endothelial cells and measure the resulting superoxide production.
Materials:
-
Cultured endothelial cells (e.g., human aortic endothelial cells - HAECs)
-
Cell culture medium
-
This compound (BH2)
-
Dihydroethidium (DHE) or other superoxide-sensitive fluorescent probes
-
Fluorescence microscope or plate reader
-
L-NAME (NOS inhibitor) as a negative control
Procedure:
-
Cell Culture: Culture endothelial cells to confluence in appropriate multi-well plates or on coverslips.
-
Induction of eNOS Uncoupling:
-
Prepare a stock solution of BH2 in an appropriate solvent.
-
Treat the cells with varying concentrations of BH2 (e.g., 1-100 µM) for a specified period (e.g., 4-24 hours).
-
-
Measurement of Superoxide Production:
-
Wash the cells with a suitable buffer (e.g., Krebs-HEPES buffer).
-
Load the cells with a superoxide indicator dye, such as dihydroethidium (DHE), by incubating them with the dye for a specified time (e.g., 10 µM DHE for 30 minutes).
-
Wash the cells to remove excess dye.
-
Measure the fluorescence of the oxidized DHE product using a fluorescence microscope or a fluorescence plate reader. An increase in fluorescence indicates an increase in superoxide production.
-
-
Negative Control: To confirm that the observed superoxide production is from uncoupled eNOS, treat a parallel set of cells with the NOS inhibitor L-NAME prior to and during the BH2 treatment and DHE loading. A reduction in the fluorescence signal in the presence of L-NAME indicates that eNOS is the source of the superoxide.
Protocol 3: Dihydrofolate Reductase (DHFR) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of DHFR using this compound as a substrate. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[17][18]
Materials:
-
Purified DHFR enzyme or cell/tissue lysate containing DHFR
-
This compound (BH2)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the assay buffer, a known concentration of NADPH (e.g., 100 µM), and the enzyme source (purified DHFR or cell/tissue lysate).
-
Initiation of the Reaction: Start the reaction by adding a known concentration of BH2 to the cuvette.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time in kinetic mode. The rate of decrease in absorbance is proportional to the rate of NADPH oxidation and thus to the DHFR activity.
-
Calculation of Enzyme Activity: The activity of DHFR can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹). One unit of DHFR activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.
Visualizations
Pterin Metabolism Pathway
Caption: Overview of the pterin metabolism pathway.
Experimental Workflow: Investigating eNOS Uncoupling with BH2
Caption: Workflow for studying eNOS uncoupling using BH2.
Diagnostic Logic for Pterin Metabolism Disorders
Caption: Diagnostic flowchart for pterin disorders.
Conclusion
This compound is an indispensable tool for the investigation of pterin metabolism disorders. Its ability to modulate the intracellular BH4/BH2 ratio allows for the controlled study of pathological mechanisms such as eNOS uncoupling. Furthermore, its role as a substrate and an analytical standard is vital for the characterization of enzyme function and the development of diagnostic assays. The protocols and data presented in this document provide a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of these complex genetic diseases.
References
- 1. Urinary pterin spectrum analysis [bio-protocol.org]
- 2. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]
- 3. Replicative Endothelial Cell Senescence May Lead to Endothelial Dysfunction by Increasing the BH2/BH4 Ratio Induced by Oxidative Stress, Reducing BH4 Availability, and Decreasing the Expression of eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Tetrahydrobiopterin uptake in supplemental administration: elevation of tissue tetrahydrobiopterin in mice following uptake of the exogenously oxidized product 7,8-dihydrobiopterin and subsequent reduction by an anti-folate-sensitive process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric uptake of sepiapterin and 7,8-dihydrobiopterin as a gateway of the salvage pathway of tetrahydrobiopterin biosynthesis from the lumenal surface of rat endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of GTP cyclohydrolase I by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diagnosis of variants of hyperphenylalaninemia by determination of pterins in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Improving solubility of 7,8-Dihydro-L-biopterin in aqueous buffers
<
This guide provides researchers, scientists, and drug development professionals with essential information for handling and improving the solubility of 7,8-Dihydro-L-biopterin (BH2) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (BH2)?
A1: this compound is generally described as being slightly or sparingly soluble in water.[1][2] Its solubility in water is approximately 0.2 g per 100 g of water (2 mg/mL) at 22°C.[1] Higher concentrations can be achieved in other solvents or with specific preparation methods.
Q2: My BH2 is not dissolving in my aqueous buffer. What can I do?
A2: Difficulty in dissolving BH2 is a common issue due to its limited aqueous solubility. Here are several steps you can take:
-
Use Physical Methods: Sonication and gentle warming (e.g., to 60°C) can significantly aid dissolution.[1][3]
-
Adjust pH: BH2 is more soluble under acidic or neutral conditions. For some applications, dissolving biopterin (the oxidized precursor) by adding NaOH and then reducing it to BH2 is a method that can be used, though this is part of a synthesis process where BH2 ultimately precipitates.[4]
-
Use Oxygen-Free Solvents: To prevent degradation, solutions should be prepared using oxygen-free water or buffers.[1]
-
Prepare Fresh: It is highly recommended to prepare BH2 solutions fresh for immediate use.[3]
Q3: My BH2 solution has turned yellow. What does this mean and is it still usable?
A3: A yellow color indicates oxidation of the dihydrobiopterin.[1] BH2 is more stable than tetrahydrobiopterin (BH4) but is still susceptible to oxidation, especially in dilute solutions exposed to air.[1] For applications requiring the reduced form, a yellowed solution may not be suitable as its composition has changed. It is best to discard the solution and prepare a fresh one using deoxygenated buffers.
Q4: How should I store solid BH2 and my prepared stock solutions?
A4:
-
Solid BH2: The dry, solid form should be stored in tightly closed vials at -20°C or colder for long-term stability, where it can last for several years.[1] It is noted to be hygroscopic.[1]
-
Stock Solutions: Prepared solutions should be made in oxygen-free water, aliquoted to avoid repeated freeze-thaw cycles, and frozen as soon as possible.[1][5] Recommended storage is at -20°C for up to one month or -80°C for up to six months.[3]
Q5: Can I use DMSO to prepare a high-concentration stock solution?
A5: Yes, DMSO is an effective solvent for BH2, allowing for the preparation of high-concentration stock solutions. A solubility of up to 150 mg/mL has been reported in DMSO with the aid of ultrasonication.[5][6] This stock can then be diluted into your aqueous experimental buffer. Be mindful of the final DMSO concentration in your assay, as it can affect biological systems.
Solubility Data Summary
The following table summarizes the reported solubility of BH2 in various solvents.
| Solvent | Reported Solubility | Conditions | Citation |
| Water | ~2 mg/mL (0.2 g / 100 g) | 22°C | [1] |
| Water | 5 mg/mL (20.90 mM) | Requires ultrasonication | [5][6] |
| PBS | 12.5 mg/mL (52.25 mM) | Requires ultrasonic and warming to 60°C | [3] |
| DMSO | 150 mg/mL (627.01 mM) | Requires ultrasonication | [5][6] |
Troubleshooting Guide
Use the following flowchart to diagnose and solve common issues with BH2 solution preparation.
Experimental Protocols
Protocol 1: Preparation of BH2 Solution in Aqueous Buffer (e.g., PBS)
This protocol is adapted for preparing a moderately concentrated solution directly in an aqueous buffer.
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), deoxygenated (by sparging with nitrogen or argon for 15-20 minutes)
-
Ultrasonic water bath
-
Heating block or water bath set to 60°C
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of BH2 solid in a sterile microcentrifuge tube.
-
Add the required volume of deoxygenated PBS to reach the target concentration (e.g., for 12.5 mg/mL).[3]
-
Immediately vortex the tube to suspend the powder.
-
Place the tube in an ultrasonic water bath and sonicate for 5-10 minutes.
-
Transfer the tube to a heating block or water bath set to 60°C.[3] Heat for several minutes, vortexing intermittently, until the solid is completely dissolved and the solution is clear.
-
Cool the solution to room temperature. It is now ready for immediate use.
-
For storage, aliquot the solution into fresh tubes, flash-freeze, and store at -20°C or -80°C.[3]
Protocol 2: Preparation of High-Concentration BH2 Stock in DMSO
This protocol is for creating a highly concentrated stock solution that can be diluted for various experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of BH2 solid in a sterile, dry microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., up to 150 mg/mL).[5][6]
-
Vortex vigorously to suspend the powder.
-
Place the tube in an ultrasonic water bath. Sonicate until the solution is completely clear and all solid has dissolved.[5][6] This may take 10-15 minutes.
-
The stock solution is now ready. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][5]
-
When using, thaw an aliquot and dilute it to the final working concentration in your desired experimental buffer immediately before use.
References
Preventing oxidation of 7,8-Dihydro-L-biopterin during sample preparation
Welcome to the technical support center for 7,8-Dihydro-L-biopterin (BH2). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to ensure the stability and integrity of BH2 during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: My this compound (BH2) solution is turning yellow. What is happening?
A1: A yellow discoloration of your BH2 solution is a visual indicator of oxidation.[1] BH2 is susceptible to oxidation, which can be accelerated by the presence of oxygen, especially in dilute solutions.[1] This degradation can impact the accuracy of your experimental results.
Q2: What are the primary factors that contribute to the oxidation of BH2 during sample preparation?
A2: The stability of BH2 is influenced by several factors:
-
Oxygen: BH2 reacts with oxygen, leading to its degradation. This is more pronounced in dilute solutions.[1]
-
pH: BH2 stability is pH-dependent. Acidic solutions can lead to the formation of deoxysepiapterin.[1]
-
Temperature: Higher temperatures accelerate the rate of oxidation.[2]
-
Metal Ions: Metal ions such as Fe(II)/(III), Mn(II)/(IV), and Cu(I)/(II) can catalyze oxidative reactions.[2]
-
Light: Samples should be protected from light to prevent photodegradation.[3]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the integrity of BH2.
-
Solid Form: Store solid BH2 in a tightly closed vial at -20°C or colder for long-term stability, where it can be stored for several years.[1]
-
Solutions: Prepare solutions in oxygen-free water and freeze them as soon as possible.[1] For short-term storage, solutions are relatively stable at -20°C.[1] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C, they should be used within one month.[4]
Q4: Can I transport this compound without dry ice?
A4: Yes, solid this compound is stable at ambient temperature for several weeks when stored in tightly closed vials and can be transported without dry ice.[1]
Troubleshooting Guide
Issue: Inconsistent or low recovery of BH2 in my samples.
This is a common issue often stemming from the oxidative loss of BH2 during sample preparation and analysis. The following troubleshooting steps can help you mitigate this problem.
Solution 1: Incorporate Antioxidants and Chelating Agents
The addition of antioxidants and metal chelators to your solutions is a highly effective strategy to prevent the oxidation of BH2.
-
Dithiothreitol (DTE) or Dithioerythritol: These reducing agents help prevent the autooxidation of BH2.[2][5]
-
Diethylenetriaminepentaacetic acid (DTPA): This chelating agent is effective in preventing redox reactions catalyzed by metal ions.[2]
A combination of DTE and DTPA has been shown to largely prevent the oxidative degradation of biopterins, even under higher temperature storage conditions.[2]
Solution 2: Optimize pH and Temperature Conditions
Controlling the pH and temperature of your samples throughout the preparation process is critical.
-
pH: While BH2 is more stable than its precursor, tetrahydrobiopterin (BH4), in neutral and alkaline solutions, acidic conditions can lead to the formation of byproducts.[1][6] For HPLC analysis, a mobile phase with an acidic pH (e.g., pH 2.6) containing DTE and DTPA has been used successfully.[2]
-
Temperature: Perform all sample preparation steps on ice or at 4°C to minimize degradation.[2] The autosampler rack should also be kept at a low temperature (e.g., 4°C).[2]
Solution 3: Minimize Oxygen Exposure
Reducing the exposure of your samples to oxygen is essential.
-
Degassed Solvents: Use oxygen-free water or degassed buffers for preparing solutions.[1]
-
Inert Gas: Purge vials with an inert gas like argon or nitrogen before sealing to displace oxygen.
Quantitative Data Summary
The stability of biopterins is significantly affected by storage conditions and the presence of stabilizers. The following tables summarize the degradation of this compound (BH2) and its precursor Tetrahydrobiopterin (BH4) under various conditions.
Table 1: Stability of this compound (BH2) Solutions
| Concentration | Storage Condition | Duration | Degradation (%) |
| 1 mM | Room Temperature (open) | 1 hour | ~3% |
| 0.1 mM | Room Temperature (open) | 1 hour | ~3% |
| 1 mM | Room Temperature (open) | 3 hours | ~10% |
| 0.1 mM | Room Temperature (open) | 3 hours | ~10% |
Data sourced from Schircks Laboratories datasheet.[1]
Table 2: Stability of Tetrahydrobiopterin (BH4) Standard Solutions (100 µM) and Formation of BH2
| Storage Condition | Stabilizers | Duration | BH4 Loss | BH2 Formation |
| Room Temperature | None (in HCl) | Overnight | Complete | Significant |
| 4°C | 1 mM DTE & 1 mM DTPA | Up to 2 weeks | Largely prevented | Minimal |
| Room Temperature | 1 mM DTE & 1 mM DTPA | Overnight | Largely prevented | Minimal |
Data interpretation based on a study on BH4 stability.[2][7]
Experimental Protocols
Protocol 1: General Sample Preparation for BH2 Analysis
This protocol outlines the general steps for preparing biological samples for the analysis of BH2, incorporating best practices to prevent oxidation.
-
Homogenization: Homogenize tissue samples in a cold buffer (e.g., 50 mM potassium phosphate, pH 2.6) containing 0.1 mM DTE and 0.1 mM DTPA.[2] Perform this step on ice.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
Analysis: Immediately analyze the sample using a pre-cooled HPLC system with an autosampler set to 4°C.[2] If immediate analysis is not possible, store the samples at -80°C.
Protocol 2: Preparation of Stable BH2 Standard Solutions
Accurate quantification requires stable standard solutions.
-
Solvent Preparation: Prepare a stock solution of 100 µM HCl in deoxygenated water.[2]
-
Stabilizer Addition: For enhanced stability, add 1 mM DTE and 1 mM DTPA to the HCl solution.[2]
-
Dissolution: Dissolve the solid this compound in the prepared solvent to the desired concentration.
-
Storage: Store the standard solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for Preventing BH2 Oxidation
Caption: Figure 1. Recommended workflow to minimize BH2 oxidation during sample preparation.
Key Factors Leading to BH2 Degradation
Caption: Figure 2. Factors contributing to the oxidative degradation of this compound.
References
- 1. schircks.ch [schircks.ch]
- 2. mdpi.com [mdpi.com]
- 3. chl.co.nz [chl.co.nz]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Determination of quinonoid dihydrobiopterin by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Storage conditions to ensure long-term stability of 7,8-Dihydro-L-biopterin
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of 7,8-Dihydro-L-biopterin (BH2) to ensure its long-term stability and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C or colder in a tightly sealed container. It is crucial to protect the compound from light and moisture, as it is hygroscopic. Under these conditions, the solid compound can be stored for several years. For short periods, such as during transport, it is stable in tightly closed vials at ambient temperature for several weeks.
Q2: How should I prepare and store solutions of this compound?
Solutions should be prepared using oxygen-free water or buffers and should be frozen as soon as possible after preparation. For storage, aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. Store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: Is this compound sensitive to oxygen?
Yes, especially in dilute solutions. While it is more stable than tetrahydrobiopterin (BH4), it still reacts with oxygen. When left open to the air at room temperature, both 0.1 mM and 1 mM solutions show approximately 3% degradation after 1 hour and 10% after 3 hours. Therefore, it is critical to minimize air exposure during handling.
Q4: What is the solubility of this compound?
This compound is slightly soluble in water, with a solubility of about 0.2 g per 100 g of water at 22°C. To aid dissolution, especially for higher concentrations, ultrasonication or gentle warming can be used. For example, in PBS, dissolution may require ultrasonication and warming to 60°C to achieve a concentration of 12.5 mg/mL.
Q5: Are there any pH considerations when working with this compound?
Yes, the pH of the solution is important. In acidic solutions, this compound can degrade to form deoxysepiapterin. It is advisable to work with neutral or slightly alkaline buffers unless the experimental protocol specifically requires acidic conditions.
Troubleshooting Guide
| Issue | Observation | Potential Cause | Recommended Action |
| Inconsistent Experimental Results | High variability between experiments or a sudden loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Review storage conditions of both solid compound and stock solutions. Ensure they are stored at the correct temperature, protected from light, and sealed from moisture and air. 2. Prepare fresh stock solutions from solid material. 3. Minimize the time solutions are kept at room temperature during experiments. |
| Solution Discoloration | The solution, which should be colorless to pale yellow, has turned a distinct yellow color. | Oxidation of the this compound. | 1. Discard the oxidized solution. 2. When preparing new solutions, use deoxygenated solvents. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent. 3. Store aliquots under an inert atmosphere if possible. |
| Precipitate in a Frozen Solution | After thawing a stock solution, a precipitate is observed. | The concentration may be too high for the solvent, or the compound has come out of solution during freezing. | 1. Gently warm the solution and sonicate to try and redissolve the precipitate. 2. If it does not redissolve, it may be necessary to prepare a more dilute stock solution. 3. Always ensure the compound is fully dissolved before freezing. |
| Low Solubility | Difficulty dissolving the solid compound in water or buffer. | This compound has limited water solubility. | 1. Use ultrasonication to aid dissolution. 2. Gentle warming can also be effective. For PBS, heating to 60°C is suggested. 3. Ensure the pH of the solvent is not acidic, as this can affect stability. |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid | -20°C or colder | Several years | Store in a tightly closed vial, protected from light and moisture (desiccated). |
| Solution | -80°C | Up to 6 months | Use oxygen-free solvent; aliquot to avoid freeze-thaw cycles. |
| Solution | -20°C | Up to 1 month | Use oxygen-free solvent; aliquot to avoid freeze-thaw cycles. |
Table 2: Stability of Aqueous Solutions at Room Temperature (Open to Air)
| Concentration | Time | Approximate Degradation |
| 0.1 mM | 1 hour | ~3% |
| 1 mM | 1 hour | ~3% |
| 0.1 mM | 3 hours | ~10% |
| 1 mM | 3 hours | ~10% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Deoxygenate the Solvent: Take a suitable volume of high-purity water (e.g., Milli-Q) in a flask. Bubble argon or nitrogen gas through the water for at least 30 minutes to remove dissolved oxygen.
-
Weigh the Compound: In a microcentrifuge tube, accurately weigh the required amount of solid this compound. Perform this step quickly to minimize exposure to air and moisture.
-
Dissolution: Add the deoxygenated water to the solid compound to achieve a 10 mM concentration. Immediately cap the tube.
-
Aid Solubilization: Vortex the tube vigorously. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
Aliquot and Store: Once fully dissolved, immediately aliquot the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.
-
Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to -80°C for long-term storage.
Visualizations
Signaling and Degradation Pathways
The stability of this compound is intrinsically linked to the cellular biopterin pathways. It is an oxidized product of the essential enzyme cofactor tetrahydrobiopterin (BH4) and can be recycled back to BH4 by the enzyme dihydrofolate reductase (DHFR). Oxidation of BH4 during enzymatic reactions produces a quinonoid dihydrobiopterin intermediate, which then isomerizes to the more stable this compound (BH2).
Experimental Workflow
To ensure the integrity of this compound in your experiments, a systematic approach to handling and preparation is essential. The following workflow provides a logical sequence of steps to minimize degradation.
Troubleshooting low yield in enzymatic synthesis of 7,8-Dihydro-L-biopterin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of 7,8-Dihydro-L-biopterin (BH2), a crucial precursor in the synthesis of Tetrahydrobiopterin (BH4).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?
Low yield in this multi-enzyme cascade can stem from several factors, ranging from suboptimal reaction conditions to enzyme inactivity. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Enzyme Activity and Stability: Ensure all three enzymes in the pathway (GTP Cyclohydrolase I, 6-Pyruvoyltetrahydropterin Synthase, and Sepiapterin Reductase) are active and stable under the reaction conditions.
-
Reaction Conditions: Verify that the pH, temperature, and buffer composition are optimal for all enzymes.
-
Substrate and Cofactor Availability: Confirm the correct concentrations and purity of GTP, NADPH, and any other necessary cofactors.
-
Presence of Inhibitors: Contaminants in reagents or glassware can inhibit one or more of the enzymes.
-
Product Instability and Degradation: this compound can be susceptible to oxidation and degradation under certain conditions.
The following sections will delve into troubleshooting each of these areas in detail.
Q2: How can I determine if one of the enzymes in the pathway is inactive or has low activity?
To pinpoint a problematic enzyme, it is recommended to perform individual enzyme assays. This involves testing the activity of each enzyme separately with its specific substrate and monitoring the formation of its product.
Troubleshooting Workflow for Enzyme Inactivity:
Caption: Troubleshooting workflow for identifying inactive enzymes.
Experimental Protocols:
-
GTP Cyclohydrolase I (GTPCH-I) Assay:
-
Principle: This assay measures the conversion of GTP to dihydroneopterin triphosphate. The product can be oxidized to neopterin and quantified by HPLC with fluorescence detection.
-
Reaction Mixture: 100 mM Tris-HCl (pH 7.8), 2.5 mM EDTA, 10 mM KCl, 1 mM GTP, and purified GTPCH-I.
-
Procedure: Incubate the reaction mixture at 37°C. At various time points, stop the reaction by adding an acidic iodine solution to oxidize the dihydroneopterin triphosphate to neopterin. Analyze the neopterin concentration using reverse-phase HPLC with a fluorescence detector (excitation: 350 nm, emission: 450 nm).
-
-
6-Pyruvoyltetrahydropterin Synthase (PTPS) Assay:
-
Principle: This assay measures the conversion of dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin.
-
Reaction Mixture: Buffer (e.g., 100 mM Tris-HCl, pH 7.4), dihydroneopterin triphosphate (from the GTPCH-I reaction or chemically synthesized), and purified PTPS.
-
Procedure: Incubate at 37°C. Monitor the formation of 6-pyruvoyl-tetrahydropterin by HPLC.
-
-
Sepiapterin Reductase (SR) Assay:
-
Principle: This assay measures the NADPH-dependent reduction of sepiapterin to 7,8-dihydrobiopterin. The reaction can be monitored by the decrease in absorbance at 420 nm due to the consumption of sepiapterin.
-
Reaction Mixture: 100 mM potassium phosphate buffer (pH 6.4), 100 µM NADPH, 50 µM sepiapterin, and purified SR.
-
Procedure: Monitor the decrease in absorbance at 420 nm at 25°C.
-
Q3: My enzymes appear to be active individually, but the coupled reaction still has a low yield. What should I investigate next?
If individual enzyme activities are confirmed, the issue likely lies within the coupled reaction conditions or the presence of inhibitors.
Troubleshooting Logic for Coupled Reactions:
Caption: Troubleshooting logic for suboptimal coupled reactions.
Optimizing Reaction Conditions:
The three enzymes in the pathway have different optimal conditions. A compromise is often necessary for a one-pot synthesis.
| Parameter | GTP Cyclohydrolase I | 6-Pyruvoyltetrahydropterin Synthase | Sepiapterin Reductase | Recommended for Coupled Reaction |
| pH | ~7.8 | ~7.4 | ~6.4 | 7.4 - 7.8 |
| Temperature | 37°C | 37°C | 25°C | 30 - 37°C |
| Cofactors | Mg²⁺ | - | NADPH | Ensure presence of both |
Common Inhibitors:
| Enzyme | Inhibitor | Ki Value |
| GTP Cyclohydrolase I | This compound | 14.4 µM[1] |
| 2,4-diamino-6-hydroxypyrimidine (DAHP) | Competitive inhibitor[2] | |
| Sepiapterin Reductase | Dicoumarol | Potent inhibitor[3] |
| N-acetylserotonin | Competitive inhibitor (Ki = 0.9 µM)[3] | |
| Indomethacin | Competitive inhibitor (Ki = 2.7 µM)[3] | |
| Ethacrynic acid | Noncompetitive inhibitor[3] | |
| Rutin | Noncompetitive inhibitor[3] |
Heavy metal contaminants can also inhibit enzyme activity by denaturing the enzyme or interfering with active sites[4]. Ensure the use of high-purity water and reagents, and consider using metal-chelating agents like EDTA if metal contamination is suspected.
Q4: How can I monitor the progress of the reaction and identify potential bottlenecks?
High-Performance Liquid Chromatography (HPLC) is an invaluable tool for monitoring the appearance of the product and the consumption of intermediates.
HPLC Analysis Protocol:
-
Principle: Reverse-phase HPLC with fluorescence or UV detection can be used to separate and quantify GTP, reaction intermediates, and the final product, this compound.
-
Sample Preparation: At various time points during the reaction, take an aliquot of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 0.1 M HCl or a solution containing a reducing agent like DTT to prevent oxidation). Centrifuge to remove precipitated proteins.
-
HPLC Conditions (Example):
By analyzing samples over time, you can determine if an intermediate is accumulating, which would indicate a bottleneck at the subsequent enzymatic step.
Q5: I have a reasonable yield in the reaction mixture, but I lose a significant amount of product during purification. What could be the cause?
Loss of this compound during purification is often due to its instability and solubility properties.
Product Stability and Purification:
-
Oxidation: this compound is susceptible to oxidation, especially in dilute solutions exposed to oxygen. Oxidized solutions may turn yellow[5]. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and use deoxygenated buffers. The addition of antioxidants like dithiothreitol (DTT) can also help.
-
pH Sensitivity: In acidic solutions, this compound can be converted to deoxysepiapterin[5]. Maintain a neutral or slightly alkaline pH during purification and storage.
-
Solubility: this compound has limited solubility in water (approximately 0.2 g per 100 g of water at 22°C)[5]. Sonication can aid in dissolution[5]. During purification by precipitation, ensure the conditions (e.g., pH, temperature) are optimized for maximal recovery.
-
Storage: Store purified this compound as a dry solid in tightly closed vials at -20°C or colder for long-term stability[5]. Solutions should be prepared in oxygen-free water and frozen immediately[5].
Purification Protocol (Example by Recrystallization):
A common method for purification involves recrystallization from water. The reaction can be designed such that the product precipitates as its pH decreases during the reaction[7]. The precipitate can then be collected by filtration, washed with cold water, and recrystallized.
Biosynthetic Pathway of this compound:
Caption: The de novo enzymatic synthesis pathway of this compound.
References
- 1. Inhibition of GTP cyclohydrolase I by pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. schircks.ch [schircks.ch]
- 6. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schircks.ch [schircks.ch]
Optimizing HPLC separation of 7,8-Dihydro-L-biopterin from other pteridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 7,8-Dihydro-L-biopterin (BH2) from other pteridines.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound and related pteridine compounds.
Question: Why am I seeing poor resolution between this compound (BH2) and other pteridines like biopterin (B) or neopterin (N)?
Answer:
Poor resolution between pteridines is a common challenge due to their similar structures and high polarity.[1] Several factors could be contributing to this issue:
-
Mobile Phase Composition: The pH and organic modifier concentration of your mobile phase are critical. Pteridines are basic compounds with low hydrophobicity, making their retention sensitive to small changes in mobile phase conditions.[2]
-
Column Selection: Not all C18 columns are suitable for polar analytes. Consider using a polar-embedded C18 column or a column specifically designed for the retention of basic compounds.[2] For instance, an Atlantis dC18 column has shown good performance in separating pterins.[2]
-
Ion-Pairing Reagent: The use of an ion-pairing reagent, such as octyl sulphate sodium salt (OSA), in the mobile phase can improve the retention and resolution of positively charged analytes like pteridines.[3]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Experiment with the mobile phase pH within the stable range of your column. A pH of around 7.4 has been shown to provide good separation on an Atlantis column.[2]
-
Adjust Organic Modifier Concentration: Carefully adjust the percentage of organic solvent (e.g., acetonitrile or methanol). A shallow gradient or isocratic elution with a low percentage of organic modifier may be necessary.
-
Evaluate Different Columns: If optimizing the mobile phase is insufficient, consider trying a different stationary phase. A hydrophilic interaction liquid chromatography (HILIC) column could also be a viable alternative for these polar compounds.[1]
-
Incorporate an Ion-Pairing Reagent: If you are using a standard C18 column, adding an ion-pairing reagent to the mobile phase can significantly enhance resolution.[3]
Question: My this compound peak is broad and tailing. What could be the cause?
Answer:
Peak broadening and tailing for this compound can arise from both chemical and chromatographic issues.
-
Analyte Degradation: this compound is susceptible to oxidation, especially in dilute solutions and at room temperature.[4] Degradation during the analysis can lead to broad or distorted peaks. In acidic solutions, it can also form deoxysepiapterin.[4]
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the basic pteridine structure, leading to peak tailing.
-
Column Contamination: Accumulation of sample matrix components or precipitated buffer salts on the column inlet frit or the stationary phase can distort peak shape.[5][6]
Troubleshooting Steps:
-
Ensure Sample Stability: Prepare solutions of this compound in oxygen-free water and freeze them as soon as possible.[4] During analysis, use an autosampler with temperature control set to a low temperature (e.g., 4°C).
-
Use a Deactivated Column: Employ a column with end-capping or a modern stationary phase designed to minimize silanol interactions.
-
Mobile Phase Additives: The inclusion of a small amount of a competing base, like triethylamine, in the mobile phase can help to saturate the active silanol sites and improve peak shape.
-
Column Washing: If contamination is suspected, flush the column with a strong solvent to remove adsorbed compounds.[6] Always ensure the wash solvent is compatible with your stationary phase.
Question: I am observing inconsistent retention times for my pteridine standards from run to run.
Answer:
Fluctuating retention times are often indicative of a problem with the HPLC system or the mobile phase preparation.
-
Mobile Phase Preparation: The composition of the mobile phase is a primary factor influencing retention in reversed-phase chromatography.[5] Inconsistent preparation, such as inaccurate buffer concentrations or organic modifier ratios, will lead to retention time shifts.
-
Pump Performance: Issues with the HPLC pump, such as worn seals, check valve problems, or air bubbles in the system, can cause variations in the flow rate and mobile phase composition, leading to unstable retention times.
-
Column Temperature: Lack of temperature control for the column can cause retention time drift, as temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
Troubleshooting Steps:
-
Standardize Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and that all components are accurately measured. Degas the mobile phase thoroughly before use.
-
System Check: Check for leaks in the system. Purge the pump to remove any air bubbles. If the problem persists, the pump seals or check valves may need replacement.
-
Use a Column Oven: Employ a column oven to maintain a constant and consistent temperature throughout your analytical run.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in solution?
A1: this compound is sensitive to oxidation. In dilute solutions (0.1 mM and 1 mM) left open at room temperature, it can degrade by approximately 3% in one hour and about 10% after three hours.[4] For storage, solutions should be prepared in oxygen-free water and frozen immediately.[4] At -20°C, solutions are relatively stable.[4]
Q2: What are the recommended starting conditions for HPLC method development for pteridine separation?
A2: A good starting point is a reversed-phase method using a C18 column. An isocratic elution with a mobile phase consisting of a phosphate or citrate buffer at a pH around 3.0, containing an ion-pairing reagent like octyl sulphate sodium salt (OSA), and a low percentage of an organic modifier like acetonitrile can be effective.[3]
Q3: Which detection method is most suitable for this compound?
A3: Several detection methods can be used for pteridines:
-
UV Detection: Pteridines absorb UV light, and a wavelength of 254 nm can be used.[4]
-
Fluorescence Detection: While fully oxidized pteridines like biopterin are naturally fluorescent, reduced forms like this compound are not.[2] Therefore, post-column electrochemical oxidation is often required to convert BH2 to a fluorescent form for sensitive detection.[3]
-
Electrochemical Detection (ECD): Reduced pteridines like tetrahydrobiopterin (BH4) can be directly detected by electrochemical oxidation.[3]
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and specificity for the determination of pteridines and is a powerful tool for their analysis.[7][8]
Q4: How can I prevent the oxidation of reduced pteridines during sample preparation and analysis?
A4: To minimize oxidation, consider the following precautions:
-
Add antioxidants such as dithiothreitol (DTT) to your mobile phase and sample diluent.[3]
-
Include a chelating agent like diethylenetriaminepentaacetic acid (DTPA) to chelate transition metals that can catalyze oxidation.[3]
-
Prepare samples in an oxygen-free environment if possible.
-
Use an autosampler with temperature control to keep samples cool.
Experimental Protocols
Table 1: Example HPLC Method for Pteridine Separation
| Parameter | Condition | Reference |
| Column | Waters Atlantis dC18, 5 µm, 4.6 x 100 mm | [3] |
| Mobile Phase | 6.5 mM NaH₂PO₄, 6 mM citric acid, 1 mM OSA, 2.5 mM DTPA, 1 mM DTT, 2% ACN, pH 3.0 | [3] |
| Flow Rate | 1.3 mL/min | [3] |
| Detection | Sequential electrochemical and fluorescence | [3][9] |
| Electrochemical Detector | Analytical electrode set to +800 mV for post-column oxidation of BH2 | [3] |
| Fluorescence Detector | Excitation/Emission wavelengths suitable for biopterin |
Visualizations
Caption: Experimental workflow for HPLC analysis of pteridines.
Caption: Troubleshooting logic for common HPLC issues with pteridines.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. schircks.ch [schircks.ch]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. agilent.com [agilent.com]
- 7. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize degradation of 7,8-Dihydro-L-biopterin in cell culture media
Welcome to the technical support center for 7,8-Dihydro-L-biopterin (BH2). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of BH2 in cell culture experiments. Our goal is to help you minimize its degradation and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BH2) and why is its stability a concern?
A1: this compound (BH2) is an oxidized form of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1] The ratio of BH4 to BH2 is critical for maintaining the proper function of these enzymes. An increase in the relative amount of BH2 can lead to "uncoupling" of eNOS, where the enzyme produces superoxide radicals instead of nitric oxide (NO). BH2 itself is susceptible to further oxidation, and its degradation in cell culture media can lead to inconsistent and misleading experimental outcomes.
Q2: How stable is BH2 in aqueous solutions and in its solid form?
A2: In its solid, dry form, BH2 is relatively stable and can be stored for several years at -20°C or colder in a tightly sealed vial.[1] However, in aqueous solutions, its stability decreases. For instance, 0.1 mM and 1 mM solutions of BH2 at room temperature can degrade by approximately 3% within one hour and by 10% within three hours.[1] Oxidized BH2 solutions will turn yellow.[1]
Q3: What are the main factors that contribute to the degradation of BH2 in cell culture media?
A3: Several factors can contribute to the degradation of BH2 in the complex environment of cell culture media:
-
Oxidation: This is the primary degradation pathway. Dissolved oxygen in the media is a key contributor.
-
Reactive Oxygen Species (ROS): ROS generated by cells or through reactions catalyzed by media components can accelerate BH2 oxidation.
-
Light Exposure: Components in some media, like riboflavin, are photosensitive and can generate ROS upon light exposure, which in turn can degrade BH2.
-
Transition Metals: Metal ions present in some media formulations can catalyze oxidation reactions.
-
pH: The stability of pterins can be pH-dependent.
Q4: Can I use antioxidants to protect BH2 in my cell culture experiments?
A4: Yes, the use of antioxidants can be an effective strategy. Ascorbic acid (Vitamin C) and N-acetylcysteine (NAC) have been shown to protect the reduced form of biopterins and can help maintain a healthier intracellular redox environment, which can indirectly protect BH2 from further oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of BH2 in the cell culture media, leading to variable effective concentrations. | Prepare fresh BH2 solutions for each experiment. Minimize the time between media preparation and its addition to the cells. Consider more frequent media changes for long-term experiments. |
| Unexpected cytotoxicity observed after BH2 supplementation. | Formation of toxic degradation products. High concentrations of BH2 degradation products could be harmful to cells. | Use freshly prepared, high-purity BH2. Filter-sterilize the BH2-supplemented media immediately before use. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Lack of expected biological effect (e.g., no change in eNOS activity). | 1. Insufficient effective concentration of BH2 due to degradation. 2. The experimental model is not sensitive to changes in the BH4/BH2 ratio. | 1. Increase the frequency of BH2 supplementation or use a higher initial concentration (within the non-toxic range). 2. Verify the expression and activity of relevant enzymes (e.g., eNOS, DHFR) in your cell model. |
| Media color changes to yellow after adding BH2. | Oxidation of BH2 to biopterin and other oxidized pteridines. | This is a visual indicator of degradation. Prepare fresh solutions and protect them from light and prolonged exposure to room temperature. Consider preparing media in smaller batches to be used immediately. |
Quantitative Data Summary
The stability of BH2 is highly dependent on the solution's composition and storage conditions. The following table summarizes the degradation of BH2 in a simple aqueous solution at room temperature.
| Concentration | Time at Room Temperature | Approximate Degradation |
| 0.1 mM | 1 hour | ~3% |
| 1 mM | 1 hour | ~3% |
| 0.1 mM | 3 hours | ~10% |
| 1 mM | 3 hours | ~10% |
| Data sourced from Schircks Laboratories product information sheet.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound (BH2) Stock Solution
This protocol describes the preparation of a BH2 stock solution with minimized initial degradation.
Materials:
-
This compound dihydrochloride (solid)
-
Deoxygenated, sterile water or a suitable buffer (e.g., PBS)
-
Sterile, amber microcentrifuge tubes
-
Nitrogen gas source (optional)
Procedure:
-
Deoxygenate the Solvent: To minimize oxidation, bubble nitrogen gas through the sterile water or buffer for at least 15-20 minutes.
-
Weighing BH2: Quickly weigh the desired amount of solid BH2 in a low-light environment. BH2 is hygroscopic, so minimize its exposure to air.
-
Dissolution: Immediately dissolve the weighed BH2 in the deoxygenated solvent to the desired stock concentration (e.g., 10 mM). Gentle vortexing can aid dissolution. Ultrasonication may also be used if necessary.[1]
-
Aliquoting and Storage: Aliquot the stock solution into single-use amber microcentrifuge tubes. If not for immediate use, flush the headspace of each tube with nitrogen gas before capping tightly.
-
Freezing: Immediately freeze the aliquots at -80°C. Frozen stock solutions are relatively stable.[1]
Protocol 2: Supplementation of Cell Culture Media with BH2
This protocol outlines the steps for adding BH2 to cell culture media while minimizing degradation.
Materials:
-
Prepared BH2 stock solution (from Protocol 1)
-
Pre-warmed cell culture medium
-
Sterile, light-blocking tubes (e.g., amber or foil-wrapped)
-
0.22 µm sterile syringe filter
Procedure:
-
Thawing the Stock Solution: Thaw a single-use aliquot of the BH2 stock solution rapidly in a 37°C water bath immediately before use.
-
Dilution: In a sterile, light-blocking tube, dilute the BH2 stock solution to the final desired concentration in pre-warmed cell culture medium. Prepare only the amount of media needed for the immediate experiment.
-
Sterile Filtration: Filter-sterilize the BH2-supplemented medium using a 0.22 µm syringe filter.
-
Immediate Use: Add the freshly prepared, BH2-supplemented medium to your cell cultures immediately.
-
Frequency of Media Change: Due to the lability of BH2 in solution, for experiments lasting longer than a few hours, it is recommended to replace the medium with freshly prepared BH2-supplemented medium every 4-6 hours to maintain a more consistent concentration.
Visualizations
Signaling Pathway: eNOS Uncoupling
Caption: The balance between BH4 and BH2 determines eNOS activity.
Experimental Workflow: Minimizing BH2 Degradation
Caption: Recommended workflow for handling BH2 in cell culture.
References
Avoiding interference of 7,8-Dihydro-L-biopterin in nitric oxide measurement assays
Welcome to the technical support center for nitric oxide (NO) measurement assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and avoid common issues related to the interference of 7,8-Dihydro-L-biopterin (BH2) during the quantification of nitric oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BH2) and why is it a concern in my NO experiments?
A1: this compound (BH2) is the oxidized and catalytically inactive form of (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4). BH4 is an essential cofactor for nitric oxide synthases (NOS). Under conditions of oxidative stress, BH4 can be oxidized to BH2. A high BH2 level, or more critically, a low BH4/BH2 ratio, can lead to a phenomenon called "NOS uncoupling." This is a major concern because an uncoupled NOS enzyme produces superoxide (O₂⁻) instead of nitric oxide (NO). This not only decreases your NO signal but the superoxide produced can scavenge NO, further reducing its measurable concentration.
Q2: What is "NOS uncoupling" and how does BH2 cause it?
A2: NOS uncoupling is a dysfunctional state of the enzyme where it switches its primary output from NO to superoxide radicals. BH4 is required for the proper transfer of electrons within the NOS enzyme that leads to NO synthesis. BH2, while having a similar binding affinity to NOS as BH4, cannot support this catalytic function.[1][2][3] When BH2 outcompetes BH4 for the binding site, the electron flow from the reductase domain of NOS becomes "uncoupled" from L-arginine oxidation and is instead diverted to molecular oxygen, generating superoxide.[1]
Q3: My NO measurements using the Griess assay are lower than expected. Could BH2 be the cause?
A3: Yes, indirectly. The Griess assay measures nitrite (NO₂⁻), a stable oxidation product of NO. While there is little evidence that BH2 directly reacts with the Griess reagents, the NOS uncoupling caused by a low BH4/BH2 ratio is a primary cause of reduced NO production.[4][5] The superoxide generated from uncoupled NOS can react with any NO that is produced, forming peroxynitrite (ONOO⁻). This reaction rapidly depletes free NO, leading to significantly lower levels of its breakdown product, nitrite, and thus a lower signal in your Griess assay.
Q4: Are fluorescent NO probes like DAF-FM affected by BH2?
A4: The interference is likely indirect and related to the chemical environment created by NOS uncoupling. Diaminofluoresceins (DAFs) react with nitrosating species, which are formed from the reaction of NO with oxygen, to become fluorescent.[6][7] They do not react directly with stable NO. The superoxide produced during NOS uncoupling can lead to the formation of peroxynitrite, which may alter the redox environment and potentially interfere with the probe's chemistry. Furthermore, some fluorescent probes are known to react non-specifically with other molecules, such as ascorbic acid, so running proper controls is critical.[8]
Q5: What is the most reliable way to measure NO in a system where I suspect high BH2 levels?
A5: There is no single perfect method, and a multi-faceted approach is often best.
-
Chemiluminescence: This is a highly sensitive and specific method for detecting NO gas directly. It is less susceptible to chemical interference than colorimetric or fluorescent methods.
-
Electrochemical Sensors (NO-selective electrodes): These provide real-time measurement of NO and can be highly specific, depending on the electrode design.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is a very specific method for detecting and quantifying NO, often considered a gold standard, but requires specialized equipment.
Regardless of the method, it is crucial to also quantify the BH4/BH2 ratio in your system to understand the context of your NO measurements.
Q6: How can I determine the BH4/BH2 ratio in my samples?
A6: The gold standard for quantifying different pterin species is High-Performance Liquid Chromatography (HPLC). This technique can be coupled with electrochemical detection or fluorescence detection to accurately measure BH4, BH2, and the fully oxidized biopterin in the same sample.[1][9][10][11] This allows for a precise determination of the BH4/BH2 ratio, which is a key indicator of NOS coupling status.[2][3][4]
Troubleshooting Guides
Problem: Low or Inconsistent NO Readings with Griess Assay
| Possible Cause | Troubleshooting Step | Expected Outcome |
| NOS Uncoupling | 1. Measure the BH4/BH2 ratio in your samples via HPLC. 2. Treat cells/tissue with supplemental BH4 (e.g., sapropterin) or folic acid (which can enhance BH4 recycling by dihydrofolate reductase) and re-measure NO.[5] 3. Measure superoxide production using a reliable method (e.g., HPLC-based detection of 2-hydroxyethidium). | An increase in NO signal after supplementation would strongly suggest that NOS uncoupling was the initial problem. A low BH4/BH2 ratio confirms this likelihood. |
| Sample Matrix Interference | 1. Deproteinize your samples using ultrafiltration (e.g., 10 kDa cutoff spin filter) before performing the assay. 2. Perform a spike-and-recovery experiment: add a known amount of nitrite standard to your sample matrix and verify that you can measure it accurately. | If the signal improves after deproteinization or if recovery is poor, your sample matrix contains interfering substances. |
| Reagent Instability | 1. Prepare Griess reagents fresh. 2. Always run a fresh nitrite standard curve with every experiment. | Consistent and linear standard curve and reproducible results. |
Problem: Suspected False Signal or High Background with Fluorescent Probes (e.g., DAF-FM)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescence | 1. Image a sample of your cells/tissue that has not been loaded with the fluorescent probe. | This will establish the baseline background fluorescence of your sample. |
| Probe Reaction with Interferents | 1. Include a control where you treat your sample with an NOS inhibitor (e.g., L-NAME) before adding the probe. 2. Include a control with a direct NO scavenger (e.g., cPTIO). | A significant decrease in fluorescence in the presence of an NOS inhibitor or scavenger confirms the signal is NO-dependent. Any remaining signal may be due to non-specific reactions. |
| Oxidative Stress | 1. Treat a parallel sample with an antioxidant (e.g., Ascorbic Acid). Note: Ascorbic acid itself can interfere with some probes, so this must be carefully controlled.[8] | A change in fluorescence may indicate that the probe is sensitive to the overall redox state of the cell, not just NO. |
Data Summary Tables
Table 1: Biopterin Binding Affinities for eNOS
| Ligand | Dissociation Constant (Kd) | Implication for NOS Function | Reference |
| (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) | ~80 nM | Essential cofactor, promotes NO synthesis. | [1][2][3] |
| This compound (BH2) | ~80 nM | Inactive as a cofactor, competes with BH4, promotes NOS uncoupling. | [1][2][3] |
Table 2: Comparison of Common NO Measurement Methods
| Method | Principle | Detection Limit | Susceptibility to BH2-related Interference |
| Griess Assay | Colorimetric (measures nitrite) | ~0.5 - 1 µM | High (Indirect): Very sensitive to reduced NO production from NOS uncoupling. |
| Fluorescent Probes (e.g., DAF-FM) | Fluorometric (detects nitrosating species) | ~3 - 5 nM | Moderate (Indirect & Potential Direct): Sensitive to reduced NO. Potential for interference from peroxynitrite and other reactive species. |
| Chemiluminescence | Gas-phase reaction with ozone | ~1 nM | Low: Directly measures NO gas, bypassing most solution-phase interferences. |
| Electrochemical Sensors | Amperometric (direct oxidation of NO) | ~1 nM | Low: Highly specific to NO, but can be susceptible to electrode fouling in complex media. |
| EPR Spectroscopy | Measures unpaired electrons | ~10 nM | Very Low: Considered a gold standard for specificity. |
Visualizations and Workflows
Signaling Pathways
Caption: Figure 1. The Role of the BH4/BH2 Ratio in NOS Function.
Experimental Workflows
Caption: Figure 2. Workflow for Accurate NO Measurement with BH2 Consideration.
Detailed Experimental Protocols
Protocol 1: HPLC Quantification of BH4 and BH2
This protocol is adapted from established methods for analyzing pterins in biological samples.[1][11]
1. Sample Preparation & Lysis: a. Homogenize ~50-100 mg of tissue or a pellet of 1-5 million cells in 500 µL of ice-cold lysis buffer (e.g., 0.1 M phosphoric acid containing 1 mM dithioerythritol (DTE) and 100 µM diethylenetriaminepentaacetic acid (DTPA) to stabilize BH4). b. Vortex vigorously and sonicate on ice (3 cycles of 10 seconds). c. Centrifuge at 14,000 x g for 20 minutes at 4°C. d. Carefully collect the supernatant, which contains the pterins.
2. HPLC System: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase: Isocratic elution with a buffer such as 50 mM sodium acetate, 5% methanol, pH 5.2. c. Flow Rate: 1.0 mL/min. d. Detection: Use sequential electrochemical and fluorescence detectors. i. Electrochemical Detector: Set the first electrode (guard cell) to a high oxidizing potential (+500 mV) and the analytical electrode to a lower potential (+150 mV) for BH4 detection. ii. Fluorescence Detector: Set excitation at 350 nm and emission at 450 nm to detect biopterin (the oxidized form of BH2 and BH4).
3. Measurement: a. To measure total biopterins (BH4 + BH2 + Biopterin), oxidize a small aliquot of the sample supernatant with acidic iodine (0.1 M I₂ in 0.2 M KI in 1 M trichloroacetic acid) for 1 hour in the dark. Stop the reaction with ascorbic acid. This converts all reduced pterins to the fluorescent biopterin. b. To measure BH2 + Biopterin, oxidize a separate aliquot with alkaline iodine (0.1 M I₂ in 0.2 M KI in 2 M NaOH). This condition selectively oxidizes BH2. c. Inject the untreated sample, the acid-oxidized sample, and the alkaline-oxidized sample onto the HPLC. d. BH4 is quantified directly by the electrochemical detector in the untreated sample. e. The difference in fluorescence signal between the acid- and alkaline-oxidized samples corresponds to the amount of BH4. The signal from the alkaline-oxidized sample corresponds to BH2. f. Create standard curves using authentic BH4 and biopterin standards.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This is a general protocol to remove protein and other potential interferents prior to a colorimetric NO assay. A mixed-mode cation exchange (MCAX) column can be effective for pteridines.[12]
1. Column Conditioning: a. Condition a C18 or similar reversed-phase SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not let the column run dry.
2. Sample Loading: a. Acidify your deproteinized sample supernatant (e.g., from a trichloroacetic acid precipitation) to pH ~3.0. b. Load up to 1 mL of the acidified sample onto the conditioned SPE cartridge.
3. Washing: a. Wash the cartridge with 2 mL of an appropriate weak solvent (e.g., water or 5% methanol) to elute highly polar, interfering compounds while retaining NO metabolites (nitrite/nitrate).
4. Elution: a. Elute the analytes of interest (nitrite/nitrate) with 1-2 mL of a stronger solvent (e.g., 50% methanol or acetonitrile). b. Collect the eluate for use in the Griess assay or other NO measurement method.
5. Validation: a. It is critical to validate this method for your specific application by performing a spike-and-recovery experiment to ensure that nitrite and nitrate are not lost during the cleanup process.
References
- 1. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. sfrbm.org [sfrbm.org]
- 8. Interfering with nitric oxide measurements. 4,5-diaminofluorescein reacts with dehydroascorbic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls [mdpi.com]
- 11. Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection-Protocol Optimization and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and dissolving 7,8-Dihydro-L-biopterin powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, dissolution, and experimental use of 7,8-Dihydro-L-biopterin (BH2) powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in research?
This compound (BH2) is an oxidized form of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS).[1] In research, BH2 is often used to study the "uncoupling" of endothelial nitric oxide synthase (eNOS). When the ratio of BH4 to BH2 is low, eNOS produces superoxide radicals instead of nitric oxide, a state implicated in various cardiovascular diseases.[2]
Q2: How should this compound powder be stored?
To ensure its stability, this compound powder should be stored in a tightly closed vial at -20°C or colder.[1] Under these conditions, it can be stored for several years.[1] For short periods, it is stable at ambient temperature for several weeks in a tightly sealed container.[1] The compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability.[1]
Q3: What are the recommended solvents for dissolving this compound?
This compound is slightly soluble in water (approximately 0.2 g per 100 g of water at 22°C).[1] For in vitro studies, it can be dissolved in DMSO. For in vivo experiments, co-solvent systems are often necessary to achieve higher concentrations.[3] It is recommended to prepare solutions fresh for immediate use.[3]
Q4: Is this compound sensitive to oxidation?
While more stable than tetrahydrobiopterin (BH4), this compound in solution is susceptible to oxidation, especially in dilute solutions exposed to oxygen.[1] It is recommended to use oxygen-free water for preparing aqueous solutions and to freeze them as soon as possible.[1] Oxidized solutions may turn yellow.[1]
Troubleshooting Guide
Issue 1: The this compound powder is difficult to dissolve.
-
Possible Cause: The compound has low solubility in aqueous solutions.
-
Solution:
-
Use ultrasonication to aid dissolution in water.[1]
-
For higher concentrations, consider using DMSO for in vitro applications or a co-solvent system (e.g., DMSO, PEG300, Tween-80, and saline) for in vivo studies.[3]
-
Gentle warming can also help, but be mindful of potential degradation with prolonged heating.
-
Issue 2: The prepared solution has a yellow tint.
-
Possible Cause: The this compound has oxidized.
-
Solution:
Issue 3: Inconsistent results in eNOS uncoupling experiments.
-
Possible Cause 1: The intracellular ratio of BH4 to BH2 is the critical determinant of eNOS uncoupling, not the absolute concentration of BH2.[2]
-
Solution 1:
-
Measure both BH4 and BH2 levels in your experimental system to determine the ratio.
-
Consider that different cell types may have varying capacities to recycle BH2 back to BH4, which can influence the outcome.
-
-
Possible Cause 2: The vehicle used to dissolve the this compound is affecting the cells.
-
Solution 2:
-
Always include a vehicle control in your experiments (e.g., cells treated with the same concentration of DMSO or co-solvents used to dissolve the BH2).
-
Issue 4: Problems with HPLC analysis of biopterins (e.g., peak tailing, shifting retention times).
-
Possible Cause: A variety of issues can arise with HPLC systems, from mobile phase preparation to column integrity.
-
Solution:
-
Peak Tailing: This can be caused by secondary interactions with the column. Ensure the mobile phase pH is appropriate for your analytes.
-
Retention Time Shifting: This may be due to inconsistent mobile phase composition or temperature fluctuations. Ensure proper mixing and degassing of the mobile phase and use a column thermostat.
-
High Backpressure: This could indicate a blockage in the system. Check for clogged tubing or a contaminated column and guard column. A reverse flush of the column may be necessary.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ~2 mg/mL (at 22°C)[1] | Ultrasonication can improve dissolution.[1] |
| DMSO | ≥ 150 mg/mL[3] | Use freshly opened DMSO as it is hygroscopic.[3] |
| In vivo co-solvent | ≥ 2.5 mg/mL[3] | Example: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
Table 2: Stability of this compound Solutions
| Concentration | Storage Condition | Degradation |
| 0.1 mM and 1 mM | Room temperature, open to air, 1 hour | ~3%[1] |
| 0.1 mM and 1 mM | Room temperature, open to air, 3 hours | ~10%[1] |
| Stock Solutions | -20°C | Relatively stable[1], recommended for up to 1 month.[3] |
| Stock Solutions | -80°C | Recommended for up to 6 months.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, use 2.39 mg.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly to dissolve the powder. If necessary, use a brief sonication step.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Induction of eNOS Uncoupling in Cultured Endothelial Cells
-
Materials: Cultured endothelial cells (e.g., bEnd.3), appropriate cell culture medium, 10 mM this compound stock solution in DMSO, vehicle control (DMSO).
-
Procedure:
-
Plate endothelial cells at the desired density and allow them to adhere overnight.
-
The following day, dilute the 10 mM this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 µM).
-
Prepare a vehicle control by diluting DMSO to the same final concentration as in the treatment group.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours).[2]
-
After incubation, proceed with assays to measure nitric oxide production (e.g., Griess assay) and superoxide production (e.g., DHE staining).
-
Protocol 3: HPLC Analysis of Biopterins in Cell Lysates
-
Materials: Cell lysates, 0.1 M phosphoric acid/0.23 M trichloroacetic acid precipitation buffer, HPLC system with electrochemical or fluorescence detection.[2]
-
Procedure:
-
Harvest cells and resuspend them in ice-cold acid precipitation buffer.
-
Centrifuge at 12,000 x g for 1 minute at 4°C to pellet proteins.[2]
-
Collect the supernatant for HPLC analysis.
-
To determine total biopterins (BH4 + BH2 + biopterin), perform an acid-iodine oxidation.
-
To determine BH2 + biopterin, perform an alkaline-iodine oxidation.
-
Inject the prepared samples into the HPLC system. A C18 reverse-phase column is commonly used with a mobile phase such as 5% methanol in water.[4]
-
Detect biopterins using a fluorescence detector (excitation ~350 nm, emission ~450 nm).[4]
-
Quantify the concentrations by comparing the peak areas to those of known standards. The amount of BH4 can be calculated by subtracting the amount of oxidized biopterins from the total biopterin amount.[4]
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for common issues.
Caption: eNOS coupling and uncoupling signaling pathway.
References
- 1. schircks.ch [schircks.ch]
- 2. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the stability of 7,8-Dihydro-L-biopterin solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7,8-Dihydro-L-biopterin (BH2) solutions. Adherence to proper preparation and storage protocols is critical for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow. What does this mean and can I still use it?
A yellow discoloration indicates oxidation of the BH2 solution. Oxidized solutions should not be used as they contain degradation products that can interfere with your experiments and lead to inaccurate results. The appearance of a yellow tint is a clear sign of compromised solution integrity.[1][2] It is recommended to discard the solution and prepare a fresh one.
Q2: What are the optimal storage conditions for solid this compound and its solutions?
For long-term stability, solid this compound should be stored in tightly closed vials at -20°C or colder, where it can be stable for several years.[1] Stock solutions should be prepared using oxygen-free water, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] For immediate use, it is always best to prepare fresh solutions.[3]
Q3: How does pH affect the stability of my BH2 solution?
The pH of the solution is a critical factor in the stability of BH2. In acidic solutions, this compound can degrade to form deoxysepiapterin.[1] The reaction speed of BH2 is generally quicker in slightly acidic solutions.[2] It is important to consider the pH of your experimental buffer and its potential impact on BH2 stability over the course of your assay.
Q4: I'm observing inconsistent results in my experiments using a BH2 solution. What could be the cause?
Inconsistent experimental results are often linked to the degradation of the BH2 solution. Several factors could contribute to this, including:
-
Oxidation: Exposure to oxygen, especially in dilute solutions, can lead to rapid degradation.[1]
-
Improper Storage: Storing solutions at inappropriate temperatures or for extended periods can compromise their stability.[1][3]
-
Incorrect pH: As mentioned, the pH of your solution can lead to the formation of different degradation products.[1]
-
Repeated Freeze-Thaw Cycles: This can accelerate the degradation of the product. It is advisable to prepare single-use aliquots.[3]
To troubleshoot, it is recommended to prepare a fresh solution of BH2, ensuring all handling precautions are taken, and repeat the experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Solution appears yellow | Oxidation of this compound | Discard the solution and prepare a fresh one using oxygen-free water. Ensure minimal exposure to air during preparation.[1] |
| Difficulty dissolving solid BH2 | Low solubility in water | Use ultrasonication to aid dissolution.[1] For certain applications, co-solvents like DMSO, PEG300, and Tween-80 may be used, but always prepare fresh for direct use.[3] |
| Inconsistent or unexpected experimental results | Degradation of BH2 solution | Prepare a fresh solution immediately before use. Verify storage conditions of the solid compound and prepared solutions. Assess the stability of BH2 in your experimental buffer over the time course of your experiment. |
| Formation of precipitates in acidic buffers | Conversion to deoxysepiapterin | Be aware that acidic conditions can lead to the formation of deoxysepiapterin.[1] If possible, adjust the pH of your buffer or choose an alternative buffer system. |
Quantitative Data on Stability
The stability of this compound solutions is highly dependent on concentration and temperature.
| Concentration | Temperature | Time | Degradation |
| 1 mM | Room Temperature | 1 hour | ~3%[1] |
| 0.1 mM | Room Temperature | 1 hour | ~3%[1] |
| 1 mM | Room Temperature | 3 hours | ~10%[1] |
| 0.1 mM | Room Temperature | 3 hours | ~10%[1] |
| Stock Solutions | -20°C | 1 month | Relatively stable[1][3] |
| Stock Solutions | -80°C | 6 months | Relatively stable[3] |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution
-
Deoxygenate Water: Before use, deoxygenate your high-purity water by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Weighing: Accurately weigh the required amount of solid this compound in a suitable container.
-
Dissolution: Add the deoxygenated water to the solid BH2. To aid dissolution, use an ultrasonic bath.[1]
-
Sterilization (if required): If the solution is for cell culture or other sterile applications, filter it through a 0.22 µm filter.[3]
-
Aliquoting and Storage: Immediately aliquot the solution into single-use, airtight vials. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1][3]
Protocol for Assessing this compound Stability by HPLC
This protocol can be used to determine the purity and degradation of BH2 solutions.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Whatman Partisil 10 SCX[1]
-
Eluant: 30 mM Na2HPO4, pH 3[1]
-
Flow Rate: 1.5 ml/min[1]
-
Wavelength: 254 nm[1]
Procedure:
-
Prepare your BH2 solution according to the protocol above.
-
Inject a sample of the freshly prepared solution to obtain a baseline chromatogram and determine the initial purity.
-
Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C).
-
At specified time points, inject samples of the stored solution onto the HPLC system.
-
Monitor for a decrease in the area of the main BH2 peak and the appearance of new peaks corresponding to degradation products. The primary oxidation product is often biopterin.[1]
Signaling Pathways and Logical Relationships
This compound is a key intermediate in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several critical enzymes.
Caption: Biosynthesis of BH4 and its role as a cofactor.
The diagram above illustrates the synthesis of tetrahydrobiopterin (BH4) from GTP, with this compound (BH2) as a key intermediate. BH4 is an essential cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of the neurotransmitters dopamine and serotonin, and for nitric oxide synthase (NOS) in the production of nitric oxide.[1][4][5] An excess of BH2 can competitively inhibit NOS, leading to enzyme "uncoupling" and the production of superoxide instead of nitric oxide.[6][7]
Caption: Troubleshooting workflow for BH2 solution instability.
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the stability of this compound solutions, ensuring the integrity of experimental results.
References
- 1. schircks.ch [schircks.ch]
- 2. schircks.ch [schircks.ch]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6R-L-erythro-5,6,7,8-tetrahydrobiopterin as a regulator of dopamine and serotonin biosynthesis in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 7,8-Dihydro-L-biopterin (BH2) in Biological Samples
Welcome to the technical support center for the quantification of 7,8-Dihydro-L-biopterin (BH2) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex analytical challenges of measuring BH2.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accurately quantifying this compound (BH2)?
A1: The principal challenge is the inherent chemical instability of BH2 and its precursor, tetrahydrobiopterin (BH4). BH4 readily oxidizes to BH2, which can be further oxidized to biopterin (B).[1][2][3] This susceptibility to oxidation can occur during sample collection, storage, and analytical processing, leading to inaccurate measurements that do not reflect the true endogenous levels of these pteridines.[1][3] Therefore, stringent sample handling and the use of stabilizing agents are critical.
Q2: What are the most common methods for quantifying BH2?
A2: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) coupled with either electrochemical detection (ECD) or fluorescence detection (FD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6] LC-MS/MS is often favored for its high sensitivity and specificity, allowing for the direct measurement of BH2, BH4, and biopterin in a single run.[4][7] HPLC with fluorescence detection often requires a post-column electrochemical oxidation step to convert the pteridines into fluorescent species.[8][9]
Q3: Why are antioxidants necessary during sample preparation?
A3: Antioxidants are crucial to prevent the artificial oxidation of BH4 and BH2 during sample collection and processing.[1][5] Common antioxidants used include dithiothreitol (DTT), dithioerythritol (DTE), and ascorbic acid.[1][5][6] These agents create a reducing environment that helps to preserve the native redox state of the pteridines. For instance, plasma samples are often collected into tubes containing dithioerythritol to prevent the oxidation of BH4.[1]
Q4: How should biological samples for BH2 analysis be stored?
A4: Samples should be processed immediately after collection whenever possible. For long-term storage, they should be frozen at -80°C.[9] The addition of stabilizers to the sample matrix before freezing is highly recommended.[10] For example, the addition of dithioerythritol and diethylenetriaminepenta-acetic acid to cerebrospinal fluid has been shown to prevent the breakdown of tetrahydrobiopterin for up to 6 months at -70°C.[10] Solutions of dihydrobiopterin should be prepared in oxygen-free water and frozen as soon as possible.[11]
Q5: Can I measure BH2 indirectly?
A5: Historically, indirect methods have been used, which involve the differential oxidation of BH4 and BH2 to biopterin (B) using agents like iodine under acidic and alkaline conditions.[8][12] The concentration of BH2 is then calculated based on the differential yields of biopterin.[8] However, these methods can be tedious and may underestimate the true concentrations of the reduced pterins.[4] Direct measurement using techniques like LC-MS/MS is now the preferred approach for greater accuracy.[4][7]
Troubleshooting Guides
HPLC & LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no BH2 peak detected | 1. Analyte Degradation: BH2 and BH4 oxidized during sample preparation or storage.[3] 2. Poor Extraction Recovery: Inefficient extraction from the biological matrix. 3. Instrument Sensitivity: Detector not sensitive enough for the low concentrations.[4] | 1. Review sample collection and preparation protocols. Ensure the consistent use of fresh antioxidants (e.g., DTT, DTE).[1][5] Minimize sample exposure to air and light.[11] 2. Optimize the solid-phase extraction (SPE) or protein precipitation method. Test different sorbents or precipitation agents.[5] 3. For HPLC-FD, ensure the electrochemical cell is functioning correctly for post-column oxidation. For LC-MS/MS, optimize source parameters and MRM transitions. |
| High Biopterin (B) Peak, Low BH2/BH4 | 1. Artificial Oxidation: Significant oxidation of reduced pterins occurred before or during analysis.[3] 2. Improper Sample Handling: Samples left at room temperature for extended periods.[10][11] | 1. Prepare fresh antioxidant solutions for each experiment. Work quickly and on ice during sample preparation. 2. Ensure immediate processing or flash-freezing of samples after collection.[9][11] Audit the entire workflow for potential sources of oxidation. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Contamination: Buildup of matrix components on the column. 2. Inappropriate Mobile Phase: pH or organic content not optimal for pteridine chromatography. 3. Column Degradation: Loss of stationary phase. | 1. Implement a column cleaning protocol or use a guard column.[13][14] 2. Adjust the mobile phase pH. Pteridines are often separated using reversed-phase C18 columns with phosphate or formate buffers.[15] 3. Replace the analytical column. |
| Baseline Noise or Drift | 1. Air in the System: Bubbles in the pump or detector flow cell.[13] 2. Contaminated Mobile Phase: Microbial growth or particulate matter in the solvents. 3. Detector Issues: Lamp aging (FD) or dirty source (MS).[13] | 1. Degas the mobile phase thoroughly. Purge the pump and flush the system.[13][14] 2. Filter all mobile phases and use fresh, high-purity solvents.[14] 3. Check detector diagnostics. Clean the mass spectrometer source or replace the fluorescence detector lamp as needed. |
| Inconsistent Retention Times | 1. Pump Malfunction: Inconsistent mobile phase composition or flow rate. 2. Temperature Fluctuations: Unstable column temperature. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Check the pump for leaks and ensure proper solvent mixing. 2. Use a column oven to maintain a constant temperature.[14] 3. Ensure the column is fully equilibrated before starting the analytical run. |
Experimental Protocols
Protocol 1: Sample Preparation for Pteridine Analysis from Plasma
This protocol is a generalized procedure and may require optimization for specific applications.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA) and an antioxidant, such as 0.1% dithioerythritol (DTE).[1] Keep samples on ice immediately after collection.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C.
-
Protein Precipitation: To 100 µL of plasma, add 100 µL of a cold precipitation solution. A common solution is 0.2M trichloroacetic acid (TCA) containing a cocktail of antioxidants.[7]
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for immediate analysis by LC-MS/MS or store at -80°C.
Protocol 2: LC-MS/MS Quantification of BH2, BH4, and Biopterin
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
BH4: m/z 242.1 → 166.1
-
BH2: m/z 240.1 → 177.1
-
Biopterin: m/z 238.1 → 194.1
-
-
Source Parameters: Optimize parameters such as capillary voltage, nebulizer gas, and drying gas temperature for your specific instrument.[15]
-
-
Quantification: Create a calibration curve using standards of known concentrations prepared in a similar matrix (e.g., artificial cerebrospinal fluid or stripped plasma).
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for pteridine analysis.
Table 1: Performance of LC-MS/MS Methods for Pteridine Quantification
| Analyte(s) | Matrix | LLOQ | Linearity Range | Reference |
| BH4 | Human Plasma | 0.5 ng/mL | 0.5 - 500 ng/mL | [12] |
| BH4, BH2, B | HUVECs | 1 nM (BH4, BH2), 2.5 nM (B) | 1 - 100 nM (BH4, BH2), 2.5 - 100 nM (B) | [7] |
| BH4 | Mouse Plasma | 10 ng/mL | Not Specified | [3] |
| BH4 | Multiple Species Plasma | 5, 50, or 100 ng/mL | Not Specified | [1] |
LLOQ: Lower Limit of Quantification; HUVECs: Human Umbilical Vein Endothelial Cells
Table 2: Performance of HPLC-FD Methods for Pteridine Quantification
| Analyte(s) | Matrix | LLOQ | Linearity Range (Real Samples) | Reference |
| Dihydroforms (BH2, NH2) | Human Urine | 25 ng/mL | 25 - 1000 ng/mL | [5] |
| Oxidized forms (B, N) | Human Urine | 1 ng/mL | 1 - 100 ng/mL | [5] |
NH2: Dihydroneopterin; N: Neopterin
Visualizations
Caption: Figure 1. General Experimental Workflow for BH2 Quantification.
Caption: Figure 2. Oxidation Pathway of Tetrahydrobiopterin (BH4).
References
- 1. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of tetrahydrobiopterin by LC-MS/MS in plasma from multiple species. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample preparation and UHPLC-FD analysis of pteridines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct analysis of tetrahydrobiopterin in cerebrospinal fluid by high-performance liquid chromatography with redox electrochemistry: prevention of autoxidation during storage and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. schircks.ch [schircks.ch]
- 12. researchgate.net [researchgate.net]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
The Tale of Two Biopterins: A Comparative Analysis of 7,8-Dihydro-L-biopterin and Tetrahydrobiopterin on eNOS Function
For researchers, scientists, and drug development professionals, understanding the nuanced regulation of endothelial nitric oxide synthase (eNOS) is paramount. This guide provides a detailed comparison of the effects of two critical biopterin species, 7,8-Dihydro-L-biopterin (BH2) and tetrahydrobiopterin (BH4), on eNOS activity, offering insights supported by experimental data and detailed protocols.
At the heart of endothelial function lies the delicate balance of nitric oxide (NO) and superoxide (O₂⁻) production by eNOS. This balance is critically governed by the availability of its essential cofactor, tetrahydrobiopterin (BH4). While BH4 is indispensable for NO synthesis, its oxidized counterpart, this compound (BH2), plays a contrasting, and often detrimental, role. This comparison elucidates the molecular tug-of-war between BH2 and BH4 in controlling the catalytic output of eNOS.
Executive Summary of Comparative Effects
| Parameter | Tetrahydrobiopterin (BH4) | This compound (BH2) |
| eNOS Cofactor Activity | Essential cofactor for NO production | No cofactor activity for NO production |
| eNOS Coupling | Promotes eNOS coupling | Induces eNOS uncoupling |
| Primary eNOS Product | Nitric Oxide (NO) | Superoxide (O₂⁻) |
| Binding Affinity to eNOS | High affinity (K_d ≈ 80 nM)[1][2][3] | High affinity, similar to BH4 (K_d ≈ 80 nM)[1][2][3] |
| Effect on eNOS Kinetics | Enables efficient L-arginine oxidation to L-citrulline and NO | Competitively inhibits BH4 binding, leading to futile NADPH oxidation |
| Vascular Function | Promotes vasodilation and endothelial health | Contributes to endothelial dysfunction and oxidative stress |
The Crucial Role of the BH4/BH2 Ratio
A growing body of evidence indicates that the absolute concentration of BH4 is not the sole determinant of eNOS function. Instead, the intracellular ratio of BH4 to BH2 is the critical switch that dictates whether eNOS produces beneficial NO or detrimental superoxide.[1][2][3][4][5][6][7][8] Under physiological conditions, the BH4/BH2 ratio is high, ensuring coupled eNOS activity and NO production. However, in pathological states associated with oxidative stress, BH4 is oxidized to BH2, leading to a decreased BH4/BH2 ratio. This shift promotes the binding of BH2 to eNOS, triggering enzyme uncoupling and a switch to superoxide generation.[1][2][3][5][7]
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships between BH2, BH4, and eNOS, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing their effects.
Caption: eNOS coupling is dependent on the bound biopterin.
References
- 1. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modeling of biopterin-dependent pathways of eNOS for nitric oxide and superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 7,8-Dihydro-L-biopterin as a biomarker for endothelial dysfunction
A Comprehensive Comparison with Established Markers
For Researchers, Scientists, and Drug Development Professionals
Endothelial dysfunction, an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, is characterized by a reduction in the bioavailability of nitric oxide (NO). The cofactor 7,8-Dihydro-L-biopterin (BH2) has emerged as a critical regulator of endothelial nitric oxide synthase (eNOS) activity and a potential biomarker for endothelial health. This guide provides an objective comparison of BH2 with other established biomarkers of endothelial dysfunction, supported by experimental data and detailed methodologies.
The Role of this compound in Endothelial Function
Under normal physiological conditions, tetrahydrobiopterin (BH4) is an essential cofactor for eNOS, facilitating the production of NO, a key vasodilator. However, in states of oxidative stress, BH4 is oxidized to BH2. An increased BH2/BH4 ratio leads to the "uncoupling" of eNOS, a dysfunctional state where the enzyme produces superoxide anions (O2•−) instead of NO, thereby contributing to vascular inflammation and damage. This pivotal role of the BH4/BH2 ratio positions it as a direct indicator of endothelial redox state and function.
Caption: eNOS coupling and uncoupling pathway.
Comparative Analysis of Endothelial Dysfunction Biomarkers
The validation of a biomarker relies on its sensitivity, specificity, and correlation with disease state. The following tables summarize quantitative data comparing BH2 and the BH4/BH2 ratio with other commonly used biomarkers for endothelial dysfunction.
| Biomarker | Healthy Controls | Patients with Endothelial Dysfunction | Key Findings & Citations |
| BH4/BH2 Ratio | Higher | Significantly Lower | A strong positive correlation exists between the BH4/BH2 ratio and flow-mediated dilation (FMD) (r=0.585, P<0.0001).[1] Patients with multiple cardiovascular risk factors show a significant reduction in this ratio.[1] |
| This compound (BH2) | Low | Significantly Elevated | Increased plasma BH2 levels are negatively correlated with FMD.[1] |
| Asymmetric Dimethylarginine (ADMA) | ~0.4-0.6 µmol/L | >0.6 µmol/L | Elevated ADMA is an independent risk factor for cardiovascular events and mortality.[2][3][4] |
| von Willebrand Factor (vWF) Antigen | 98 IU/dL (mean) | 113 IU/dL (mean, in hypertension) | Levels are elevated in various vascular disorders and may reflect endothelial damage.[5][6][7] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | <1.0 mg/L | >3.0 mg/L (High Risk) | Associated with systemic inflammation and predictive of cardiovascular events.[8][9][10][11] |
| Circulating Endothelial Cells (CECs) | 4-5.5 cells/mL (median) | 16.7-23 cells/mL (median, in various CVDs) | Elevated counts are observed in acute coronary syndromes and other cardiovascular diseases, indicating endothelial injury.[12][13][14][15] |
| Soluble Adhesion Molecules | |||
| sVCAM-1 | 110.0 ± 17.7 ng/mL | 535 ± 227.1 ng/mL (in CAD) | Significantly elevated in patients with coronary artery disease.[16][17] |
| sE-Selectin | 29.0 ± 2.0 ng/mL | 69.4 ± 29.4 ng/mL (in CAD) | Increased levels are associated with endothelial activation.[16][17] |
| sICAM-1 | 237.5 ± 46.5 ng/mL | 320.5 ± 65.1 ng/mL (in CAD, not significant) | May not be as specific for coronary artery disease-related endothelial injury.[16][17] |
| Endothelin-1 (ET-1) | 0.40 pg/mL (mean) | 0.71 pg/mL (mean, with risk factors) | Elevated levels are associated with vasoconstriction and endothelial dysfunction.[18][19][20] |
| Urinary Albumin-to-Creatinine Ratio (UACR) | <30 mg/g | ≥30 mg/g (Microalbuminuria) | An early marker of systemic endothelial dysfunction, correlated with impaired FMD.[21][22][23][24][25] |
Note: The provided values are indicative and may vary between studies and patient populations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings.
Measurement of this compound (BH2) and Tetrahydrobiopterin (BH4) by HPLC
This protocol outlines the simultaneous measurement of BH2 and BH4 in plasma samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
Caption: HPLC workflow for BH2 and BH4 measurement.
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately centrifuge at 4°C to separate plasma.
-
To 100 µL of plasma, add 10 µL of an antioxidant solution (e.g., 1M dithiothreitol).
-
Deproteinize the sample by adding 10 µL of 6M perchloric acid, vortex, and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A solution of sodium acetate, citric acid, and EDTA in HPLC-grade water, with a percentage of methanol, adjusted to a specific pH (e.g., pH 5.2).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
3. Electrochemical Detection:
-
Utilize a coulometric electrochemical detector with two electrodes set at different potentials for oxidation and reduction to specifically detect BH4 and BH2.
4. Quantification:
-
Generate standard curves for both BH2 and BH4 using known concentrations.
-
Calculate the concentrations in the plasma samples by comparing their peak areas to the standard curves.
Flow-Mediated Dilation (FMD) of the Brachial Artery
FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[26][27][28][29][30]
Caption: Flow-Mediated Dilation (FMD) experimental workflow.
1. Patient Preparation:
-
Patients should fast for at least 8-12 hours prior to the measurement.
-
Abstain from caffeine, alcohol, and smoking for at least 12 hours.
-
The patient rests in a quiet, temperature-controlled room for at least 10-15 minutes in a supine position.
2. Baseline Measurement:
-
A high-resolution ultrasound system with a linear array transducer (≥7.5 MHz) is used to image the brachial artery in the longitudinal plane.
-
Baseline artery diameter and blood flow velocity are recorded for at least 1 minute.
3. Induction of Reactive Hyperemia:
-
A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery.
-
The cuff is inflated to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.
4. Post-Occlusion Measurement:
-
The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia).
-
The brachial artery diameter and blood flow are continuously recorded for 3 to 5 minutes post-deflation.
5. Data Analysis:
-
The FMD is calculated as the percentage change in the brachial artery diameter from baseline to the peak diameter observed after cuff release.
Enumeration of Circulating Endothelial Cells (CECs) by Flow Cytometry
This method allows for the quantification of CECs, which are shed into the circulation upon endothelial injury.
1. Sample Collection and Preparation:
-
Collect whole blood in EDTA tubes.
-
Lyse red blood cells using a lysis buffer.
-
Wash the remaining cells with phosphate-buffered saline (PBS).
2. Antibody Staining:
-
Incubate the cell suspension with a cocktail of fluorescently labeled antibodies. A common panel includes:
3. Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD45-negative population to exclude leukocytes.
-
From the CD45-negative gate, identify cells that are positive for both CD31 and CD146.
-
Exclude non-viable cells using the viability dye.
-
The number of CECs is typically reported as cells per milliliter of blood.
Conclusion
The validation of this compound and the BH4/BH2 ratio as biomarkers for endothelial dysfunction is strongly supported by their direct involvement in the pathophysiology of eNOS uncoupling. Quantitative data consistently demonstrate a significant association between an altered biopterin profile and impaired endothelial function, often with a stronger correlation than some traditional biomarkers. While a multi-marker approach is often beneficial for a comprehensive assessment of cardiovascular risk, the measurement of BH2 and the BH4/BH2 ratio offers a more mechanistic insight into the state of endothelial health. The detailed experimental protocols provided herein should facilitate the standardized measurement of these biomarkers, paving the way for their broader application in research and clinical settings.
References
- 1. Plasma tetrahydrobiopterin/dihydrobiopterin ratio: a possible marker of endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Asymmetric Dimethylarginine (ADMA) in Endothelial Dysfunction and Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADMA: A Key Player in the Relationship between Vascular Dysfunction and Inflammation in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Von Willebrand factor in diagnostics and treatment of cardiovascular disease: Recent advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comorbidities associated with higher von Willebrand factor (VWF) levels may explain the age‐related increase of VWF in von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prevalence and Risk Factors Associated With Hypertension in von Willebrand Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-Reactive Protein in Atherosclerosis—More than a Biomarker, but not Just a Culprit [imrpress.com]
- 9. Atherosclerosis Prediction with High Sensitivity C-Reactive Protein (hs-CRP) and Related Risk Factor in Patient with Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of C-reactive Protein in Patient Risk Stratification and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Circulating endothelial cells as biomarker for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circulating endothelial cells in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circulating endothelial cells as biomarker for cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Circulating Endothelial Cells in Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Soluble VCAM-1 and E-selectin, but not ICAM-1 discriminate endothelial injury in patients with documented coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. researchgate.net [researchgate.net]
- 19. Endothelin-1 plasma concentration in children and adolescents with atherogenic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vascular endothelial dysfunction with aging: endothelin-1 and endothelial nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Urinary albumin-to-creatinine ratio is associated with endothelial dysfunction in HIV-infected patients receiving antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Urine Albumin-to-Creatinine Ratio: A Marker of Early Endothelial Dysfunction in Youth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Albuminuria and Endothelial Dysfunction in Patients with Non-Diabetic Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. thekingsleyclinic.com [thekingsleyclinic.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 29. vascagenet.eu [vascagenet.eu]
- 30. mcw.edu [mcw.edu]
- 31. researchgate.net [researchgate.net]
- 32. CD144, CD146 and VEGFR-2 properly identify circulating endothelial cell - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7,8-Dihydro-L-biopterin and Sepiapterin Uptake for Tetrahydrobiopterin Salvage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7,8-Dihydro-L-biopterin (H2B) and sepiapterin as precursors for the intracellular synthesis of tetrahydrobiopterin (BH4) via the salvage pathway. The efficiency of cellular uptake and subsequent enzymatic conversion of these precursors is critical for therapeutic strategies aimed at increasing BH4 levels in various pathological conditions.
Executive Summary
Both this compound and sepiapterin serve as substrates for the salvage pathway to generate the essential enzyme cofactor BH4. However, experimental evidence indicates that sepiapterin is a more efficient precursor for elevating intracellular BH4 levels. This enhanced efficiency is primarily attributed to its superior cellular uptake. While both molecules utilize the salvage pathway, their distinct points of entry and initial enzymatic conversions lead to significant differences in the ultimate intracellular concentration of BH4.
Data Presentation: Quantitative Comparison
| Parameter | This compound (H2B) | Sepiapterin | Reference |
| Primary Transporter | Equilibrative Nucleoside Transporter 2 (ENT2) | Equilibrative Nucleoside Transporter 2 (ENT2) | [1] |
| Relative Uptake Efficiency | Moderate | High (demonstrably more efficient than H2B) | [2] |
| Intracellular BH4 Accumulation | Incubation of porcine aortic endothelial cells with 0.1 mM H2B led to intracellular BH4 levels of 8.7 ± 1.9 pmol/mg protein. | Incubation of porcine aortic endothelial cells with 0.1 mM sepiapterin (which is converted to H2B intracellularly) resulted in a significantly higher intracellular BH4 concentration of 28.6 ± 6.1 pmol/mg protein. | [3] |
Metabolic Pathways and Experimental Workflows
The differential uptake and conversion of H2B and sepiapterin are best understood by examining their respective metabolic pathways.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical experimental workflow to compare the efficacy of H2B and sepiapterin in a cellular model.
Cellular Uptake and Conversion Pathways
The following diagrams illustrate the distinct pathways for cellular uptake and conversion of sepiapterin and this compound to the active cofactor, BH4.
BH4-Dependent Signaling Pathway: eNOS Activation
BH4 is an essential cofactor for endothelial nitric oxide synthase (eNOS), which plays a crucial role in vasodilation and cardiovascular health.
Experimental Protocols
Cellular Uptake of Pterins
Objective: To quantify the intracellular accumulation of BH4 following treatment with either sepiapterin or this compound.
Methodology:
-
Cell Culture: Culture endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs, or porcine aortic endothelial cells - PAECs) in appropriate media until confluent.
-
Treatment: Incubate the cells with known concentrations of sepiapterin or this compound (e.g., 10 µM) for a specified time (e.g., 2-4 hours). Include a vehicle-treated control group.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse the cells in an acidic extraction buffer (e.g., 0.1 M phosphoric acid with 1 mM dithioerythritol) to stabilize the reduced pterins.
-
Quantification of Pterins by HPLC with Electrochemical Detection (HPLC-ECD):
-
Centrifuge the cell lysates to pellet debris.
-
Inject the supernatant onto a reverse-phase C18 HPLC column.
-
Employ an isocratic mobile phase (e.g., 50 mM sodium acetate, 5% methanol, pH 5.2) at a constant flow rate.
-
Use a dual-potential electrochemical detector to quantify BH4 and H2B. The first electrode is set at a low potential to detect BH4, and the second electrode at a higher potential to detect H2B.
-
Generate standard curves with known concentrations of BH4 and H2B to quantify the amounts in the cell lysates.
-
-
Data Normalization: Measure the total protein concentration in the cell lysates using a standard method (e.g., BCA assay) and normalize the pterin concentrations to the protein content (e.g., pmol/mg protein).
Sepiapterin Reductase (SPR) Activity Assay
Objective: To measure the enzymatic activity of SPR in cell lysates.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates in a neutral pH buffer (e.g., 100 mM potassium phosphate, pH 6.4).
-
Reaction Mixture: In a microplate, combine the cell lysate with a reaction buffer containing NADPH (e.g., 100 µM) and sepiapterin (e.g., 50 µM).
-
Kinetic Measurement: Monitor the decrease in absorbance at 420 nm over time at 37°C. The consumption of sepiapterin is directly proportional to SPR activity.
-
Calculation: Calculate the rate of sepiapterin reduction using the molar extinction coefficient of sepiapterin. Express the activity as nmol of sepiapterin consumed per minute per milligram of protein.
Dihydrofolate Reductase (DHFR) Activity Assay
Objective: To measure the enzymatic activity of DHFR in cell lysates.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates in a suitable assay buffer.
-
Reaction Mixture: Combine the cell lysate with a reaction buffer containing 7,8-dihydrofolate (DHF) as the substrate and NADPH as the cofactor.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C). The oxidation of NADPH to NADP+ is coupled to the reduction of DHF to tetrahydrofolate (THF) by DHFR.
-
Calculation: Calculate the rate of NADPH oxidation using its molar extinction coefficient. Express the DHFR activity as nmol of NADPH oxidized per minute per milligram of protein.
Conclusion
The available evidence strongly suggests that sepiapterin is a more effective precursor than this compound for increasing intracellular BH4 levels. This is primarily due to a more efficient cellular uptake mechanism. For researchers and drug development professionals, this indicates that therapeutic strategies aimed at boosting BH4 via the salvage pathway may achieve greater efficacy by utilizing sepiapterin. The provided experimental protocols offer a framework for the direct, quantitative comparison of these and other potential BH4 precursors in relevant biological systems.
References
- 1. Membrane transport of sepiapterin and dihydrobiopterin by equilibrative nucleoside transporters: a plausible gateway for the salvage pathway of tetrahydrobiopterin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric uptake of sepiapterin and 7,8-dihydrobiopterin as a gateway of the salvage pathway of tetrahydrobiopterin biosynthesis from the lumenal surface of rat endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Antibody Cross-Reactivity with 7,8-Dihydro-L-biopterin and Other Pteridines
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features or epitopes.[1][2][3] For pteridines, which share a common heterocyclic nucleus, the specificity of an antibody is primarily determined by its recognition of the unique side-chain structures. Understanding the degree of cross-reactivity is essential for the validation of any immunoassay to ensure accuracy and prevent false-positive results.[1]
Structural Comparison: The Basis for Cross-Reactivity
The potential for an anti-7,8-Dihydro-L-biopterin antibody to cross-react with other pteridines stems from their shared core structure. All listed compounds are based on a pteridine ring system. The key differences lie in the side chain at position 6 and the saturation of the pyrazine ring.
-
7,8-Dihydro-L-biopterin (BH2): Features a (1R,2S)-1,2-dihydroxypropyl side chain and a dihydrogenated pyrazine ring.
-
L-Biopterin: Possesses the same side chain as BH2 but has a fully aromatic (oxidized) pyrazine ring.[4][5][6][7]
-
Neopterin: Differs in its side chain, which is a (1'S,2'R)-1',2',3'-trihydroxypropyl group, and has an aromatic pyrazine ring.[8][9][10][11]
-
Sepiapterin: Contains a 6-lactoyl group (1-hydroxy-2-oxopropyl) side chain and a dihydrogenated pyrazine ring similar to BH2.[12][13]
The structural similarities, particularly between BH2, L-biopterin, and sepiapterin, suggest a high likelihood of cross-reactivity that must be experimentally verified.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most effective method for quantifying the cross-reactivity of an antibody against small-molecule antigens like pteridines.[1][14] This assay measures the ability of various pteridines (competitors) to inhibit the binding of the primary antibody to its target antigen (this compound) coated on a microplate. A decrease in signal indicates a higher degree of cross-reactivity.[1][15]
Materials and Reagents:
-
Anti-7,8-Dihydro-L-biopterin Antibody (primary antibody)
-
This compound (for coating and standard curve)
-
Pteridine analogs for testing (L-Biopterin, Neopterin, Sepiapterin)
-
HRP-conjugated secondary antibody (e.g., anti-species IgG-HRP)
-
96-well high-binding polystyrene microplates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader (450 nm)
Experimental Workflow:
-
Antigen Coating:
-
Dilute this compound to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the solution to each well of a 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.[16]
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the test pteridines in Blocking Buffer.
-
In a separate dilution plate, mix 50 µL of each pteridine dilution with 50 µL of the diluted primary anti-BH2 antibody.
-
Incubate this mixture for 1 hour at 37°C to allow binding.[16]
-
Transfer 100 µL of the antibody-pteridine mixture to the corresponding wells of the antigen-coated plate.
-
Incubate for 1 hour at 37°C.[17]
-
-
Detection:
-
Wash the plate 4-5 times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.[17]
-
Wash the plate 4-5 times with Wash Buffer.
-
-
Signal Development and Measurement:
Data Presentation and Interpretation
The results are analyzed by plotting a standard curve of OD versus the concentration of this compound. The concentration of each pteridine that causes 50% inhibition of the maximum signal (IC50) is determined. Cross-reactivity is then calculated relative to this compound.
Calculation of Percent Cross-Reactivity: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Pteridine) x 100
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data to illustrate how the results would be summarized. This data is for illustrative purposes only and does not represent actual experimental results.
| Competing Pteridine | IC50 (nM) | % Cross-Reactivity |
| This compound | 50 | 100% |
| L-Biopterin | 250 | 20% |
| Sepiapterin | 85 | 58.8% |
| Neopterin | > 10,000 | < 0.5% |
Interpretation:
-
In this hypothetical example, the antibody shows significant cross-reactivity with Sepiapterin , which is structurally very similar to BH2.
-
There is moderate cross-reactivity with L-Biopterin , likely due to the identical side chain, although the aromatic ring reduces binding affinity.
-
Neopterin , with its different side chain, shows negligible cross-reactivity, indicating the antibody's binding is highly specific to the dihydroxypropyl group.
Conclusion
While published data on the cross-reactivity of anti-7,8-Dihydro-L-biopterin antibodies is scarce, researchers can effectively characterize their own reagents using the principles and protocols outlined in this guide. The structural similarities among pteridines necessitate a thorough experimental validation using a competitive ELISA to ensure assay specificity. The degree of cross-reactivity will ultimately depend on the specific epitope recognized by each individual antibody, highlighting the importance of empirical testing for any research or diagnostic application.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. bosterbio.com [bosterbio.com]
- 4. scbt.com [scbt.com]
- 5. Human Metabolome Database: Showing metabocard for Biopterin (HMDB0000468) [hmdb.ca]
- 6. Biopterin | C9H11N5O3 | CID 135403659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biopterin - Wikipedia [en.wikipedia.org]
- 8. Neopterin - Wikipedia [en.wikipedia.org]
- 9. Neopterin - BEVITAL AS [bevital.no]
- 10. Neopterin: Biomarker of cell-mediated immunity and potent usage as biomarker in silicosis and other occupational diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: Showing metabocard for Neopterin (HMDB0000845) [hmdb.ca]
- 12. The 1.25 A crystal structure of sepiapterin reductase reveals its binding mode to pterins and brain neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSRS [precision.fda.gov]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. microbenotes.com [microbenotes.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Confirming the Purity of Synthetic 7,8-Dihydro-L-biopterin: A Comparative Guide to Analytical Techniques
For Immediate Release
For researchers, scientists, and drug development professionals working with 7,8-Dihydro-L-biopterin (BH2), ensuring the purity of the synthetic compound is of paramount importance for the validity and reproducibility of experimental results. This guide provides an objective comparison of mass spectrometry with alternative analytical methods for purity assessment, supported by experimental data and detailed protocols.
Introduction to this compound and its Purity
This compound is a critical molecule in various biological pathways, serving as a precursor in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes. Synthetic BH2 is widely used in research; however, its synthesis can result in a range of impurities, including oxidized forms such as biopterin, and structurally related compounds like sepiapterin and other pteridine derivatives. Accurate determination of purity is therefore essential.
Comparison of Analytical Methods for Purity Assessment
While several methods are available for the analysis of this compound, High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent. This section compares their performance in the context of purity confirmation.
Table 1: Comparison of Analytical Methods for this compound Purity Analysis
| Feature | Mass Spectrometry (LC-MS/MS) | HPLC with UV/Fluorescence/Electrochemical Detection |
| Specificity | Very High: Differentiates compounds based on mass-to-charge ratio and fragmentation pattern. | Moderate to High: Relies on retention time and detector response, which can be ambiguous for co-eluting compounds. |
| Sensitivity | Very High: Capable of detecting impurities at very low levels (nmol/L to pmol/L).[1] | High: Sensitivity varies with the detector; fluorescence and electrochemical detectors offer good sensitivity. |
| Identification of Unknowns | High: Fragmentation patterns can be used to elucidate the structure of unknown impurities. | Low: Limited to comparison with known reference standards. |
| Quantitative Accuracy | High: Excellent linearity and accuracy, especially with the use of stable isotope-labeled internal standards.[1] | Good: Can provide accurate quantification with proper calibration, but may be affected by matrix effects. |
| Throughput | High: Fast analysis times are achievable.[1] | Moderate: Run times can be longer depending on the separation requirements. |
| Complexity & Cost | High: Requires specialized equipment and expertise. | Moderate: More widely available and less expensive than mass spectrometers. |
Experimental Data: Purity Analysis by LC-MS/MS
A sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method allows for the simultaneous determination of this compound and its potential impurities. The high specificity of MS/MS, using Multiple Reaction Monitoring (MRM), ensures accurate quantification even in the presence of structurally similar compounds.
Table 2: Example LC-MS/MS Data for Purity Analysis of a Synthetic this compound Sample
| Compound | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Concentration in Sample (relative %) |
| This compound | 239.23 | 240.1 | 178.1 | 4.2 | 99.5% |
| Biopterin | 237.22 | 238.1 | 194.1 | 3.8 | 0.3% |
| Sepiapterin | 237.22 | 238.1 | 196.1 | 5.1 | 0.1% |
| Tetrahydrobiopterin (BH4) | 241.25 | 242.1 | 178.1 | 4.5 | 0.1% |
Note: The above data is representative and may vary based on the synthesis batch and analytical conditions.
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Accurately weigh and dissolve the synthetic this compound in an appropriate solvent (e.g., a solution containing antioxidants like dithiothreitol to prevent oxidation).
-
Dilution: Serially dilute the stock solution to a concentration within the linear range of the instrument.
-
Internal Standard: Add a known concentration of a stable isotope-labeled internal standard (e.g., this compound-d3) to all samples, calibrators, and quality controls.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and methanol containing a small percentage of formic acid is common to ensure good ionization.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its potential impurities.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard (as exemplified in Table 2).
-
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of synthetic this compound using LC-MS/MS.
Conclusion
Mass spectrometry, particularly LC-MS/MS, offers unparalleled specificity and sensitivity for the purity assessment of synthetic this compound. Its ability to identify and quantify known and unknown impurities makes it a superior choice for ensuring the quality and reliability of this critical research compound. While other methods like HPLC with conventional detectors are useful, they lack the definitive identification capabilities of mass spectrometry. For researchers and drug development professionals, employing LC-MS/MS for purity confirmation is a robust approach to guarantee the integrity of their scientific investigations.
References
A Researcher's Guide to Commercial 7,8-Dihydro-L-biopterin: A Comparative Analysis
For researchers in neurobiology, cardiovascular science, and drug development, the quality of reagents is paramount. 7,8-Dihydro-L-biopterin (BH2), an oxidized form of tetrahydrobiopterin (BH4), plays a critical role in various physiological and pathological processes. It is a key intermediate in the biosynthesis and recycling of BH4, an essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases (NOS). The purity, stability, and biological activity of commercially available BH2 can significantly impact experimental outcomes. This guide provides a side-by-side comparison of different commercial sources of this compound, supported by publicly available data and detailed experimental protocols to aid researchers in selecting the most suitable product for their needs.
Commercial Source Comparison
The following table summarizes the specifications of this compound available from various commercial suppliers. The data presented is based on information provided by the suppliers on their respective websites and in their product documentation. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate and up-to-date information.
| Supplier | Product Number | Purity Specification | Physical Form | Storage Temperature |
| MedChemExpress | HY-W008646 | ≥98% | Solid | -20°C |
| Cayman Chemical | 16213 | ≥97% | Crystalline Solid | -20°C |
| Sigma-Aldrich | 37272 | ≥94% (HPLC) | Powder | -20°C |
| Santa Cruz Biotechnology | sc-207308 | ≥98% | Powder | -20°C |
| Schircks Laboratories | 11.206 | >98.0% (HPLC) | Yellow Powder | -20°C or colder |
| Creative Enzymes | COEC-066 | ≥98% | Powder | -20°C |
| US Biological | D4095-25 | Highly Purified | Powder | -20°C |
| Targetmol | T19160 | >99.99% | Solid | -20°C |
Experimental Protocols
To ensure the quality and performance of this compound in your experiments, it is crucial to perform independent quality control assessments. Below are detailed protocols for key experiments.
Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for biopterin analysis and can be used to determine the purity of a commercial this compound sample and its stability over time.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile phase: 50 mM sodium phosphate buffer, pH 3.0
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M HCl
-
0.1 M NaOH
Procedure:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 0.1 M HCl.
-
From the stock solution, prepare a series of standards ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound from the commercial source in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Dilute the sample with the mobile phase to fall within the range of the standard curve (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Set the HPLC column temperature to 30°C.
-
Equilibrate the column with the mobile phase (e.g., 95% 50 mM sodium phosphate buffer, pH 3.0; 5% methanol) at a flow rate of 1 mL/min.
-
Inject 20 µL of the standard and sample solutions.
-
Monitor the elution profile at 276 nm.
-
The retention time for this compound should be determined using a pure standard.
-
-
Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
For stability testing, store the sample under various conditions (e.g., -20°C, 4°C, room temperature) and analyze at different time points (e.g., 0, 24, 48, 72 hours). A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
-
Assessment of Biological Activity: eNOS Uncoupling Assay in Endothelial Cells
This cell-based assay evaluates the ability of a this compound sample to induce endothelial nitric oxide synthase (eNOS) uncoupling, a hallmark of its biological activity. Uncoupled eNOS produces superoxide instead of nitric oxide (NO).
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
This compound sample
-
L-NAME (NOS inhibitor)
-
Dihydroethidium (DHE) or other superoxide-sensitive fluorescent probe
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture:
-
Culture HUVECs in EGM-2 medium in a 96-well plate until they reach 80-90% confluency.
-
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl, then diluted in culture medium).
-
Treat the HUVECs with different concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours.
-
Include a negative control (vehicle-treated cells) and a positive control for NOS inhibition (cells treated with L-NAME).
-
-
Superoxide Detection:
-
After the treatment period, wash the cells with Hanks' Balanced Salt Solution (HBSS).
-
Incubate the cells with 5 µM DHE in HBSS for 30 minutes at 37°C, protected from light.
-
Wash the cells again with HBSS.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity in cells treated with this compound compared to the vehicle control indicates an increase in superoxide production and thus eNOS uncoupling.
-
The effect should be attenuated in the presence of L-NAME, confirming that the superoxide production is NOS-dependent.
-
By comparing the dose-response curves of this compound from different commercial sources, researchers can assess their relative biological activity.
-
Signaling Pathways and Experimental Workflows
To visualize the critical roles of this compound, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for its analysis.
Differentiating 7,8-Dihydro-L-biopterin and its Isomers: A Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of 7,8-Dihydro-L-biopterin (BH2) and its isomers are crucial for understanding various physiological and pathological processes. This guide provides a comparative overview of key analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
This compound is a key metabolite in the biosynthesis and recycling of tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases (NOS). The accumulation of BH2, particularly in relation to BH4 levels, is implicated in the "uncoupling" of endothelial NOS (eNOS), leading to oxidative stress and endothelial dysfunction. Distinguishing this compound from its unstable quinonoid and other positional isomers is analytically challenging but vital for accurate biological assessment.
Comparison of Analytical Methodologies
The primary techniques for the separation and quantification of BH2 and its isomers include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Method | Principle | Advantages | Disadvantages |
| HPLC with Electrochemical Detection (HPLC-ECD) | Separation based on polarity, followed by detection of electroactive species. Different potentials can be applied to selectively detect reduced (BH4) and oxidized (BH2) forms. | High sensitivity for electroactive compounds, direct measurement of redox state. | Susceptible to interference from other electroactive compounds, may require specialized equipment. |
| HPLC with Fluorescence Detection (HPLC-FD) | Separation followed by chemical oxidation (e.g., with iodine) to convert all biopterins to the highly fluorescent biopterin. Differential oxidation in acidic and alkaline conditions allows for indirect quantification of BH4 and BH2. | High sensitivity and widely available instrumentation. | Indirect measurement, complex sample preparation with potential for oxidation during the process. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-selective detection based on precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). | High specificity and sensitivity, allows for the use of stable isotope-labeled internal standards for accurate quantification, capable of separating positional isomers.[1] | Higher equipment cost and complexity. |
Quantitative Performance of Analytical Methods
The following table summarizes the quantitative performance characteristics of various published methods for the analysis of this compound and related compounds.
| Method | Analyte(s) | Matrix | Linearity Range | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Reference |
| LC-MS/MS | BH4, BH2, Biopterin | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-100 nM (BH4, BH2), 2.5-100 nM (Biopterin) | 1 nM (BH4, BH2), 2.5 nM (Biopterin) | |
| LC-MS/MS | BH4, BH2, Neopterin, Sepiapterin | Cerebrospinal Fluid (CSF) | 3-200 nmol/L | < 3 nmol/L | [1] |
| LC-MS/MS | 6-biopterin, 7-biopterin, 6-neopterin, 7-neopterin, pterin, isoxanthopterin | Urine | Not specified | LOD: 7-360 pg/mL | [2] |
| HPLC-ECD | BH4, BH2 | Animal Tissue | 0.3-125 µM (BH4), 0.1-200 µM (BH2) | Not specified | [3] |
Experimental Protocols
LC-MS/MS Method for Pterin Analysis in Cerebrospinal Fluid[1]
1. Sample Preparation:
-
Combine 30 µL of cerebrospinal fluid (CSF) with 210 µL of an internal standard solution containing 15N-labeled BH4, BH2, and neopterin in water with 0.2% dithiothreitol (DTT).
-
Vortex the mixture.
-
Transfer to a microtiter plate for injection.
2. Liquid Chromatography:
-
Column: Phenomenex EZfaast 250 x 2 mm, 4 µm AAA-MS column with a 4 x 2 mm SecurityGuard column.
-
Mobile Phase A: Water with 0.1% formic acid and 0.1% heptafluorobutyric acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: A binary gradient is used to separate the analytes.
3. Mass Spectrometry:
-
Instrument: AB Sciex 5500QTRAP mass spectrometer.
-
Ionization: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
BH4: m/z 242.2 → 166.0
-
BH2: m/z 240.1 → 164.9
-
Neopterin: m/z 254.1 → 206.1
-
Sepiapterin: m/z 238.1 → 165.1
-
15N-BH4: m/z 243.1 → 167.0
-
15N-BH2: m/z 241.1 → 197.0
-
15N-Neopterin: m/z 255.1 → 206.1
-
HPLC-ECD Method for BH4 and BH2 in Animal Tissue[4]
1. Sample Preparation:
-
Homogenize tissue samples in a buffer containing antioxidants (e.g., 1,4-dithioerythritol - DTE) and metal chelators (e.g., diethylenetriaminepentaacetic acid - DTPA) to prevent oxidation.
-
Precipitate proteins using an acid such as trichloroacetic acid (TCA).
-
Centrifuge and filter the supernatant before injection.
2. High-Performance Liquid Chromatography:
-
Column: Synergi Polar-RP (Phenomenex, 4 µm, 80 Å, 4.6 × 250.0 mm).
-
Mobile Phase: 50 mM potassium phosphate, pH 2.6, with 0.1 mM DTE and 0.1 mM DTPA (isocratic).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
3. Electrochemical Detection:
-
A multi-electrode coulometric detector is used.
-
Different potentials are applied to the electrodes to selectively detect BH4 (e.g., ≤150 mV) and BH2 (e.g., ≥280 mV).
Signaling Pathways and Experimental Workflows
The differentiation of this compound from its isomers is critical in the context of the tetrahydrobiopterin synthesis and recycling pathways, which directly impact the function of endothelial nitric oxide synthase (eNOS).
Caption: Tetrahydrobiopterin (BH4) synthesis and recycling pathways and their role in eNOS function.
The workflow for analyzing these compounds typically involves careful sample collection and preparation to prevent artefactual oxidation, followed by chromatographic separation and detection.
Caption: General analytical workflow for the differentiation of biopterin isomers.
Conclusion
The choice of analytical method for differentiating this compound and its isomers depends on the specific requirements of the study. LC-MS/MS offers the highest specificity and is the gold standard for accurate quantification, especially when dealing with complex biological matrices and the need to distinguish between positional isomers.[1] HPLC-ECD provides a sensitive and direct measure of the redox state of biopterins and is a valuable tool for studying processes involving oxidative stress. Careful consideration of the advantages and limitations of each technique, along with rigorous sample handling and method validation, is essential for obtaining reliable and meaningful data in this critical area of research.
References
Unraveling the Pterin Puzzle: A Comparative Analysis of 7,8-Dihydro-L-biopterin and BH4 Binding to Nitric Oxide Synthase
A comprehensive guide for researchers on the binding affinities of 7,8-Dihydro-L-biopterin (BH2) and Tetrahydrobiopterin (BH4) to Nitric Oxide Synthase (NOS), detailing the functional implications and the experimental methodologies used to elucidate these interactions.
The intricate regulation of nitric oxide synthase (NOS) activity is pivotal for a myriad of physiological processes, from vasodilation to neurotransmission. Central to this regulation is the binding of the cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4). However, the oxidized form, this compound (BH2), also interacts with the enzyme, leading to profoundly different functional outcomes. This guide provides a comparative analysis of the binding affinities of BH2 and BH4 to NOS, presenting key experimental data and detailed methodologies to aid researchers in this field.
Comparative Binding Affinity Data
The binding affinity of BH2 and BH4 to NOS has been a subject of extensive research, with findings indicating that the affinity can vary depending on the specific NOS isoform (e.g., endothelial NOS, neuronal NOS) and the experimental conditions. While some studies suggest that BH2 and BH4 bind to endothelial NOS (eNOS) with comparable or even equal affinity, other investigations reveal distinct differences, particularly for neuronal NOS (nNOS). The following table summarizes key quantitative data from published studies.
| Ligand | NOS Isoform | Binding Parameter | Value | Experimental Conditions | Reference |
| Tetrahydrobiopterin (BH4) | eNOS | Kd | ~80 nM | [³H]BH₄ binding studies with murine endothelial cells. | [1] |
| This compound (BH2) | eNOS | Kd | ~80 nM | [³H]BH₄ binding studies with murine endothelial cells. | [1] |
| Tetrahydrobiopterin (BH4) | nNOS (brain) | KD | 0.25 µM | [³H]tetrahydrobiopterin radioligand binding assay. | |
| This compound (BH2) | nNOS (brain) | Ki | 2.2 µM | Competitive binding assay with [³H]tetrahydrobiopterin. |
Note: Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor; a lower Kd indicates a higher affinity. Ki (inhibition constant) is a measure of the affinity of a competitive inhibitor.
Functional Consequences of Pterin Binding: The "Uncoupling" Phenomenon
The binding of either BH4 or BH2 to NOS has starkly different consequences for the enzyme's catalytic activity. The binding of the fully reduced cofactor, BH4, is essential for the "coupled" activity of NOS, where the enzyme efficiently produces nitric oxide (NO) from L-arginine. In contrast, when BH2 binds to the enzyme, it leads to a state of "uncoupling." In this uncoupled state, the electron flow within the NOS enzyme becomes dysregulated, resulting in the production of superoxide anions (O₂⁻) instead of NO. This switch from NO to superoxide production has significant pathophysiological implications, contributing to oxidative stress and endothelial dysfunction.
Experimental Protocols
Accurate determination of pterin binding and its functional consequences requires robust experimental methodologies. Below are detailed protocols for key experiments in this area of research.
Quantification of Biopterins by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
This method allows for the direct and sensitive measurement of BH4 and BH2 levels in biological samples.
a. Sample Preparation:
-
Homogenize tissue samples or lyse cells in a buffer containing antioxidants and metal chelators (e.g., 0.1 M HCl with 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA)) to prevent auto-oxidation of BH4.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.
-
Collect the supernatant for HPLC analysis.
b. HPLC System and Conditions:
-
Column: A reverse-phase C18 column (e.g., Synergi Polar-RP, 4 µm, 80 Å, 4.6 × 250.0 mm) is suitable for pterin separation.
-
Mobile Phase: An isocratic mobile phase is typically used. A common composition is 50 mM potassium phosphate buffer at a pH of 4.5.
-
Flow Rate: A flow rate of 1.0 ml/min is generally used.
-
Temperature: Maintain the column at 37°C and the autosampler at 4°C.
c. Electrochemical Detection:
-
Use a multi-channel electrochemical detector.
-
Set the potentials of the electrodes to specifically detect BH4 and BH2. For example, BH4 can be detected at a lower potential (e.g., 0 mV), while BH2 requires a higher potential for oxidation and is detected at a higher potential (e.g., +280 mV).
d. Data Analysis:
-
Generate standard curves for both BH4 and BH2 using known concentrations of authentic standards.
-
Quantify the amount of BH4 and BH2 in the samples by comparing their peak areas to the standard curves.
-
Normalize the results to the protein concentration of the sample.
Measurement of eNOS-Derived Superoxide Production
This protocol is designed to assess the functional outcome of eNOS uncoupling.
a. Cell or Tissue Preparation:
-
Isolate and prepare blood vessels (e.g., mesenteric arteries) or use cultured endothelial cells.
-
If using tissues, cannulate and pressurize the arteries for in vitro studies.
b. Superoxide Detection:
-
Incubate the samples with a superoxide-sensitive fluorescent probe, such as 2-hydroxyethidium (2-EOH), which is formed from the reaction of dihydroethidium with superoxide.
-
To confirm the source of superoxide, perform parallel incubations in the presence of a NOS inhibitor, such as L-NAME (N-Nitro-L-arginine methyl ester).
c. HPLC with Fluorescence Detection:
-
After incubation, homogenize the samples and extract the fluorescent products.
-
Separate and quantify 2-EOH using HPLC with a fluorescence detector.
d. Data Analysis:
-
The amount of 2-EOH detected is proportional to the amount of superoxide produced.
-
The difference in 2-EOH formation in the absence and presence of L-NAME represents the eNOS-derived superoxide production.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for investigating pterin binding and its effect on NOS activity.
References
Unraveling the Endothelial Enigma: A Comparative Guide to the Differential Effects of 7,8-Dihydro-L-biopterin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 7,8-Dihydro-L-biopterin's Impact on Various Endothelial Cell Types with Supporting Experimental Data.
Executive Summary
This compound (BH2), the oxidized form of the essential endothelial nitric oxide synthase (eNOS) cofactor tetrahydrobiopterin (BH4), is a pivotal molecule in the landscape of endothelial dysfunction. Its accumulation signifies a critical shift in eNOS function, from the production of vasodilatory and anti-inflammatory nitric oxide (NO) to the generation of deleterious superoxide radicals. This "eNOS uncoupling" is a hallmark of numerous cardiovascular pathologies. This guide provides a comparative analysis of the effects of BH2 on different endothelial cell types, highlighting the variances in their response and metabolic handling of this critical pteridine. Understanding these differential effects is paramount for the development of targeted therapies aimed at restoring endothelial homeostasis.
The Central Role of the BH4/BH2 Ratio in eNOS Function
The functionality of eNOS is not determined by the absolute concentration of BH4, but rather by the intracellular ratio of BH4 to its oxidized counterpart, BH2.[1] BH2 competes with BH4 for the same binding site on the eNOS enzyme.[2] While both molecules bind with similar affinity, the presence of BH2 at the cofactor site leads to the uncoupling of electron transfer from L-arginine oxidation, resulting in the production of superoxide (O₂⁻) instead of NO.[2][3] This pivotal event transforms eNOS from a protective enzyme into a source of oxidative stress, perpetuating a cycle of endothelial damage.
The balance between BH4 and BH2 is maintained by both de novo synthesis of BH4 and a salvage pathway where dihydrofolate reductase (DHFR) recycles BH2 back to BH4.[1] The efficiency of this recycling pathway can vary significantly among different endothelial cell types, leading to differential susceptibility to BH2-induced eNOS uncoupling.[4]
dot
Caption: The BH4/BH2 ratio determines eNOS coupling and its functional output.
Comparative Analysis of BH2 Effects on Endothelial Cell Types
Endothelial cells from different vascular beds exhibit distinct phenotypes and functional responses. These differences extend to their handling of and response to this compound.
Biopterin Metabolism and eNOS Coupling
The ability of endothelial cells to maintain a high BH4/BH2 ratio, particularly in the presence of excess BH2 or oxidative stress, is crucial for preserving eNOS function. Studies have revealed significant variations in this capacity among different cell types.
| Parameter | Porcine Aortic Endothelial Cells (PAEC) | Human Umbilical Vein Endothelial Cells (HUVEC) | Human Dermal Microvascular Endothelial Cells (HMEC-1) | Human Aortic Endothelial Cells (HAEC) (Senescent) | Human Coronary Artery Endothelial Cells (HCAEC) (Senescent) |
| Basal BH4 Level (pmol/mg protein) | ~7.0[4] | 0.3 ± 0.2[4] | < 1.0[4] | Not Specified | Not Specified |
| Basal BH4/BH2 Ratio | 8.4[4] | 1.0[4] | Not Specified | ~1.0 (Passage 1)[5] | ~0.8 (Passage 1)[5] |
| BH4/BH2 Ratio after DHFR Inhibition | 1.5[4] | 0.3[4] | Not Specified | Not Specified | Not Specified |
| BH4/BH2 Ratio in Senescence (Passage 12) | Not Applicable | Not Applicable | Not Applicable | ~0.2[5] | ~0.2[5] |
| Response to Exogenous BH2 | Efficiently increases BH4/BH2 ratio to ~20[4] | Moderately increases BH4/BH2 ratio to 1-2[4] | Moderately increases BH4/BH2 ratio[4] | Not Specified | Not Specified |
| eNOS Activity (L-citrulline formation) after BH2 Incubation | Increased, indicating recoupling[4] | Increased, indicating some recoupling[4] | Not Specified | Not Specified | Not Specified |
Key Observations:
-
Porcine aortic endothelial cells demonstrate a robust capacity to recycle BH2 to BH4, as evidenced by their high basal BH4/BH2 ratio and efficient conversion of exogenous BH2.[4]
-
Human endothelial cells, including HUVEC and HMEC-1, have lower basal BH4 levels and are less efficient at recycling BH2, making them potentially more susceptible to eNOS uncoupling.[4]
-
During replicative senescence, a model of chronic oxidative stress, both HAEC and HCAEC exhibit a dramatic decrease in their BH4/BH2 ratio, indicating a shift towards a pro-oxidant state.[5]
dot
Caption: Differential BH2 recycling efficiency across endothelial cell types.
Proliferation and Migration
While direct comparative data on the effects of BH2 on the proliferation and migration of HUVEC, HAEC, and HCAEC is limited, the consequences of eNOS uncoupling are known to impair these crucial angiogenic processes. A reduction in NO bioavailability and an increase in oxidative stress create an environment that is not conducive to healthy endothelial cell function.
| Cell Type | General Proliferative Response to Stress | General Migratory Response to Stress | Predicted Impact of High BH2/Low BH4:BH2 Ratio |
| HUVEC | Proliferation can be inhibited by oxidative stress (e.g., from H₂O₂). | Migration can be impaired by oxidative stress. | Reduced proliferation and migration due to decreased NO signaling and increased oxidative damage. |
| HAEC | Senescence leads to growth arrest. | Senescence impairs migratory capacity. | Exacerbated growth arrest and impaired migration. |
| HCAEC | Highly responsive to inflammatory stimuli which can affect proliferation. | Sensitive to inflammatory cues that modulate migration. | Pronounced inhibition of proliferation and migration due to heightened inflammatory and oxidative state. |
Note: This table is based on the known general responses of these cells to stress and the established consequences of eNOS uncoupling. Direct experimental data on BH2's effects on these specific cell types is needed for confirmation.
Inflammatory Response
eNOS uncoupling is intrinsically linked to inflammation. Superoxide and its downstream products can activate pro-inflammatory signaling pathways, leading to the expression of adhesion molecules and the release of inflammatory cytokines. Different endothelial beds show varied susceptibility to inflammation.
| Cell Type | General Inflammatory Responsiveness | Key Inflammatory Markers | Predicted Impact of High BH2/Low BH4:BH2 Ratio |
| HUVEC | Standard model for endothelial inflammation studies. | VCAM-1, ICAM-1, IL-6, IL-8 | Upregulation of adhesion molecules and pro-inflammatory cytokines. |
| HAEC | Subject to inflammatory stimuli associated with systemic circulation. | VCAM-1, ICAM-1, IL-8 | Increased expression of inflammatory markers, contributing to an atherogenic phenotype. |
| HCAEC | More responsive to pro-inflammatory stimuli compared to HUVEC. | VCAM-1, ICAM-1, IL-6, IL-8 | Potentially the most pronounced inflammatory response, given their inherent sensitivity, which could accelerate coronary artery disease. |
Note: HCAEC have been shown to have a greater responsiveness to inflammatory stimuli like IL-1β compared to HUVEC. This suggests that BH2-induced eNOS uncoupling could have a more potent pro-inflammatory effect in coronary artery endothelium.
Experimental Protocols
Measurement of Intracellular BH4 and BH2 by HPLC
Objective: To quantify the intracellular levels of tetrahydrobiopterin (BH4) and 7,8-dihydrobiopterin (BH2) in cultured endothelial cells.
Principle: This method relies on differential oxidation of biopterins followed by high-performance liquid chromatography (HPLC) with fluorescence detection. Acidic iodine oxidation converts both BH4 and BH2 to the fluorescent molecule biopterin. Alkaline iodine oxidation converts only BH2 to biopterin. The difference between the two measurements yields the BH4 concentration.
Materials:
-
Endothelial cell culture
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA)
-
Iodine solution (in KI)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ascorbic acid
-
HPLC system with a fluorescence detector (Excitation: 350 nm, Emission: 450 nm)
-
C18 reverse-phase HPLC column
Procedure:
-
Cell Lysis: Wash cultured endothelial cells with ice-cold PBS. Lyse the cells by adding a solution of 0.1 M TCA. Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysate to pellet protein. Collect the supernatant.
-
Differential Oxidation:
-
Acid Oxidation (Total Biopterins): To an aliquot of the supernatant, add an acidic iodine solution (e.g., 1% I₂ in 2% KI in 1 M HCl). Incubate in the dark.
-
Alkaline Oxidation (BH2 + Biopterin): To another aliquot, add an alkaline iodine solution (e.g., 1% I₂ in 2% KI in 2 M NaOH). Incubate in the dark.
-
-
Stop Reaction: Stop the oxidation by adding ascorbic acid to reduce excess iodine.
-
HPLC Analysis: Inject the prepared samples onto the HPLC system.
-
Quantification: Calculate the concentrations of BH4 and BH2 by comparing the peak areas to a standard curve of biopterin and using the following formulas:
-
[Total Biopterins] = Value from acid oxidation.
-
[BH2 + Biopterin] = Value from alkaline oxidation.
-
[BH4] = [Total Biopterins] - [BH2 + Biopterin].
-
Endothelial Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on the proliferation of endothelial cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Endothelial cells (HUVEC, HAEC, or HCAEC)
-
96-well culture plates
-
Complete culture medium
-
This compound (BH2)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of BH2 and appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and express the results as a percentage of the vehicle-treated control.
Endothelial Cell Transwell Migration Assay
Objective: To quantify the effect of this compound-induced endothelial dysfunction on cell migration.
Principle: This assay, also known as a Boyden chamber assay, uses a two-chamber system separated by a microporous membrane. Endothelial cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower surface of themembrane is quantified.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Endothelial cells
-
Serum-free or low-serum medium
-
Chemoattractant (e.g., VEGF or FBS)
-
This compound (BH2)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Preparation: Pre-treat endothelial cells in a culture flask with desired concentrations of BH2 for a specified time to induce dysfunction.
-
Chamber Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the pre-treated endothelial cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Incubation: Incubate the plate for several hours (e.g., 4-24 hours) to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the inserts and use a cotton swab to gently wipe the cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixation solution, then stain with a suitable dye.
-
Cell Counting: Allow the inserts to dry, and then count the number of stained, migrated cells in several random fields of view under a microscope.
-
Data Analysis: Express the results as the average number of migrated cells per field or as a percentage of the control.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a critical mediator of endothelial dysfunction through the uncoupling of eNOS. While the fundamental mechanism is consistent across different endothelial cells, their susceptibility to BH2-induced dysfunction varies, likely due to differences in their metabolic capacity to recycle BH2 back to the active cofactor, BH4. Human endothelial cells, particularly those from the coronary arteries, appear to be more vulnerable than some other types, such as porcine aortic endothelial cells.
This differential susceptibility has significant implications for drug development. Therapies aimed at restoring coupled eNOS function may need to be tailored based on the specific vascular bed being targeted. Strategies could include not only the supplementation of BH4 but also the enhancement of DHFR activity to promote BH2 recycling.
Future research should focus on direct, quantitative comparisons of the effects of BH2 on proliferation, migration, and inflammatory activation across a panel of human endothelial cells, including HUVEC, HAEC, and HCAEC. Such studies will provide a more granular understanding of vascular bed-specific responses and pave the way for more precise and effective therapeutic interventions for cardiovascular diseases rooted in endothelial dysfunction.
References
- 1. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell type-specific recycling of tetrahydrobiopterin by dihydrofolate reductase explains differential effects of 7,8-dihydrobiopterin on endothelial nitric oxide synthase uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replicative Endothelial Cell Senescence May Lead to Endothelial Dysfunction by Increasing the BH2/BH4 Ratio Induced by Oxidative Stress, Reducing BH4 Availability, and Decreasing the Expression of eNOS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7,8-Dihydro-L-biopterin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 7,8-Dihydro-L-biopterin is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.
Hazard Profile and Safety Considerations
Before disposal, it is essential to be aware of the hazard profile of this compound. While some suppliers do not classify the substance as hazardous under the Globally Harmonized System (GHS), others indicate potential health risks.[1][2] A summary of the GHS classification from one supplier is provided below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
Data sourced from MedChemExpress Safety Data Sheet.[1]
Given the potential hazards, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal environmental regulations.[1]
-
Solid Waste:
-
Collect waste this compound in a clearly labeled, sealed container.
-
Dispose of the container through a licensed professional waste disposal service.
-
Do not dispose of the solid material down the drain or in the regular trash.
-
-
Solutions:
-
Aqueous solutions of this compound should not be poured down the drain.
-
Collect solutions in a labeled, sealed container suitable for chemical waste.
-
Arrange for disposal through a certified hazardous waste management company.
-
-
Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or paper towels, that have come into contact with this compound should be considered contaminated.
-
Place these materials in a designated, sealed waste container.
-
Dispose of this container as chemical waste in accordance with institutional and local guidelines.
-
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (gloves, eye protection, lab coat).[1]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[2]
-
Cleanup: For solid spills, mechanically pick up the material and place it in a suitable container for disposal.[2] For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a sealed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in safety data sheets, the principles of safe chemical handling and waste management apply. All disposal actions should be documented as part of standard laboratory operating procedures.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 7,8-Dihydro-L-biopterin
This guide provides crucial safety and logistical information for the handling and disposal of 7,8-Dihydro-L-biopterin, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is paramount when handling this compound, given the potential for irritation and toxicity as highlighted in some safety data sheets[1]. While some sources suggest the compound is non-hazardous, a conservative safety posture is recommended. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles compliant with EN 166 or a full-face shield. | To protect against potential eye irritation from splashes or dust[1][2]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves. | To prevent skin irritation and potential absorption[1]. |
| Body Protection | Laboratory Coat or Protective Suit | A standard laboratory coat is required at a minimum. For tasks with a higher risk of splashes or dust generation, a chemical-resistant suit may be necessary. | To protect the skin from contact with the chemical[1]. |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a well-ventilated area. If dust or aerosols are likely to be generated, a respirator is recommended. | To prevent respiratory tract irritation from inhalation of dust or aerosols[1]. |
Experimental Protocols: Handling and Disposal
Safe Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a fume hood is the ideal workspace.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Aliquoting: Handle the solid compound carefully to minimize dust formation. Use a chemical fume hood for weighing and preparing solutions.
-
Solution Preparation: this compound is slightly soluble in water[3]. For dissolving, use oxygen-free water as the compound can degrade in the presence of oxygen, especially in dilute solutions[3].
-
During Use: Avoid contact with skin and eyes[1]. Do not eat, drink, or smoke in the handling area[1].
-
After Handling: Wash hands thoroughly with soap and water after removing gloves[1]. Clean all equipment and the work area.
Disposal Plan:
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, wipes, and containers, should be considered chemical waste.
-
Containerization: Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not pour down the drain[1].
-
Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
Visualizing the Workflow
The following diagrams illustrate the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
